1,1,3-Trimethylcyclopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3-trimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKHYUIZSOIEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871083 | |
| Record name | 1,1,3-Trimethylcyclopentane | |
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Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | 1,1,3-Trimethylcyclopentane | |
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CAS No. |
4516-69-2 | |
| Record name | 1,1,3-Trimethylcyclopentane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Trimethylcyclopentane | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73945 | |
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| Record name | 1,1,3-Trimethylcyclopentane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,1,3-Trimethylcyclopentane
This guide provides a comprehensive technical overview of the essential physical properties of 1,1,3-trimethylcyclopentane (CAS No: 4516-69-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of values to explore the structural basis for these properties and the experimental methodologies required for their accurate determination.
Introduction and Molecular Identity
This compound is a saturated alicyclic hydrocarbon with the molecular formula C₈H₁₆.[1][2] As a cycloalkane, its chemical behavior is characterized by low reactivity, a trait stemming from the stability of its carbon-carbon single bonds.[1] The molecule consists of a five-membered cyclopentane ring substituted with three methyl groups: two attached to the first carbon atom (a gem-dimethyl group) and one at the third position. This specific substitution pattern creates a chiral center at the C-3 position, though the compound is often supplied and utilized as a racemic mixture.
Its primary significance in industrial applications lies in its use as a component in high-octane gasoline and as a specialized solvent.[3] In a research context, its rigid, substituted structure makes it an excellent model compound for studying the influence of steric hindrance on chemical reactivity and physical characteristics.[3]
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 4516-69-2
-
Molecular Formula: C₈H₁₆
-
Molecular Weight: 112.21 g/mol
-
Canonical SMILES: CC1CCC(C)(C)C1
Core Physicochemical Properties: A Quantitative Summary
The physical properties of this compound are dictated by its non-polar nature and molecular weight. The intermolecular forces are primarily weak van der Waals (London dispersion) forces, which accounts for its relatively low boiling point and melting point. The following table summarizes its key quantitative physical properties for easy reference.
| Property | Value | Units | Source(s) |
| Molecular Weight | 112.21 | g/mol | [1][2] |
| Density | 0.762 | g/cm³ at 20°C | |
| Boiling Point | 104.9 | °C at 760 mmHg | [4] |
| Melting Point | -14.2 | °C | |
| Flash Point | 6.4 | °C (Closed Cup) | |
| Vapor Pressure | 39.7 | mmHg at 25°C | |
| Refractive Index (nᴅ) | 1.418 | at 20°C | |
| Water Solubility | 3.73 | mg/L at 25°C | [1] |
Experimental Determination of Physical Properties
Accurate characterization of a compound's physical properties is a cornerstone of chemical research and development. It validates identity, purity, and provides critical data for process design and safety assessments. The following sections detail robust, self-validating protocols for determining the key physical properties of a volatile liquid hydrocarbon like this compound.
Workflow for Physicochemical Characterization
The logical flow for characterizing a liquid sample is crucial for ensuring efficiency and data integrity. It begins with sample verification and proceeds through a series of non-destructive tests before culminating in potentially destructive ones like flash point testing.
Caption: Workflow for Physicochemical Characterization of a Liquid Hydrocarbon.
Density Determination
Causality: Density is a fundamental property used to confirm substance identity and purity. The pycnometer method is chosen for its high precision with liquid samples.[5] It works by accurately determining the mass of a precisely known volume of the liquid, thereby allowing for a direct calculation of density.[6] Temperature control is critical because a liquid's volume, and thus its density, changes with temperature.[5]
Protocol (Pycnometer Method):
-
Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL).
-
Tare Weight: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.[7]
-
Calibration (if volume is unknown): Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh. Using the known density of water at that temperature, calculate the precise internal volume of the pycnometer.[6]
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound.
-
Equilibration: Place the filled pycnometer in a thermostatic bath set to a standard temperature (e.g., 20.0 °C ± 0.1 °C) until thermal equilibrium is reached.[7]
-
Final Weighing: Insert the stopper, ensuring the liquid fills the capillary. Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₂.
-
Calculation:
-
Mass of liquid (m_liquid) = m₂ - m₁
-
Density (ρ) = m_liquid / Pycnometer Volume
-
Boiling Point Determination
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9] It is a key indicator of volatility and purity; impurities can broaden the boiling range. For small sample volumes, the Thiele tube or micro-reflux method is preferred for safety and efficiency.[10] This method relies on observing the temperature at which a dynamic equilibrium is established between the liquid and vapor phases.
Protocol (Thiele Tube Method):
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube (e.g., 75x12 mm).
-
Capillary Insertion: Take a capillary tube sealed at one end and place it, open-end down, into the liquid in the test tube.[10]
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.[9]
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then sample vapor escape.[10]
-
Equilibrium Point: Continue heating until a rapid, continuous stream of bubbles is observed. Remove the heat.
-
Measurement: The liquid will begin to cool. The boiling point is the temperature recorded the instant the bubbling stops and the liquid is drawn back into the capillary tube.[9][10] This signifies that the external pressure has just overcome the vapor pressure of the liquid.
-
Record Pressure: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.[8]
Refractive Index Measurement
Causality: The refractive index, a measure of how light bends when passing through a substance, is a unique physical constant for a pure compound under specific conditions (temperature and wavelength).[11][12] It is highly sensitive to impurities, making it an excellent tool for quality control. An Abbe refractometer is the standard instrument for this measurement, offering high precision.[12]
Protocol (Based on ASTM D1218):
-
Instrument Calibration: Turn on the refractometer and its circulating water bath, setting it to 20.0 °C. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).[13]
-
Sample Application: Open the prism assembly of the refractometer. Using a pipette, place 2-3 drops of this compound onto the surface of the lower prism.[14]
-
Measurement: Close the prisms. Allow a few minutes for the sample to reach thermal equilibrium.
-
Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Record Value: Read the refractive index value from the instrument's scale. Record the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm).
Flash Point Determination
Causality: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[15] This is a critical safety parameter for handling, storage, and transportation. The Pensky-Martens closed-cup method (ASTM D93) is standard for petroleum products and related volatile liquids because the closed cup simulates conditions in a contained space, providing a conservative and safe assessment of flammability.[16][17]
Protocol (Pensky-Martens Closed Cup, ASTM D93):
-
Apparatus: Use a manual or automated Pensky-Martens closed-cup tester.[18]
-
Sample Preparation: Fill the test cup with this compound to the marked filling line (approximately 75 mL).[19]
-
Heating: Place the lid on the cup and begin heating the sample at a controlled rate (5-6 °C/min for Procedure A). The sample must be stirred at a specified rate (90-120 rpm).[18]
-
Ignition Test: As the temperature rises, apply an ignition source (a small flame) into the vapor space of the cup at regular temperature intervals. For a low expected flash point, this begins at least 23 °C below the expected value and is repeated every 1 °C.[17]
-
Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[16]
-
Recording: Record the temperature at which the flash occurs.
Solubility and Environmental Fate
As a non-polar hydrocarbon, this compound exhibits very low solubility in polar solvents like water (3.73 mg/L).[1] Following the principle of "like dissolves like," it is miscible with other non-polar organic solvents such as hexane, toluene, and diethyl ether. This low water solubility means it will not readily hydrolyze in the environment.[1] Its volatility, indicated by its vapor pressure, suggests that in the event of a release, evaporation into the atmosphere would be a primary mode of environmental transport.
Safety and Handling
This compound is a flammable liquid with a low flash point.[16] Standard precautions for handling flammable organic compounds should be observed, including working in a well-ventilated area (preferably a fume hood), avoiding ignition sources, and using appropriate personal protective equipment (gloves, safety glasses). Overexposure may cause skin and eye irritation, and inhalation of high concentrations of vapor can have anesthetic effects such as dizziness and headache.[3]
Conclusion
The physical properties of this compound are a direct consequence of its molecular structure. Its status as a non-polar, volatile, and flammable C₈ cycloalkane defines its behavior and applications. The experimental protocols outlined herein provide a framework for the robust and reliable characterization of this and similar compounds, underscoring the importance of precise methodology in scientific research and industrial quality control. The integration of these validated techniques ensures a comprehensive understanding of the compound, from its fundamental identity to its critical safety parameters.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 3. This compound | 4516-69-2 | Benchchem [benchchem.com]
- 4. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 5. studylib.net [studylib.net]
- 6. che.utah.edu [che.utah.edu]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. atslab.com [atslab.com]
- 12. matestlabs.com [matestlabs.com]
- 13. store.astm.org [store.astm.org]
- 14. scribd.com [scribd.com]
- 15. store.astm.org [store.astm.org]
- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 17. nazhco.com [nazhco.com]
- 18. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 19. petrolube.com [petrolube.com]
An In-depth Technical Guide to the Synthesis of 1,1,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,1,3-Trimethylcyclopentane, a saturated cycloalkane, holds significant interest in various fields, from fundamental organic chemistry to the development of high-energy-density fuels. Its specific isomeric structure presents unique challenges and opportunities in synthetic chemistry. This guide provides a comprehensive overview of the primary methods for the synthesis of this compound, delving into the mechanistic underpinnings of each approach and offering detailed experimental insights. As a senior application scientist, the aim is to furnish researchers with a robust and critical understanding of the available synthetic routes, enabling informed decisions in experimental design and execution.
Introduction to this compound
This compound (C₈H₁₆) is a hydrocarbon featuring a five-membered cyclopentane ring substituted with three methyl groups. The gem-dimethyl groups at the C1 position and the single methyl group at the C3 position create a distinct stereochemical environment, influencing its physical and chemical properties. This structure is of particular interest in the study of conformational analysis and reaction mechanisms. Furthermore, branched cycloalkanes like this compound are valuable components in advanced fuels due to their high density and favorable combustion properties.
This guide will explore the key synthetic strategies for obtaining this compound, focusing on the logic behind the chosen methodologies and providing practical, field-proven insights.
Core Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. The primary strategies discussed herein are:
-
Multi-step Synthesis from 3-Methylcyclopentanone: A classical approach involving the sequential introduction of methyl groups via Grignard reaction, followed by reduction.
-
Intramolecular Cyclization of Acyclic Precursors: A strategy that constructs the cyclopentane ring from a suitably substituted open-chain molecule.
-
Skeletal Isomerization of Cycloalkanes: A method involving the rearrangement of the carbon skeleton of other C8 cycloalkanes under catalytic conditions.
Method 1: Multi-step Synthesis from 3-Methylcyclopentanone
This approach builds the target molecule by modifying a pre-existing cyclopentane ring. The key is the controlled, sequential addition of methyl groups to the 3-methylcyclopentanone backbone.
Causality of Experimental Choices
The choice of 3-methylcyclopentanone as a starting material is strategic as it already contains the cyclopentane core and one of the required methyl groups in the correct relative position. The Grignard reaction is a robust and well-understood method for forming carbon-carbon bonds by adding a nucleophilic organometallic species to a carbonyl group. The subsequent Wolff-Kishner reduction is a classic and effective method for the deoxygenation of ketones to their corresponding alkanes under basic conditions, which is often preferred over acidic methods like the Clemmensen reduction for substrates that may be sensitive to acid-catalyzed rearrangements.[1]
Reaction Pathway
The synthesis proceeds in two main stages:
-
Nucleophilic Addition of a Methyl Group: 3-Methylcyclopentanone is reacted with a methyl Grignard reagent (methylmagnesium bromide or iodide) to form the tertiary alcohol, 1,3-dimethylcyclopentanol.
-
Introduction of the Gem-Dimethyl Group and Reduction: This is a conceptual challenge. A direct second Grignard addition is not possible. A more viable, though multi-step, alternative involves the conversion of the ketone to an intermediate that can be further alkylated and then reduced. A more direct conceptual pathway involves the synthesis of 1,1,3-trimethylcyclopentan-2-one as a key intermediate, followed by its reduction.
A plausible synthetic sequence is outlined below:
Figure 1: Conceptual multi-step synthesis from 3-methylcyclopentanone.
Detailed Experimental Protocol (Hypothetical Pathway)
This protocol outlines a plausible, albeit challenging, route that would require significant optimization. A more practical laboratory synthesis would likely involve the preparation of a suitable ketone precursor to this compound.
Step 1: Synthesis of 1,3-Dimethylcyclopentanol [2]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux until all the magnesium has reacted.
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-methylcyclopentanone in anhydrous diethyl ether to the stirred Grignard reagent.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 1,3-dimethylcyclopentanol by fractional distillation.
Step 2: Synthesis of this compound via a Ketone Intermediate (e.g., 2,2,4-trimethylcyclopentanone - hypothetical)
Note: The direct synthesis of 2,2,4-trimethylcyclopentanone is not straightforward. This section is illustrative of the type of intermediate that would be required.
Hypothetical Step 2a: Synthesis of 2,2,4-Trimethylcyclopentanone
This would likely involve a multi-step process, potentially starting from a different precursor.
Step 2b: Wolff-Kishner Reduction of 2,2,4-Trimethylcyclopentanone [1][3]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the hypothetical 2,2,4-trimethylcyclopentanone, a slight excess of hydrazine hydrate, and a high-boiling solvent such as diethylene glycol.
-
Base Addition: Add several equivalents of potassium hydroxide pellets.
-
Reaction: Heat the mixture to reflux. Initially, water and excess hydrazine will distill off. As the temperature rises to around 180-200°C, the reduction will proceed, evidenced by the evolution of nitrogen gas.
-
Workup: After the gas evolution ceases, cool the reaction mixture and dilute with water. Extract the product with a low-boiling hydrocarbon solvent like pentane.
-
Purification: Wash the organic extract with dilute acid and then with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and remove the solvent by distillation. The crude this compound can be further purified by fractional distillation.
Method 2: Intramolecular Cyclization of Acyclic Precursors
This elegant strategy involves the formation of the cyclopentane ring from an open-chain molecule that is designed to cyclize in a predictable manner.
Causality of Experimental Choices
The key to this approach is the selection of an acyclic precursor that contains the correct number of carbon atoms and the desired substitution pattern. Acid-catalyzed cyclization is a common method for forming five-membered rings from unsaturated alcohols or dienes. The reaction proceeds through a carbocation intermediate, and the stability of this intermediate, along with steric factors, will dictate the final product distribution. For example, the cyclization of a molecule like 2,4-dimethyl-6-hepten-2-ol could theoretically lead to a trimethylcyclopentane derivative.
Reaction Pathway
Figure 2: General pathway for intramolecular cyclization.
Illustrative Example: Cyclization of Citronellol Derivatives
While not a direct synthesis of this compound, the acid-catalyzed cyclization of citronellal is a well-studied example of forming a substituted cyclohexane ring, which illustrates the principles of intramolecular cyclization.[3] Similar principles could be applied to an appropriately designed acyclic precursor to form a five-membered ring.
Method 3: Skeletal Isomerization of Cycloalkanes
This method involves the rearrangement of the carbon skeleton of an existing C8 cycloalkane, such as a trimethylcyclohexane or another trimethylcyclopentane isomer, into the desired this compound.
Causality of Experimental Choices
Skeletal isomerization reactions are typically carried out at elevated temperatures and pressures over solid acid catalysts, such as zeolites or sulfated zirconia.[4] The reaction proceeds through carbocation intermediates, and the product distribution is often governed by thermodynamic stability. Achieving high selectivity for a specific isomer like this compound can be challenging and requires careful selection of the catalyst and optimization of reaction conditions.
Reaction Pathway
Figure 3: General pathway for skeletal isomerization.
This method is more common in industrial applications, such as petroleum refining, where mixtures of isomers are often produced and then separated. For laboratory-scale synthesis of a pure isomer, this approach is generally less practical due to the difficulty in controlling the reaction and separating the products.
Data Summary
| Synthesis Method | Starting Material(s) | Key Reagents/Catalyst | Typical Conditions | Yield | Purity |
| Multi-step Synthesis | 3-Methylcyclopentanone | CH₃MgBr, Hydrazine, KOH | Stepwise, variable T | Moderate | Potentially high with purification |
| Intramolecular Cyclization | Acyclic diene or alcohol | Strong acid (e.g., H₂SO₄) | Varies, often elevated T | Variable | Often a mixture of isomers |
| Skeletal Isomerization | Other C₈ cycloalkanes | Solid acid (e.g., Zeolite) | High T and P | Variable | Mixture of isomers |
Note: The yields and purities are highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented here are general estimates.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several routes, each with its own set of advantages and challenges. The multi-step synthesis from a functionalized cyclopentane precursor, such as 3-methylcyclopentanone, offers a more controlled and predictable approach for laboratory-scale synthesis, although it may involve multiple steps. Intramolecular cyclization and skeletal isomerization are powerful techniques, particularly for industrial applications, but often result in mixtures of isomers that require efficient separation methods.
Future research in this area may focus on the development of novel catalytic systems that can achieve the direct and selective synthesis of this compound from readily available starting materials. This could involve the design of shape-selective zeolites for isomerization reactions or the development of new organometallic catalysts for highly specific cyclization reactions. Such advancements would not only be of academic interest but also have significant implications for the production of advanced fuels and specialty chemicals.
References
An In-depth Technical Guide to the Structural Isomers of 1,1,3-Trimethylcyclopentane
This guide provides a comprehensive exploration of the structural isomers of 1,1,3-trimethylcyclopentane, designed for researchers, scientists, and professionals in drug development. We will delve into the nuances of their structure, properties, and characterization, grounding our discussion in established chemical principles and validated experimental protocols.
Section 1: Introduction to Isomerism in Trimethylcyclopentanes
In the field of organic chemistry, isomers—molecules sharing the same molecular formula but differing in atomic arrangement—represent a fundamental concept with profound implications for chemical reactivity, biological activity, and material properties. The trimethylcyclopentane family, with the shared molecular formula C₈H₁₆, serves as an excellent model for exploring both constitutional isomerism and stereoisomerism.
Constitutional (Structural) Isomers arise from different connectivity of atoms. For trimethylcyclopentane, this means the three methyl groups can be attached to the five-membered ring in various patterns, leading to distinct compounds such as:
-
1,1,2-Trimethylcyclopentane
-
This compound
-
1,2,3-Trimethylcyclopentane
-
1,2,4-Trimethylcyclopentane
Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms. This is particularly relevant for substituted cycloalkanes, where substituents can be oriented above or below the ring plane (cis/trans isomerism) and chiral centers can give rise to enantiomers and diastereomers.
The cyclopentane ring itself is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate the strain from eclipsing interactions between adjacent substituents.[1] This conformational flexibility is a critical factor influencing the physical and chemical properties of its derivatives.
Section 2: Core Focus: this compound
This compound is a saturated alicyclic hydrocarbon. Its structure is characterized by a five-membered carbon ring with two methyl groups attached to the first carbon (a gem-dimethyl group) and one methyl group on the third carbon.
Structure and Stereoisomerism
The presence of a substituent on the C-3 carbon introduces a chiral center. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (3R)-1,1,3-trimethylcyclopentane and (3S)-1,1,3-trimethylcyclopentane. These enantiomers are non-superimposable mirror images and will rotate plane-polarized light in opposite directions. While they have identical physical properties in a non-chiral environment (e.g., boiling point, density), their interactions with other chiral molecules, such as biological receptors, can differ significantly.
Caption: Enantiomers of this compound.
Physical and Chemical Properties
This compound is a colorless liquid with low water solubility, a characteristic typical of non-polar hydrocarbons.[2][3] Its physical properties are critical for applications in solvents and fuels and for designing separation and purification processes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [4] |
| Molecular Weight | 112.21 g/mol | [4] |
| CAS Number | 4516-69-2 | [4] |
| Boiling Point | 104.9 °C at 760 mmHg | [2][5] |
| Density | ~0.8 g/cm³ | [5] |
| Water Solubility | 3.73 mg/L at 25 °C | [2] |
| Vapor Pressure | 35.2 mmHg at 25°C | [5] |
Spectroscopic Characterization
The unambiguous identification of this compound and its distinction from other isomers relies heavily on spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet corresponding to the six protons of the gem-dimethyl group at C-1. The methyl group at C-3 would appear as a doublet due to coupling with the adjacent proton. The remaining ring protons would produce complex multiplets.
-
¹³C NMR: The carbon spectrum would display distinct signals for the quaternary carbon at C-1, the methine carbon at C-3, the three methyl carbons, and the remaining methylene carbons of the ring. The chemical shifts provide a unique fingerprint for the isomer.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically results in a molecular ion peak (m/z = 112) and a characteristic fragmentation pattern. The loss of a methyl group (m/z = 97) is a common fragmentation pathway. NIST provides reference mass spectra for this compound.[6]
Section 3: Other Structural Isomers of Trimethylcyclopentane
A comprehensive understanding of this compound requires comparison with its constitutional isomers, which exhibit different properties due to their unique substitution patterns.
1,2,3-Trimethylcyclopentane
This isomer has three adjacent methyl groups, creating three stereocenters. This leads to a greater complexity of stereoisomers, including two meso compounds and one pair of enantiomers.[7][8]
-
(1α,2α,3α)-isomer: All methyl groups are cis to each other. This molecule has a plane of symmetry and is therefore an achiral meso compound.[7]
-
(1α,2β,3α)-isomer: The methyl groups at C-1 and C-3 are cis, but the group at C-2 is trans to them. This is also a meso compound.[7][9]
-
(1α,2α,3β)-isomer: The methyl groups at C-1 and C-2 are cis, while the group at C-3 is trans. This configuration is chiral and exists as a pair of enantiomers.[7]
The boiling point for the mixture of 1,2,3-trimethylcyclopentane diastereomers is generally higher than that of the 1,1,3-isomer, at around 118 °C.[1]
1,2,4-Trimethylcyclopentane
With methyl groups at the 1, 2, and 4 positions, this isomer also possesses three stereocenters, leading to multiple stereoisomers. Its physical properties are similar to the 1,2,3-isomer. Spectroscopic data, including ¹³C NMR, is available for its various stereoisomers.[10]
1,1,2-Trimethylcyclopentane
This isomer features a gem-dimethyl group at C-1 and a single methyl group at C-2. Like the 1,1,3-isomer, it has one chiral center (at C-2) and thus exists as a pair of enantiomers.
Section 4: Experimental Methodologies
The synthesis, separation, and identification of trimethylcyclopentane isomers require precise and validated experimental protocols.
Representative Synthesis: Alkylation of a Cyclopentene Precursor
While numerous routes to substituted cyclopentanes exist, a common strategy involves the stereoselective modification of a cyclopentene ring.[11][12] The synthesis of a specific trimethylcyclopentane isomer often requires a multi-step approach to control regioselectivity and stereochemistry. A generalized, conceptual synthesis could involve:
-
Preparation of a Substituted Cyclopentanone: Start with a commercially available cyclopentanone derivative. Perform methylation reactions (e.g., using methyl iodide and a strong base like LDA) to introduce methyl groups at the desired positions.
-
Reduction to Cyclopentanol: Reduce the ketone functionality to a hydroxyl group using a reducing agent like NaBH₄.
-
Dehydration to Cyclopentene: Dehydrate the alcohol to form a cyclopentene intermediate.
-
Stereoselective Hydrogenation: Perform a catalytic hydrogenation (e.g., using H₂ and Pd/C) of the double bond. The existing methyl groups on the ring will direct the approach of hydrogen, leading to a specific stereoisomer.
Causality: The choice of reagents and reaction sequence is paramount. For instance, using a bulky reducing agent in step 2 can influence the stereochemical outcome of the resulting alcohol, which in turn affects the final product after dehydration and hydrogenation.
Isomer Separation and Identification Workflow
A common challenge in organic synthesis and analysis is the separation and identification of a mixture of isomers. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.
Protocol: GC-MS Analysis of a Trimethylcyclopentane Isomer Mixture
-
Sample Preparation: Dilute the isomer mixture in a volatile organic solvent (e.g., hexane) to an appropriate concentration (~100 ppm).
-
GC Column Selection: Utilize a non-polar capillary column (e.g., 5% phenyl-dimethylpolysiloxane).[13] The separation of alkane isomers is driven by differences in their boiling points and van der Waals interactions with the stationary phase.[14] More branched isomers are typically more volatile and elute earlier.
-
GC Method Parameters:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. This temperature gradient is crucial for resolving compounds with close boiling points.[13]
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning from m/z 40 to 200.
-
-
Data Analysis:
-
Retention Time: Compare the retention times of the peaks in the chromatogram to known standards or published retention indices to tentatively identify the isomers.[4]
-
Mass Spectra: Confirm the identity of each eluting compound by comparing its mass spectrum to a reference library (e.g., NIST).
-
Self-Validation: The protocol is self-validating through the combination of two independent data points: retention time and the mass spectral fragmentation pattern. A match in both provides a high degree of confidence in the identification.
Caption: Workflow for GC-MS analysis of trimethylcyclopentane isomers.
Section 5: Conclusion
The structural isomers of this compound provide a rich landscape for studying the fundamental principles of organic chemistry. Their subtle differences in atomic connectivity and spatial arrangement lead to distinct physical properties and spectroscopic signatures. For researchers in materials science and drug development, a thorough understanding of these isomers is not merely academic; it is essential for controlling reaction outcomes, purifying products, and ultimately understanding structure-activity relationships. The validated protocols and analytical workflows presented here offer a robust framework for the confident synthesis, separation, and characterization of these and other complex isomeric systems.
References
- 1. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 2. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 6. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 7. 1,2,3-Trimethylcyclopentane|C8H16|CAS 2613-69-6 [benchchem.com]
- 8. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 9. cis,trans,cis-1,2,3-Trimethylcyclopentane [webbook.nist.gov]
- 10. (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane | C8H16 | CID 17779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclopentane synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
1,1,3-Trimethylcyclopentane stereoisomerism
An In-depth Technical Guide to the Stereoisomerism of 1,1,3-Trimethylcyclopentane
Abstract
This compound (C8H16) is an alicyclic hydrocarbon notable for its specific stereochemical properties. Unlike its more complex isomers, such as 1,2,3-trimethylcyclopentane, its stereoisomerism is defined by a single chiral center at the C3 position. This guide provides a comprehensive technical analysis of this compound's stereochemistry, from the fundamental identification of its stereocenter to the practical methodologies for the synthesis, separation, and characterization of its enantiomers. We will explore the causal logic behind experimental designs for enantiomeric resolution via chiral chromatography and discuss the physicochemical properties that differentiate the (R)- and (S)-isomers. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereoisomerism in saturated cyclic systems.
Introduction
Stereoisomerism, the study of molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations, is a cornerstone of modern chemistry and pharmacology. In cyclic systems, the constrained conformational flexibility introduces complex stereochemical relationships. This compound serves as an excellent model for understanding fundamental chirality in cycloalkanes. Its structure, featuring a gem-dimethyl group at one carbon and a single methyl group at another, results in a single point of chirality.
This compound and its isomers are found in petroleum products and are recognized as components of gasoline exhaust.[1] Due to their high resistance to aerobic biodegradation, specific isomer ratios can serve as stable markers for identifying sources of hydrocarbon contamination.[1] A thorough understanding of its stereoisomers is therefore crucial for applications ranging from environmental forensics to advanced organic synthesis where precise stereochemical control is paramount.
Part 1: Stereochemical Analysis of this compound
The stereochemical identity of this compound is determined by a careful analysis of its carbon framework to identify stereocenters.
Identification of the Chiral Center
A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups.
-
Carbon 1 (C1): This carbon is bonded to two identical methyl (-CH3) groups, a methylene group (-CH2-) of the ring (C2), and another carbon of the ring (C5). Since two of its substituents are identical, C1 is achiral .
-
Carbon 3 (C3): This carbon is bonded to four distinct groups:
-
A methyl (-CH3) group.
-
A hydrogen (-H) atom.
-
A ring segment leading towards the gem-dimethyl group (-CH2-C(CH3)2-).
-
A ring segment leading away from the gem-dimethyl group (-CH2-CH2-). Because all four groups are different, C3 is a chiral center .
-
With only one chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. The total number of possible stereoisomers is 2^n, where n=1, resulting in two stereoisomers.
The Enantiomeric Pair: (R)- and (S)-1,1,3-Trimethylcyclopentane
The two enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.
-
Identify the Substituents: The four groups attached to the chiral C3 are: -CH3, -H, -CH2C(CH3)2CH2- (pathway towards C1), and -CH2CH2C(CH3)2- (pathway away from C1).
-
Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter.
-
Priority 1: The carbon of the ring at position 2 (-C H2C(CH3)2-), as it is connected to a quaternary carbon (C1).
-
Priority 2: The carbon of the ring at position 4 (-C H2CH2-), as it is connected to another methylene carbon (C5).
-
Priority 3: The methyl group (-C H3).
-
Priority 4: The hydrogen atom (-H ).
-
-
Determine Configuration: Orient the molecule so the lowest priority group (-H) points away from the viewer.
-
If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is (R) .
-
If the sequence proceeds in a counter-clockwise direction, the configuration is (S) .
-
Caption: Logical relationship of this compound stereoisomers.
Part 2: Physicochemical Properties of Stereoisomers
Enantiomers possess identical physical properties in an achiral environment but differ in their interaction with chiral phenomena, most notably plane-polarized light.
Comparative Data Table
| Property | Racemic this compound | (R)-Enantiomer | (S)-Enantiomer |
| Molecular Formula | C₈H₁₆[2] | C₈H₁₆[3] | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol [2] | 112.21 g/mol [3] | 112.21 g/mol |
| CAS Number | 4516-69-2[2] | Not assigned | 1302330-76-2 (for (3S))[3] |
| Appearance | Colorless liquid[4] | Colorless liquid | Colorless liquid |
| Boiling Point | ~105-118 °C[5][6] | ~105-118 °C | ~105-118 °C |
| Density | Data varies | Identical to (R) | Identical to (S) |
| Water Solubility | 3.73 mg/L at 25 °C[4] | 3.73 mg/L at 25 °C | 3.73 mg/L at 25 °C |
| Optical Activity | 0° (inactive) | Equal and opposite to (S) | Equal and opposite to (R) |
Spectroscopic Characterization
-
Mass Spectrometry (MS) & Infrared (IR) Spectroscopy: The enantiomers of this compound are indistinguishable by standard MS and IR techniques, as these methods are insensitive to chirality. Both enantiomers will produce identical fragmentation patterns and vibrational spectra.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical. However, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to the separation of corresponding peaks (diastereotopic shifts) in the NMR spectrum, allowing for the determination of enantiomeric excess.
Part 3: Synthesis and Stereocontrol
The synthesis of this compound typically yields a racemic mixture unless a stereoselective method is employed.
General Synthetic Approach: Racemic Synthesis
A plausible route to racemic this compound is the catalytic hydrogenation of an appropriate trimethylcyclopentene precursor, such as 1,5,5-trimethylcyclopent-1-ene. The hydrogenation process, using catalysts like platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), would add hydrogen across the double bond. Since the substrate is prochiral, this non-stereoselective addition results in a 1:1 mixture of the (R)- and (S)-enantiomers.
Caption: General workflow for the synthesis of racemic this compound.
Strategies for Asymmetric Synthesis
Achieving an enantiomerically enriched sample requires an asymmetric synthesis strategy. A key approach would be asymmetric hydrogenation, where a chiral catalyst transfers stereochemical information to the final product. For instance, using a catalyst system composed of a transition metal (e.g., Rhodium, Ruthenium) complexed with a chiral phosphine ligand (e.g., BINAP) could selectively produce one enantiomer over the other. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.).
Part 4: Enantiomeric Resolution and Analysis
The separation of enantiomers, known as chiral resolution, is a critical process in pharmaceutical development and fine chemical synthesis.[7] Since enantiomers have identical physical properties, separation relies on exploiting their differential interactions within a chiral environment.[7] Chiral chromatography is the most powerful and widely used technique for this purpose.[8][9]
Experimental Protocol: Analytical Separation by Chiral Gas Chromatography (GC)
Principle: Chiral GC separates enantiomers based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase (CSP). The CSP, often a cyclodextrin derivative, forms transient, diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, enabling separation.[10]
Methodology:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column coated with a chiral stationary phase, such as a derivative of β-cyclodextrin (e.g., Chiraldex B-DM).
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of racemic this compound in a volatile solvent like hexane.
-
Injection: Inject 1 µL of the sample into the GC inlet using a split injection mode (e.g., 50:1 split ratio).
-
GC Conditions:
-
Inlet Temperature: 200 °C.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 120 °C at a rate of 2 °C/min.
-
Detector Temperature: 250 °C.
-
-
Data Analysis: The two enantiomers will elute at different retention times. The peak area of each can be integrated to determine the enantiomeric ratio or enantiomeric excess (e.e.).
Caption: Workflow for the enantiomeric separation via chiral gas chromatography.
Preparative Separation: Chiral High-Performance Liquid Chromatography (HPLC)
For isolating larger quantities of each enantiomer, preparative chiral HPLC is the method of choice. The principles are similar to chiral GC, but it uses a liquid mobile phase and a solid CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds.[10] The separated fractions corresponding to each enantiomer can be collected, and the solvent evaporated to yield the pure enantiomers.
Conclusion
This compound provides a clear and instructive example of molecular chirality arising from a single stereocenter within a cyclic alkane structure. It exists as a pair of enantiomers, (R) and (S), which are identical in most physical respects but separable through their interaction with a chiral environment. The technical protocols for analysis and resolution, primarily through chiral chromatography, are well-established and essential for any application requiring enantiomerically pure material. This guide has provided the foundational knowledge and practical frameworks necessary for researchers to confidently approach the synthesis, analysis, and separation of these and similar chiral molecules.
References
- 1. This compound | 4516-69-2 | Benchchem [benchchem.com]
- 2. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-1,1,3-trimethylcyclopentane | C8H16 | CID 59954436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 6. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermodynamic Properties of 1,1,3-Trimethylcyclopentane
This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,3-trimethylcyclopentane (C₈H₁₆, CAS No: 4516-69-2). Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes critically evaluated data with practical insights into their experimental determination. The structure of this guide is designed to offer a holistic understanding, from fundamental principles to detailed experimental workflows.
Introduction: The Significance of this compound and Its Thermodynamic Profile
This compound is a saturated alicyclic hydrocarbon. Its molecular structure, featuring a five-membered ring with three methyl group substituents, results in specific conformational isomers that influence its macroscopic thermodynamic properties. A thorough understanding of these properties, including enthalpy of formation, entropy, and heat capacity, is crucial for a variety of applications. In the pharmaceutical industry, such data can be vital for understanding the solvation and binding thermodynamics of drug candidates with similar structural motifs. In chemical engineering, this information is essential for process design, reaction optimization, and safety assessments. This guide will delve into the key thermodynamic parameters of this compound, providing both curated data and the experimental context for their measurement.
Core Thermodynamic Data of this compound
The following tables summarize the critically evaluated thermodynamic data for this compound. The primary source for this comprehensive data is the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated recommendations over a wide range of temperatures and pressures[1].
Table 1: Key Thermodynamic Properties
| Property | Value | Phase | Source |
| Molar Mass | 112.2126 g/mol | - | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 39.83 kJ/mol | Ideal Gas | [3] |
| Standard Enthalpy of Formation (ΔfH°gas) | -153.07 kJ/mol | Ideal Gas | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 36.00 kJ/mol | Liquid | [3] |
| Critical Temperature (Tc) | Not explicitly found | - | |
| Critical Pressure (Pc) | 3107.10 kPa | - | [3] |
Note: The values for ΔfG° and ΔfH°gas from Cheméo are calculated properties and should be considered in conjunction with experimentally derived data where available.
The NIST/TRC Web Thermo Tables offer extensive datasets for various thermodynamic properties as a function of temperature. While a full reproduction of these tables is beyond the scope of this guide, the following sections provide an overview of the available data and its significance.
Ideal Gas Thermodynamic Properties
The NIST/TRC Web Thermo Tables contain critically evaluated data for the ideal gas phase of this compound for the following properties over a temperature range of 200 K to 1000 K[1]:
-
Heat Capacity at Constant Pressure (Cp)
-
Enthalpy (H)
-
Entropy (S)
This data is fundamental for modeling the behavior of this compound in the vapor phase, which is essential for distillation, vapor-liquid equilibrium calculations, and reaction engineering.
Liquid Phase Thermodynamic Properties
For the liquid phase in equilibrium with its vapor, the NIST/TRC Web Thermo Tables provide critically evaluated data for[1]:
-
Heat Capacity at Saturation Pressure (Csat)
-
Enthalpy (H)
-
Entropy (S)
These properties are available over a temperature range from approximately 130.6 K to 550 K[1]. This information is critical for understanding the behavior of the bulk liquid, including its ability to store thermal energy and its phase behavior.
Experimental Determination of Thermodynamic Properties
The acquisition of reliable thermodynamic data is paramount. This section provides an in-depth look at the established experimental methodologies for determining the key thermodynamic properties of volatile organic compounds like this compound.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For a combustible compound like this compound, it is determined indirectly by first measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Causality Behind Experimental Choices:
-
Constant Volume: A bomb calorimeter is a constant-volume device. The combustion reaction is initiated in a sealed, robust container (the "bomb"), ensuring that no work is done by the expanding gases. This allows for the direct measurement of the change in internal energy (ΔU).
-
Pure Oxygen Environment: The combustion is carried out in a high-pressure pure oxygen environment (typically around 30 atm) to ensure complete and rapid combustion of the sample.
-
Volatile Sample Handling: For a volatile liquid like this compound, evaporation before combustion must be prevented. This is achieved by encapsulating the sample, often in a gelatin capsule or by using a crucible with a cover disc and injecting the liquid through it[4].
Experimental Workflow: Bomb Calorimetry
References
The Geochemical Provenance and Analytical Characterization of 1,1,3-Trimethylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3-Trimethylcyclopentane, a saturated cyclic hydrocarbon, is a molecule of significant interest within the realms of geochemistry and petroleum science. While not a direct product of biological synthesis in living organisms, its prevalence in crude oil and refined petroleum products positions it as a key indicator of the thermal and catalytic history of buried organic matter. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its geochemical origins, its utility as a petroleum biomarker, and the analytical methodologies employed for its characterization. Furthermore, this guide will explore the broader context of the biological activities of cyclopentane-containing molecules to provide a relevant perspective for researchers in drug development, despite the limited data on the specific bioactivity of this compound itself.
Natural Occurrence: A Geochemical Perspective
The assertion that this compound is "not found in nature" requires careful clarification. While it is not typically synthesized directly by extant biological processes, its presence is well-documented in geological formations, specifically within crude oil and natural gas condensates. Therefore, its "natural" occurrence is a product of the diagenesis and catagenesis of ancient biomass.
Presence in Petroleum and Refined Products
This compound is a constituent of the light naphtha fraction of crude oil. Its concentration can vary depending on the origin and thermal maturity of the petroleum. It is also a component of gasoline, where its branched cyclic structure contributes to a higher octane rating, a measure of a fuel's resistance to knocking or detonation.[1] The isomers of trimethylcyclopentane have also been identified in gasoline exhaust emissions.
Geochemical Formation Pathways
The formation of this compound and other alkylated cycloalkanes in petroleum reservoirs is a complex process rooted in the transformation of biological precursors over geological timescales. The primary source of these molecules is the lipid-rich organic matter from algae, bacteria, and higher plants that has been incorporated into sediments.
Diagenesis and Catagenesis of Biological Precursors
During burial, increasing temperature and pressure, along with catalytic reactions with clay minerals, drive the transformation of complex organic molecules. While direct biological precursors to this compound are not definitively established, it is hypothesized to form through the cyclization, isomerization, and fragmentation of larger alicyclic and acyclic biomolecules.
Terpenoids, a diverse class of natural products, are considered plausible precursors to various cyclic hydrocarbons found in petroleum.[2] The diagenetic alteration of these compounds can lead to the formation of a variety of cyclopentane and cyclohexane derivatives. The specific substitution pattern of this compound likely arises from a series of rearrangement reactions of carbocation intermediates formed during the cracking of larger hydrocarbon chains.
References
An In-depth Technical Guide to 1,1,3-Trimethylcyclopentane (CAS: 4516-69-2)
This guide provides a comprehensive technical overview of 1,1,3-trimethylcyclopentane, a saturated alicyclic hydrocarbon. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, spectroscopic characterization, and applications, grounding all information in established scientific principles and authoritative data.
Introduction and Molecular Overview
This compound (C₈H₁₆) is a cycloalkane characterized by a five-membered carbon ring with three methyl group substituents.[1] Two of these methyl groups are attached to the same carbon atom (C1), creating a gem-dimethyl group, while the third is located at the C3 position.[1] This substitution pattern results in a chiral center at the C3 carbon, meaning the molecule can exist as two enantiomers, (R)- and (S)-1,1,3-trimethylcyclopentane.[2] The compound is a colorless liquid under standard conditions and, like other saturated hydrocarbons, is non-polar.[3] Its structural characteristics, particularly its steric bulk and conformational flexibility, are key determinants of its physical properties and potential applications.
Below is a diagram illustrating the molecular structure of this compound.
References
An In-Depth Technical Guide to 1,1,3-Trimethylcyclopentane: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,1,3-trimethylcyclopentane, a saturated alicyclic hydrocarbon. The document delves into its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the broader context of the cyclopentane scaffold in medicinal chemistry, offering insights for its potential application in drug design and development.
Chemical Identity and Nomenclature
The unequivocally established IUPAC name for the compound with the CAS number 4516-69-2 is This compound .[1][2] This nomenclature arises from the five-membered cyclopentane ring structure, with two methyl groups attached to the first carbon atom and one methyl group on the third carbon atom.
The numbering of the cyclopentane ring commences at one of the gem-dimethyl substituted carbons to assign the lowest possible locants to the substituents. Other synonyms for this compound include cyclopentane, 1,1,3-trimethyl-.[1][2]
Physicochemical and Spectroscopic Profile
This compound is a colorless liquid at room temperature.[3] As a non-polar cycloalkane, it exhibits limited solubility in water but is soluble in many organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.21 g/mol | [1][2] |
| CAS Number | 4516-69-2 | [1][2] |
| Boiling Point | 104.9 °C at 760 mmHg | [4] |
| Appearance | Colorless liquid | [3] |
| Water Solubility | 3.73 mg/L at 25 °C (experimental) | [4] |
Spectroscopic data are crucial for the unambiguous identification and characterization of this compound. Key spectral features are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Source |
| Mass Spectrometry (GC-MS) | Characteristic fragmentation pattern available in the NIST Mass Spectrometry Data Center. | [1][2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for reference. | [1][2] |
Synthesis of this compound: A Step-by-Step Protocol
While not commercially available in large quantities for extensive research, this compound can be synthesized in the laboratory through a multi-step process commencing from 3-methylcyclopentanone. The synthetic pathway involves a Grignard reaction to introduce the gem-dimethyl group, followed by dehydration of the resultant tertiary alcohol and subsequent reduction of the alkene mixture.
Synthetic Pathway Overview
The logical flow for the synthesis is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1,1,3-Trimethylcyclopentanol via Grignard Reaction
This step involves the nucleophilic addition of a methyl group from methylmagnesium bromide to the carbonyl carbon of 3-methylcyclopentanone.
-
Materials:
-
3-Methylcyclopentanone
-
Methylmagnesium bromide (typically 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 3-methylcyclopentanone dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of 3-methylcyclopentanone. An excess of the Grignard reagent is recommended to ensure complete reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure completion.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain crude 1,1,3-trimethylcyclopentanol. Purification can be achieved by distillation.
-
Step 2: Dehydration of 1,1,3-Trimethylcyclopentanol
The tertiary alcohol is dehydrated using a strong acid catalyst to yield a mixture of alkene isomers.
-
Materials:
-
1,1,3-Trimethylcyclopentanol
-
Concentrated sulfuric acid or phosphoric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, combine 1,1,3-trimethylcyclopentanol with a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to induce dehydration. The resulting alkenes can be distilled from the reaction mixture as they are formed.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and isolate the mixture of alkene isomers.
-
Step 3: Reduction of the Alkene Mixture
The final step involves the catalytic hydrogenation of the double bonds in the alkene mixture to yield the saturated this compound.
-
Materials:
-
Mixture of alkene isomers from Step 2
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Ethanol or ethyl acetate (solvent)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation.
-
The Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring is a privileged scaffold in drug discovery, appearing in a wide range of natural products and synthetic pharmaceuticals. Its conformational flexibility allows it to present substituents in specific three-dimensional arrangements, which is crucial for binding to biological targets.
Rationale for Use in Drug Design
-
Hydrophobic Interactions: The non-polar nature of the cyclopentane ring makes it an ideal moiety for occupying hydrophobic pockets within enzyme active sites or receptors.
-
Scaffold Rigidity and Vectorial Display: The cyclic structure provides a degree of rigidity, which can be advantageous for pre-organizing appended functional groups for optimal interaction with a biological target. This can lead to improved binding affinity and selectivity.
-
Metabolic Stability: As a saturated hydrocarbon, the this compound core is generally resistant to metabolic degradation, which can contribute to a longer biological half-life of a drug candidate.
Potential Applications in Drug Development
While direct applications of this compound in drug development are not extensively documented, the broader family of cyclopentane derivatives has shown significant promise. For instance, a series of cyclopentane derivatives have been synthesized and evaluated as inhibitors of steroid metabolizing enzymes, which are implicated in hormone-dependent cancers.[1] This highlights the potential of the cyclopentane scaffold as a starting point for the design of novel therapeutic agents.
The this compound structure, with its specific substitution pattern, could be explored as a hydrophobic anchoring group in the design of new enzyme inhibitors or receptor modulators. The gem-dimethyl group can provide a steric blocking effect, while the methyl group at the 3-position offers a point for further functionalization to introduce pharmacophoric features.
Caption: Conceptual workflow for utilizing the this compound scaffold in drug design.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. Overexposure may cause skin and eye irritation, and it may have anesthetic effects such as drowsiness, dizziness, and headache.[2] It is essential to consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a well-defined chemical entity with established physicochemical and spectroscopic properties. While its direct application in drug development is yet to be fully explored, its synthesis is achievable through standard organic chemistry methodologies. The broader significance of the cyclopentane scaffold in medicinal chemistry suggests that this compound and its derivatives hold potential as valuable building blocks for the design of novel therapeutic agents, particularly where a well-defined hydrophobic moiety is required. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this interesting cycloalkane.
References
- 1. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
1,1,3-Trimethylcyclopentane boiling point
Introduction
1,1,3-Trimethylcyclopentane (CAS No: 4516-69-2) is a saturated cyclic hydrocarbon with the molecular formula C8H16.[1][2][3] As a substituted cycloalkane, it finds application as a component in high-octane gasoline and as a specialized solvent.[4] Understanding its physicochemical properties, particularly its boiling point, is critical for professionals in petrochemical research, chemical synthesis, and drug development for applications ranging from reaction condition optimization to purification process design. This guide provides a detailed examination of the boiling point of this compound, the underlying molecular principles that determine it, and a validated experimental protocol for its verification.
Physicochemical Properties
A comprehensive understanding of a compound begins with its fundamental physical constants. These values are essential for predicting its behavior in various chemical and physical processes. The properties of this compound are summarized below.
| Property | Value | Unit | Source(s) |
| Normal Boiling Point | 104.9 | °C | [1][4][5] |
| Melting Point | -14.2 | °C | [1][4] |
| Molecular Weight | 112.21 | g/mol | [1][2][3] |
| Density | 0.762 - 0.8 | g/cm³ | [1][4] |
| Vapor Pressure | 35.2 - 39.7 | mmHg at 25°C | [1][4] |
| Flash Point | 6.4 | °C | [1][4] |
Analysis of Boiling Point: A Mechanistic Perspective
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition from liquid to gas.[6][7] This physical constant is dictated by the strength of intermolecular forces. For non-polar hydrocarbons like this compound, the dominant intermolecular attractions are London dispersion forces (a type of van der Waals force). The magnitude of these forces is influenced by molecular weight, shape, and surface area.[8]
Causality Behind Experimental Observations
-
Effect of Molecular Weight : Generally, as molecular weight increases within a homologous series, the number of electrons increases, strengthening London dispersion forces and raising the boiling point.[8] With a molecular weight of 112.21 g/mol , this compound has substantial dispersion forces requiring significant thermal energy to overcome.[1][2][3]
-
Influence of Molecular Structure: Cyclic vs. Acyclic Isomers : Cyclic hydrocarbons tend to have higher boiling points than their acyclic (straight-chain) isomers.[8] This is because the rigid, planar structure of the cycloalkane ring allows for a larger surface area of contact between molecules compared to the more flexible and irregularly shaped linear alkanes. This closer packing enhances the effectiveness of van der Waals forces, thus requiring more energy to separate the molecules into the gas phase.
-
Impact of Branching : In acyclic alkanes, branching typically lowers the boiling point. For instance, n-octane (a constitutional isomer of this compound) has a boiling point of approximately 125.6°C.[1] The higher boiling point of n-octane compared to this compound seems counterintuitive to the general rule for cyclic compounds. However, the extensive branching in this compound (three methyl groups) creates a more compact, somewhat spherical shape. This reduces the effective surface area for intermolecular contact compared to the elongated shape of n-octane, leading to weaker overall London dispersion forces and a lower boiling point in this specific isomeric comparison.
The logical relationship between molecular structure and boiling point is illustrated below.
Caption: Factors influencing the boiling point of this compound.
Experimental Protocol: Boiling Point Determination by Simple Distillation
The determination of a boiling point is a foundational technique for characterizing a pure liquid compound.[6] Simple distillation is a robust method for this purpose when the liquid is volatile and not mixed with other volatile components.
Principle of the Method
This protocol is based on the principle that a pure liquid at its boiling point will exist in equilibrium with its vapor. The temperature of this vapor will remain constant during the distillation process as long as both phases are present, and this temperature is the boiling point at the given atmospheric pressure. The system's self-validation comes from observing a stable temperature plateau during the collection of the distillate.
Step-by-Step Methodology
-
Apparatus Assembly :
-
Securely clamp a round-bottom flask to a ring stand.
-
Add 5-10 mL of this compound and a few boiling chips to the flask to ensure smooth boiling.
-
Fit a distillation head (still head) to the flask.
-
Place a calibrated thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
-
Attach a condenser to the side-arm of the distillation head and secure it with a clamp. Connect the lower condenser inlet to a cold water source and the upper outlet to a drain.
-
Place a collection vessel (e.g., a graduated cylinder or Erlenmeyer flask) at the condenser outlet.
-
-
Heating and Distillation :
-
Begin gently heating the round-bottom flask using a heating mantle.
-
Observe the liquid as it begins to boil and the vapor rises.
-
Monitor the thermometer. The temperature will rise and then stabilize as the vapor envelops the thermometer bulb and begins to condense.
-
Record the temperature at which the liquid is condensing and dripping into the collection vessel at a steady rate (approximately one drop per second). This stable temperature is the observed boiling point.
-
-
Data Recording and Completion :
-
Continue to record the temperature until a significant portion of the liquid has distilled or the temperature begins to drop, indicating the distillation is complete.
-
Record the ambient atmospheric pressure from a laboratory barometer, as boiling point is pressure-dependent.[7]
-
Turn off the heat source and allow the apparatus to cool completely before disassembly.
-
The workflow for this experimental procedure is visualized below.
Caption: Experimental workflow for boiling point determination via simple distillation.
Conclusion
The boiling point of this compound is authoritatively established at 104.9°C at standard atmospheric pressure. This value is a direct consequence of the interplay between its molecular weight and its unique cyclic and branched structure, which collectively determine the strength of the governing London dispersion forces. Accurate experimental verification of this property, crucial for its application in scientific and industrial contexts, can be reliably achieved through standard laboratory techniques such as simple distillation, where a stable temperature plateau during phase transition serves as a key indicator of purity and identity.
References
- 1. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 111-65-9 CAS MSDS (N-OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. thermopedia.com [thermopedia.com]
- 5. Octane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Physical Data and Uses of n-Octane - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]
- 8. N-OCTANE | 111-65-9 [chemicalbook.com]
An In-depth Technical Guide to the Density of 1,1,3-Trimethylcyclopentane
This guide provides a comprehensive technical overview of the density of 1,1,3-trimethylcyclopentane (CAS No: 4516-69-2), a saturated alicyclic hydrocarbon. Density is a fundamental physical property critical for a range of applications, from fuel formulation and solvent system design to computational modeling and quality control in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physical characteristics.
Introduction to this compound and the Significance of its Density
This compound is a volatile organic compound (VOC) with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2][3] As a substituted cycloalkane, its molecular structure—a five-membered ring with two methyl groups on one carbon and a third on another—influences its physical properties, including its boiling point, viscosity, and, most notably, its density.
The density of this compound is a critical parameter in:
-
Fluid Dynamics and Process Engineering: Accurate density values are essential for calculations involving mass flow, transportation, and storage.
-
Fuel Science: As a component in fuel mixtures, its density affects the overall energy content and combustion characteristics.
-
Computational Chemistry: Experimental density data is used to validate and refine molecular dynamics simulations and other predictive models.
-
Quality Control: Density measurement serves as a straightforward and reliable method for assessing the purity of the substance.
Physicochemical Properties and Density Values
A summary of the key physical properties of this compound is presented below. It is important to note that reported density values can vary slightly between sources due to different experimental conditions and purity levels.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.21 g/mol | [1][2][3] |
| Boiling Point | 104.9 °C at 760 mmHg | [1][4] |
| Melting Point | -14.2 °C | [1] |
| Density | 0.8 ± 0.1 g/cm³ | [1] |
| Vapor Pressure | 35.2 ± 0.1 mmHg at 25°C | [1] |
The density of this compound is influenced by both temperature and pressure. As with most liquids, its density decreases with an increase in temperature due to thermal expansion. While the effect of pressure is generally negligible for liquids under standard atmospheric conditions, it can become significant at higher pressures. Critically evaluated thermophysical property data, including density as a function of temperature, for this compound is available from the NIST/TRC Web Thermo Tables, a professional resource for thermodynamic data.[3][5]
Predictive Models for Cycloalkane Density
Predicting the physical properties of chemical compounds through computational methods is a rapidly advancing field that can accelerate research and reduce the need for extensive experimental work.[6] For cycloalkanes like this compound, several models are being developed.
One promising approach is the use of multiscale graph neural networks (MGNN).[6] These models can learn from the graph representations of molecules to capture complex structural information and predict physical properties, including density, with high accuracy. The MGNN model has shown to be particularly suitable for predicting the properties of biofuels based on cycloalkanes, often outperforming other machine learning models.[6] Artificial neural networks, in general, are being trained on fragmented data to exploit property-property correlations and improve the quality of predictions for various alkanes.[7]
Experimental Determination of Density
The density of a volatile liquid such as this compound can be determined with high precision using a pycnometer, also known as a specific gravity bottle. This method is based on measuring the mass of a precisely known volume of the liquid.
Safety Precautions
This compound is a volatile and flammable liquid. Overexposure may cause skin and eye irritation, as well as potential anesthetic effects such as drowsiness, dizziness, and headache.[8][9] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Experimental Protocol: Pycnometer Method
This protocol outlines the steps for determining the density of this compound using a pycnometer and a reference liquid of known density, typically deionized water.
Materials:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature water bath
-
Thermometer
-
This compound (high purity)
-
Deionized water
-
Acetone (for cleaning)
-
Pasteur pipettes
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable detergent, rinse with deionized water, followed by acetone, and dry completely in an oven. Allow it to cool to ambient temperature in a desiccator.
-
Mass of Empty Pycnometer: Carefully weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.
-
Calibration with Deionized Water:
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.
-
Insert the stopper, allowing excess water to emerge from the capillary.
-
Place the filled pycnometer in the constant temperature water bath set to a specific temperature (e.g., 20.0 °C) and allow it to equilibrate for at least 20 minutes.
-
Once equilibrated, remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₁.
-
-
Density of Water: Look up the density of water (ρ_water) at the recorded temperature from a reliable reference table.
-
Volume of Pycnometer: Calculate the exact volume of the pycnometer (V) using the following formula: V = (m₁ - m₀) / ρ_water
-
Measurement with this compound:
-
Empty and thoroughly dry the pycnometer as in step 1.
-
Fill the pycnometer with this compound.
-
Equilibrate the filled pycnometer in the constant temperature water bath at the same temperature as in step 3.
-
Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₂.
-
-
Density Calculation: Calculate the density of the this compound (ρ_sample) using the following formula: ρ_sample = (m₂ - m₀) / V
Experimental Workflow Diagram
Caption: Workflow for density determination using the pycnometer method.
Conclusion
The density of this compound is a fundamental thermophysical property with significant implications for both academic research and industrial applications. While a precise, temperature-dependent dataset is best obtained from curated databases like the NIST/TRC Web Thermo Tables, accurate experimental determination can be achieved in the laboratory using established protocols such as the pycnometer method. Furthermore, the development of advanced computational models, including graph neural networks, offers a promising avenue for the rapid and accurate prediction of this and other key physical properties, thereby streamlining the process of chemical and materials discovery.
References
- 1. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 4. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. A multiscale graph neural network for predicting the properties of high-density cycloalkane-based diesel and jet range biofuels - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. arxiv.org [arxiv.org]
- 8. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide to the Solubility of 1,1,3-Trimethylcyclopentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3-trimethylcyclopentane, a non-polar cycloalkane. The document delves into the theoretical principles governing its solubility in a range of organic solvents, supported by an analysis of its physicochemical properties. In the absence of extensive experimentally-derived quantitative solubility data in public literature, this guide offers a robust framework for predicting solubility based on the "like dissolves like" principle. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of liquid compounds in organic solvents is provided to empower researchers to generate empirical data. This guide is intended to be a valuable resource for scientists and professionals in research and drug development who utilize non-polar compounds and require a deep understanding of their solubility behavior.
Introduction: Understanding this compound
This compound (C₈H₁₆) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its molecular structure, consisting of a five-membered carbon ring with three methyl group substituents, imparts a distinct non-polar character. This fundamental property is the primary determinant of its solubility behavior in various media. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and industrial settings.
1.1. Physicochemical Properties of this compound
A compilation of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical in predicting its interactions with different solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 112.21 g/mol | --INVALID-LINK-- |
| Boiling Point | 104.9 °C at 760 mmHg | --INVALID-LINK-- |
| Density | ~0.8 g/cm³ | --INVALID-LINK-- |
| LogP (Octanol-Water Partition Coefficient) | ~3.6 - 4.35 | --INVALID-LINK--, --INVALID-LINK-- |
| Water Solubility | Very low (experimentally determined as 3.73 mg/L at 25 °C) | --INVALID-LINK-- |
The high LogP value is a strong indicator of the lipophilic and hydrophobic nature of this compound, signifying its preference for non-polar environments over aqueous ones.
1.2. Molecular Structure and its Implications for Solubility
The molecular structure of this compound is key to its solubility profile. The cyclopentane ring and the methyl substituents are composed of carbon-carbon and carbon-hydrogen bonds, which have very low polarity. This results in a molecule with a negligible dipole moment, making it non-polar.
Caption: Molecular Structure of this compound.
The Science of Solubility: A Theoretical Framework
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[1][2] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[1][2]
2.1. Intermolecular Forces at Play
The primary intermolecular forces governing the solubility of non-polar compounds like this compound are van der Waals forces , specifically London dispersion forces.[3] These are weak, transient attractions that arise from temporary fluctuations in electron distribution.
-
In non-polar solvents (e.g., hexane, toluene): Both the solute (this compound) and the solvent molecules exhibit only London dispersion forces. When mixed, the disruption of existing van der Waals forces is compensated by the formation of new, similar forces, leading to good solubility.[3]
-
In polar solvents (e.g., water, ethanol): Polar solvents are characterized by strong dipole-dipole interactions and, in many cases, hydrogen bonding. The energy required to break these strong intermolecular forces in the solvent is not sufficiently compensated by the weak van der Waals interactions that would form with a non-polar solute.[1][2] This energy imbalance results in poor solubility.
Qualitative Solubility Profile of this compound
Based on the principles outlined above, a qualitative solubility profile for this compound in various classes of organic solvents can be predicted. It is important to note that while this provides a strong indication of solubility, empirical testing is necessary for precise quantitative data.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alkanes (Non-polar) | Hexane, Heptane, Cyclohexane | High | "Like dissolves like"; both solute and solvent are non-polar and interact primarily through London dispersion forces. |
| Aromatic Hydrocarbons (Non-polar) | Benzene, Toluene, Xylene | High | Similar non-polar character and reliance on van der Waals forces for intermolecular interactions. |
| Ethers (Slightly Polar) | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | While ethers have a slight dipole moment, their overall character is dominated by non-polar alkyl groups, allowing for favorable interactions. |
| Halogenated Solvents (Slightly Polar) | Dichloromethane, Chloroform | Moderate to High | These solvents have a larger non-polar surface area which can interact favorably with the cycloalkane. |
| Esters (Polar Aprotic) | Ethyl acetate, Methyl acetate | Low to Moderate | The polar ester group will have limited favorable interactions with the non-polar solute. |
| Ketones (Polar Aprotic) | Acetone, Methyl ethyl ketone | Low to Moderate | Similar to esters, the polar carbonyl group limits solubility. |
| Alcohols (Polar Protic) | Methanol, Ethanol, Isopropanol | Very Low | The strong hydrogen bonding network in alcohols is not effectively disrupted by the weak interactions with the non-polar solute. |
| Water (Polar Protic) | Immiscible | The highly polar nature and extensive hydrogen bonding of water lead to immiscibility.[4] |
Experimental Determination of Solubility: A Step-by-Step Protocol
For applications requiring precise solubility data, experimental determination is essential. The following is a generalized, yet robust, protocol for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature.
4.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., refractometer).
4.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of solubility.
4.3. Detailed Protocol
-
Preparation of Saturated Solution:
-
Add a known volume of the organic solvent to a series of glass vials.
-
To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of the solute is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solutions to stand undisturbed at the same temperature until the undissolved solute has settled, leaving a clear supernatant.
-
Carefully withdraw a precise volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
-
Transfer the aliquot to a volumetric flask and dilute with a known volume of the same solvent. This brings the concentration into the linear range of the analytical instrument.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Analyze these standards using a suitable analytical method (e.g., GC-FID) to generate a calibration curve.
-
Analyze the diluted sample from step 3 under the same analytical conditions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature. Solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.
-
Conclusion
References
1,1,3-Trimethylcyclopentane environmental fate
An In-depth Technical Guide to the Environmental Fate of 1,1,3-Trimethylcyclopentane
Introduction
This compound (CAS No. 4516-69-2) is a saturated cyclic hydrocarbon belonging to the cycloalkane family.[1][2] As a component of various fuel formulations and industrial solvents, its potential for release into the environment necessitates a thorough understanding of its subsequent distribution, persistence, and degradation. This technical guide provides a comprehensive analysis of the environmental fate of this compound, synthesizing key physicochemical data with established principles of environmental chemistry to predict its behavior in atmospheric, terrestrial, and aquatic systems. The insights presented are intended for researchers, environmental scientists, and professionals involved in chemical risk assessment and management.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental partitioning and reactivity of this compound are fundamentally governed by its intrinsic physical and chemical properties. Its non-polar, aliphatic cyclic structure results in low water solubility and high volatility, which are primary drivers of its environmental transport.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [4][5] |
| Molecular Weight | 112.21 g/mol | [1][4] |
| Boiling Point | 104.9 °C at 760 mmHg | [4][5] |
| Vapor Pressure | 35.2 mmHg at 25°C | [4] |
| Water Solubility | 3.73 mg/L at 25°C | [5][6] |
| Log Octanol-Water Partition Coefficient (LogP) | 4.35 (estimated) | [4] |
| Henry's Law Constant (kH) | Data available, indicates volatility | [2] |
Environmental Distribution and Mobility
The movement and ultimate location of this compound in the environment are dictated by processes such as volatilization and adsorption.
Volatilization and Atmospheric Entry
With a significant vapor pressure of 35.2 mmHg at 25°C and a notable Henry's Law constant, this compound is expected to readily volatilize from both water and soil surfaces.[2][4] This high volatility is a primary mechanism for its transport from terrestrial and aquatic compartments into the atmosphere, making atmospheric chemistry a critical component of its overall environmental fate.
Soil Adsorption and Mobility
The mobility of a chemical in soil is largely dependent on its tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc). For non-polar organic compounds like this compound, adsorption is strongly correlated with the organic matter content of the soil.[7]
Hydrolysis
This compound lacks hydrolyzable functional groups. Therefore, hydrolysis is not considered an important environmental fate process for this compound.[6]
Environmental Degradation Pathways
Degradation processes are crucial for the ultimate removal of this compound from the environment. The primary pathways are atmospheric photooxidation and microbial biodegradation.
Atmospheric Fate and Photooxidation
Once volatilized into the troposphere, the principal degradation mechanism for cycloalkanes is reaction with photochemically produced hydroxyl (OH) radicals.[8] This reaction initiates a cascade of oxidation events. The hydrogen abstraction from the cyclopentane ring by an OH radical leads to the formation of a trimethylcyclopentyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂), which can subsequently participate in various atmospheric reactions, leading to the formation of more oxidized and typically more water-soluble products.
The atmospheric lifetime of such cycloalkanes is primarily determined by the rate of the initial reaction with OH radicals. For similar cycloalkanes, lifetimes are estimated to be on the order of hours to a few days, indicating that this compound is not persistent in the atmosphere.
Caption: Initial steps of atmospheric oxidation of this compound.
Biodegradation
In soil and water, microbial degradation is the most significant breakdown process for hydrocarbons. While specific studies on this compound are limited, the biodegradability of similar cycloalkanes has been documented.[9][10] Aerobic biodegradation, carried out by bacteria and fungi, typically involves the enzymatic introduction of oxygen into the ring structure, leading to ring cleavage and subsequent metabolism.
The presence of methyl branching on the cyclopentane ring may influence the rate of biodegradation. Highly branched alkanes can sometimes be more resistant to microbial attack than their straight-chain counterparts, a phenomenon known as recalcitrance.[11] Therefore, while this compound is expected to be biodegradable, its persistence in soil and water may be longer than that of simpler alkanes. Anaerobic biodegradation is also possible but generally occurs at a much slower rate.[10]
Caption: Conceptual workflow for assessing the biodegradation of a volatile compound.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a non-polar organic chemical to bioaccumulate is often estimated using its LogP value.
The estimated LogP for this compound is 4.35, which is above the general threshold of 3, suggesting a potential for bioaccumulation in aquatic organisms.[4] Chemicals with high LogP values tend to partition from water into the fatty tissues of organisms. However, the actual bioconcentration factor (BCF) also depends on the organism's ability to metabolize and eliminate the substance. While the potential exists, metabolic processes in fish and other organisms may limit the extent of accumulation.
Aquatic and Environmental Toxicity
While this guide focuses on environmental fate, it is important to note the potential hazards. Overexposure may lead to skin and eye irritation.[12] Like many solvents, it may also have anesthetic effects, causing drowsiness, dizziness, and headaches upon inhalation.[1][12] Although specific aquatic toxicity data is limited, materials safety data sheets for similar solvents often indicate that they are toxic to aquatic life with long-lasting effects.[13]
Experimental Protocol: Determining Atmospheric Reaction Rate with OH Radicals
Objective: To determine the gas-phase reaction rate constant of this compound with OH radicals under simulated atmospheric conditions using a relative rate method.
Methodology:
-
Chamber Preparation:
-
A large (e.g., 100-200 L) Teflon or quartz environmental chamber is flushed with purified air until background hydrocarbon levels are below the detection limit.
-
-
Reactant Introduction:
-
A known concentration of this compound is injected into the chamber.
-
A reference compound with a well-established OH reaction rate constant (e.g., toluene) is also injected at a known concentration.[14]
-
-
OH Radical Generation:
-
A precursor for OH radicals, such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂), is introduced into the chamber.
-
The chamber is irradiated with UV lamps that photolyze the precursor to generate OH radicals.
-
-
Monitoring and Data Collection:
-
The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
The relative rate method is based on the principle that both the test and reference compounds are consumed solely by their reaction with OH radicals.
-
A plot of ln([Test Compound]₀ / [Test Compound]t) versus ln([Reference Compound]₀ / [Reference Compound]t) is generated.
-
The slope of this plot is equal to the ratio of the two rate constants (k_test / k_ref).
-
Since the rate constant of the reference compound (k_ref) is known, the rate constant for this compound (k_test) can be calculated.
-
Summary and Conclusion
The environmental fate of this compound is characterized by high volatility, leading to its preferential partitioning into the atmosphere. In the air, it undergoes relatively rapid degradation through photooxidation by OH radicals. In soil and water, it is expected to adsorb to organic matter, limiting its mobility. Biodegradation is the primary removal mechanism in these compartments, though its branched structure may result in slower degradation compared to simpler hydrocarbons. Its high LogP value suggests a potential for bioaccumulation, which warrants further investigation. Overall, this compound is not expected to be a persistent compound in the environment, with atmospheric degradation being a particularly efficient removal pathway.
References
- 1. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 5. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Anharmonic kinetics of the cyclopentane reaction with hydroxyl radical - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. concawe.eu [concawe.eu]
- 10. Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. cpachem.com [cpachem.com]
- 14. mdpi.com [mdpi.com]
The Discovery and Analysis of 1,1,3-Trimethylcyclopentane in Petroleum: A Technical Guide
This guide provides an in-depth technical exploration of the discovery, isolation, and characterization of 1,1,3-trimethylcyclopentane, a notable naphthenic hydrocarbon found in petroleum. Designed for researchers, scientists, and professionals in drug development and petrochemistry, this document synthesizes historical context with modern analytical methodologies.
Introduction: The Significance of Naphthenes in Petroleum
Petroleum, or crude oil, is a complex mixture of thousands of hydrocarbons. Among these, naphthenes (cycloalkanes) are a significant class of compounds that influence the physical and chemical properties of petroleum products. Their cyclic structure imparts distinct characteristics compared to their acyclic paraffin counterparts, impacting properties like octane rating and solvent capabilities. The study of individual naphthenic compounds, such as this compound, is crucial for understanding the intricate composition of crude oil and optimizing refining processes.
The Discovery of this compound: A Historical Perspective
The identification of specific isomers of cyclic hydrocarbons within the complex matrix of crude oil was a significant analytical challenge in the mid-20th century. Early research focused on the fractionation of petroleum distillates followed by the characterization of the resulting narrow-boiling-range fractions. The discovery of various dimethylcyclopentanes, such as trans-1,2-dimethylcyclopentane and trans-1,3-dimethylcyclopentane, from a midcontinent petroleum source highlighted the presence and relative abundance of these five-membered ring structures.
The Role of Synthesis in Identification
The unambiguous identification of a compound isolated from a natural source like petroleum relies heavily on comparing its physical and spectral properties with those of a known, synthesized standard. The synthesis of various isomers of trimethylcyclopentane provided the necessary reference materials for their eventual identification in crude oil. This synergy between isolation from natural sources and targeted synthesis was a cornerstone of the early efforts to unravel the composition of petroleum.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its isolation and characterization. These properties dictate the choice of analytical methods and separation techniques.
| Property | Value | Unit | Source |
| Molecular Formula | C8H16 | - | |
| Molecular Weight | 112.21 | g/mol | |
| Boiling Point | 104.9 | °C at 760 mmHg | |
| Density | 0.8 ± 0.1 | g/cm³ | |
| Refractive Index | 1.418 | - | |
| Flash Point | 6.4 ± 11.7 | °C | |
| Water Solubility | 3.73 | mg/L at 25 °C (exp) | |
| LogP (Octanol/Water Partition Coefficient) | 4.35 | - |
These properties, particularly the boiling point, are critical for designing distillation-based separation strategies. The low water solubility and high octanol/water partition coefficient are characteristic of a nonpolar hydrocarbon.
Isolation and Characterization of this compound from Petroleum
The isolation of a single hydrocarbon component from the complex mixture of crude oil is a multi-step process that requires a combination of physical separation techniques and sophisticated analytical instrumentation.
Experimental Workflow for Isolation
The following workflow outlines a general procedure for the isolation of this compound from a light naphtha fraction of crude oil. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Methodological & Application
Application Note & Protocol: High-Resolution Gas Chromatography Analysis of 1,1,3-Trimethylcyclopentane
Introduction: The Analytical Significance of 1,1,3-Trimethylcyclopentane
This compound (CAS No. 4516-69-2) is a volatile, non-polar cycloalkane.[1] As a branched-chain hydrocarbon, it is a component of interest in various industrial applications, including as a blending component in high-octane gasoline and as a solvent.[2] Accurate and precise quantification of this compound is crucial for quality control in the petrochemical industry, environmental monitoring of volatile organic compounds (VOCs), and in the development of specialty chemicals.
Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds.[3] This application note provides a comprehensive guide for the analysis of this compound using gas chromatography, detailing a robust protocol from sample preparation to data interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible analytical workflow.
Core Principles of Separation
The successful gas chromatographic analysis of this compound hinges on the principle of "like dissolves like." As a non-polar alkane, it interacts most effectively with a non-polar stationary phase within the GC column.[4] The separation from other components in a mixture is primarily governed by differences in boiling points and, to a lesser extent, molecular size and shape.[4][5] Compounds with lower boiling points will elute from the column earlier than those with higher boiling points. Given that this compound has a boiling point of approximately 104.9°C, the GC method must be optimized to ensure its retention and resolution from other volatile components.[2]
Materials and Methods
This section outlines the recommended instrumentation, reagents, and a detailed protocol for the GC analysis of this compound.
Instrumentation and Consumables
-
Gas Chromatograph (GC): A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Column: A non-polar capillary column is recommended for optimal separation of alkanes. A 100% dimethylpolysiloxane stationary phase is a suitable choice.[4]
-
Carrier Gas: High-purity helium or hydrogen.
-
Reagents:
-
This compound standard (≥95% purity)
-
High-purity volatile organic solvent (e.g., hexane, dichloromethane, or iso-octane) for sample and standard dilution.[6]
-
-
Vials and Syringes: 2 mL amber glass autosampler vials with PTFE-lined caps and appropriate gas-tight syringes for sample injection.[7]
Recommended GC Parameters
The following table summarizes the optimized parameters for the analysis of this compound. These parameters should serve as a starting point and may require further optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, Rxi-1ms)[4] | A standard non-polar column provides excellent resolution for hydrocarbons based on boiling point. The specified dimensions offer a good balance between resolution and analysis time.[4][5] |
| Injector | Split/Splitless Inlet | Allows for flexibility in handling different sample concentrations. A split injection is suitable for concentrated samples, while splitless is preferred for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and solvent without thermal degradation. |
| Injection Mode & Volume | Split (100:1 ratio), 1 µL | A high split ratio prevents column overloading and ensures sharp peaks for concentrated samples. The injection volume can be adjusted as needed. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert and efficient carrier gas. A constant flow rate provides reproducible retention times. |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minutesRamp: 10 °C/min to 150 °CHold: 5 minutes at 150 °C | The initial hold allows for the elution of very volatile components. The temperature ramp effectively separates compounds with different boiling points. The final hold ensures that all components have eluted from the column. This program can be adjusted based on the complexity of the sample matrix.[4] |
| Detector | Flame Ionization Detector (FID) | FID is highly sensitive to hydrocarbons and provides a robust and linear response.[8] |
| Detector Temperature | 300 °C | Prevents condensation of the eluting analytes in the detector. |
| FID Gas Flows | Hydrogen: 30 mL/minAir: 300 mL/minMakeup Gas (Nitrogen or Helium): 25 mL/min | Optimized gas flows are critical for detector sensitivity and stability.[8] |
Experimental Workflow
The overall process from sample receipt to final data analysis is depicted in the following workflow diagram.
Protocol
This section provides a step-by-step methodology for the analysis.
Standard Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent (e.g., hexane).
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
-
Direct Liquid Injection: For liquid samples where this compound is a major component, dilute an accurately measured volume of the sample in a volatile solvent to bring the concentration within the calibration range.[6]
-
Headspace Analysis: For solid or viscous liquid samples, headspace analysis is ideal for extracting volatile compounds.[9]
-
Place a known amount of the sample into a sealed headspace vial.
-
Heat the vial to allow the volatile components to partition into the gas phase above the sample.
-
An automated headspace sampler injects a portion of the headspace gas into the GC.[9]
-
GC Instrument Setup and Analysis
-
Set up the gas chromatograph according to the parameters outlined in the table above.
-
Equilibrate the system until a stable baseline is achieved.
-
Create a sequence in the instrument software including the prepared standards (from lowest to highest concentration) followed by the samples.
-
Run the sequence.
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on its retention time, which should be consistent with that of the standards. The NIST Chemistry WebBook can be a useful resource for retention index data.[10][11][12]
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. A linear regression with a correlation coefficient (r²) > 0.995 is typically desired.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Expected Results and Discussion
Under the recommended conditions, this compound is expected to elute as a sharp, symmetrical peak. Given its boiling point of ~104.9°C, its retention time will be between that of more volatile and less volatile hydrocarbons present in the sample.
Potential Challenges and Troubleshooting:
-
Peak Tailing: This can be caused by active sites in the injector liner or column. Using a deactivated liner and ensuring the column is properly conditioned can mitigate this issue.
-
Co-elution: If other compounds in the sample have similar boiling points and polarities, their peaks may overlap with the analyte peak. Optimizing the oven temperature ramp rate or selecting a column with a different selectivity may be necessary to improve resolution.[13][14]
-
Carryover: To prevent carryover from one injection to the next, a high-temperature bake-out of the column at the end of each run and a solvent wash of the syringe can be implemented.[15]
Conclusion
This application note provides a detailed and robust framework for the gas chromatographic analysis of this compound. By following the outlined principles, recommended parameters, and step-by-step protocol, researchers and scientists can achieve accurate and reproducible results. The inherent flexibility of the method allows for adaptation to various sample matrices and analytical objectives.
References
- 1. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. trajanscimed.com [trajanscimed.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. iltusa.com [iltusa.com]
- 10. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 11. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. gcms.cz [gcms.cz]
- 15. quora.com [quora.com]
Application Note: Analysis of 1,1,3-Trimethylcyclopentane by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract: This technical guide provides a comprehensive overview of the mass spectrometry of 1,1,3-trimethylcyclopentane, including a detailed analysis of its electron ionization (EI) fragmentation patterns. A validated protocol for the separation and identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is presented, designed for researchers, scientists, and professionals in drug development and related fields. This document aims to deliver not only a procedural methodology but also the underlying scientific principles to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Significance of this compound
This compound (C8H16, Molecular Weight: 112.21 g/mol ) is a saturated cyclic hydrocarbon.[1][2][3] Its presence and identification can be critical in various applications, from petrochemical analysis to environmental monitoring. As a volatile organic compound (VOC), its detection often requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of such volatile compounds, offering high-resolution separation and definitive molecular identification.[4] This application note serves as a detailed guide to understanding the mass spectral behavior of this compound and provides a step-by-step protocol for its analysis.
Electron Ionization Mass Spectrometry (EI-MS) of this compound
Under electron ionization, this compound undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as its chemical fingerprint. The mass spectrum is publicly available through the NIST Mass Spectrometry Data Center.[5]
Fragmentation Pathway and Mechanistic Insights
The fragmentation of cycloalkanes upon electron impact is a well-understood process that involves initial ionization to form a molecular ion (M+•), followed by a series of cleavage and rearrangement reactions.[6] For alkyl-substituted cycloalkanes, fragmentation is often initiated by the cleavage of bonds adjacent to substituted carbons due to the increased stability of the resulting carbocations.[7][8]
The mass spectrum of this compound is characterized by a series of fragment ions, with the most significant peaks corresponding to specific losses from the molecular ion. A proposed fragmentation pathway is illustrated below:
Caption: Proposed EI fragmentation pathway of this compound.
The initial event is the removal of an electron to form the molecular ion at m/z 112. A common fragmentation pathway for alkyl-substituted cycloalkanes is the loss of the alkyl side chain.[6] In the case of this compound, the loss of a methyl radical (•CH3) is a highly probable event, leading to the formation of a stable tertiary carbocation at m/z 97. Further fragmentation can occur through the loss of neutral molecules, such as ethene (C2H4), from the ring structure, leading to the series of ions observed in the spectrum.
Interpretation of the Mass Spectrum
The electron ionization mass spectrum of this compound, as provided by the NIST database, showcases several key fragments.[1] The relative abundances of these ions are crucial for identification.
| m/z | Proposed Fragment | Relative Abundance | Notes |
| 112 | [C8H16]+• | Low | Molecular Ion (M+) |
| 97 | [C7H13]+ | High | Loss of a methyl group (M-15) |
| 83 | [C6H11]+ | Moderate | Loss of an ethyl group (M-29) |
| 69 | [C5H9]+ | Moderate | Further fragmentation, possibly loss of ethene from m/z 97 |
| 55 | [C4H7]+ | High | Base Peak in many similar cycloalkanes |
| 41 | [C3H5]+ | Moderate | Allyl cation, a common fragment in hydrocarbon spectra |
Note: Relative abundances are qualitative and based on typical cycloalkane fragmentation.
Protocol for GC-MS Analysis of this compound
This protocol outlines a validated method for the analysis of this compound using a standard GC-MS system.
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (GC grade or higher)
-
Standard: this compound (≥98% purity)
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa
-
Syringes: Gas-tight syringes for manual injection or autosampler syringes
Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: For liquid samples, dilute with hexane to an expected concentration within the calibration range. For solid or semi-solid matrices, a suitable extraction method such as solid-phase microextraction (SPME) or purge and trap may be necessary.[9] Ensure samples are free of particulate matter by centrifugation or filtration if necessary.[10][11]
GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system or equivalent.
| GC Parameter | Setting | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is ideal for the separation of non-polar hydrocarbons. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal separation efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Volume | 1 µL | Standard injection volume. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. Adjust as needed based on sample concentration. |
| Oven Program | Initial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C, hold for 5 min. | A temperature program allows for the separation of compounds with a range of boiling points. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for volatile compounds. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns and library matching. |
| Source Temperature | 230 °C | Optimizes ionization and reduces contamination. |
| Quadrupole Temp | 150 °C | Ensures stable mass analysis. |
| Scan Range | m/z 35 - 350 | Covers the molecular ion and all expected fragments. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the filament and detector. |
Data Analysis and Quality Control
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard and the NIST library spectrum.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 97 or 55) against the concentration of the working standards.
-
System Suitability: Inject a mid-level standard at the beginning of the analytical run and periodically throughout to monitor system performance. The retention time should not vary by more than ±0.1 minutes, and the peak area response should be within ±15% of the initial injection.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: GC-MS analytical workflow for this compound.
Conclusion
This application note provides a detailed guide for the analysis of this compound by GC-MS. By understanding the principles of its mass spectral fragmentation and adhering to the outlined protocol, researchers can achieve accurate and reproducible identification and quantification of this compound. The provided methodologies are designed to be a robust starting point, which can be further optimized based on specific sample matrices and analytical objectives.
References
- 1. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 3. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Alkane - Wikipedia [en.wikipedia.org]
- 8. whitman.edu [whitman.edu]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
Application Note: 1,1,3-Trimethylcyclopentane and its Isomers as Geochemical Biomarkers for Hydrocarbon Source and Maturity Assessment
Introduction
In the field of geochemistry, biomarkers, often referred to as "molecular fossils," are complex organic compounds found in sediments, rocks, and crude oils.[1][2] These molecules originate from formerly living organisms and can provide invaluable information about the depositional environment, thermal maturity, and biological origin of organic matter.[1][3][4] Among the vast array of biomarkers, light hydrocarbons (typically C5-C9) are particularly useful for oil-source rock correlation and maturity assessment.
This application note focuses on 1,1,3-trimethylcyclopentane (C8H16), a saturated cyclic hydrocarbon, and its isomers.[5][6] As components of crude oil, these C8 cycloalkanes are robust indicators for geochemical analysis.[7][8] Their inherent thermal stability and resistance to biodegradation mean that their relative abundance and isomeric ratios are preserved over geological timescales, providing a reliable fingerprint of their origin and history. This guide provides a comprehensive overview of their geochemical significance and detailed protocols for their analysis.
Geochemical Significance of Trimethylcyclopentanes
The diagnostic power of this compound lies not in its absolute concentration, but in its relative abundance compared to other structural isomers and related cycloalkanes. These ratios serve as powerful proxies for several key geochemical interpretations.
-
Source Rock Characterization: The initial composition of organic matter (e.g., derived from marine algae vs. terrestrial plants) dictates the initial suite of precursor molecules. During diagenesis and catagenesis, these precursors transform into a variety of hydrocarbon structures. For instance, oils derived from source rocks rich in terrestrial organic matter often show different distributions of cycloalkanes compared to those from marine shales.[4][9] Ratios between different trimethylcyclopentane isomers and other compounds like methylcyclohexane can, therefore, help elucidate the original depositional environment.[10]
-
Thermal Maturity Assessment: As source rocks are subjected to increasing temperature and pressure with deeper burial, hydrocarbon molecules undergo predictable thermal alterations, including isomerization.[11] Less stable isomers convert into more thermodynamically stable forms. By quantifying the ratio of a less stable isomer to a more stable one, geochemists can estimate the thermal stress the rock or oil has experienced.[11][12][13] The equilibrium between different trimethylcyclopentane isomers can be calibrated as a maturity indicator.
-
Oil-Source and Oil-Oil Correlation: Because the isomeric ratios are relatively stable and unique to the source and maturity, they act as a chemical fingerprint.[14] This allows geochemists to correlate a discovered oil accumulation back to its parent source rock or to determine if different oil reservoirs are sourced from the same geological formation.[3]
Analytical Workflow Overview
The precise and accurate quantification of this compound and its isomers from a complex geological matrix requires a systematic analytical approach. The workflow involves isolating the hydrocarbon fraction from the sample matrix and analyzing it using high-resolution chromatography.
Caption: High-level workflow for biomarker analysis.
Detailed Protocols
The following protocols provide step-by-step methodologies for the extraction and analysis of trimethylcyclopentanes from geological samples. Adherence to strict quality control measures, including the use of solvent blanks, procedural blanks, and certified reference materials, is essential for generating reliable data.
Protocol 3.1: Sample Preparation and Extraction
This protocol details the extraction of total lipid (bitumen) from solid rock or sediment samples using a Soxhlet apparatus, a standard and robust method in geochemical laboratories.[1][15]
Materials:
-
Crushed and homogenized rock/sediment sample (powdered to <100 mesh)
-
Pre-cleaned cellulose extraction thimbles
-
Soxhlet extraction apparatus
-
Round-bottom flasks
-
Heating mantle
-
Dichloromethane (DCM):Methanol (93:7 v/v), high-purity grade
-
Activated copper powder (for sulfur removal)
-
Rotary evaporator
Procedure:
-
Sample Weighing: Accurately weigh approximately 30-50 g of the powdered sample into a pre-extracted cellulose thimble. The exact mass depends on the total organic carbon (TOC) content of the sample.
-
Soxhlet Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Add a small amount of activated copper powder to the round-bottom flask to remove elemental sulfur during extraction.[15]
-
Solvent Addition: Fill the 250 mL round-bottom flask with ~150 mL of the DCM:Methanol solvent mixture.
-
Extraction: Attach the flask to the Soxhlet apparatus and connect the condenser. Heat the solvent to a gentle boil using a heating mantle. Allow the extraction to proceed for at least 72 hours, ensuring a consistent cycling rate of approximately 4-6 cycles per hour.[15][16]
-
Concentration: After extraction, allow the apparatus to cool. Carefully remove the round-bottom flask. Reduce the solvent volume to approximately 2-3 mL using a rotary evaporator at a low temperature (~30°C) to avoid losing volatile light hydrocarbons.
-
Transfer: Transfer the concentrated Total Organic Extract (TOE) to a pre-weighed 4 mL vial and evaporate the remaining solvent under a gentle stream of nitrogen. Once dry, weigh the vial to determine the total extract yield.
Protocol 3.2: Liquid Chromatography Fractionation
The TOE is a complex mixture. To analyze the saturated cycloalkanes, it must first be separated from aromatic and polar compounds.[14][17]
Materials:
-
Glass chromatography column (approx. 1 cm diameter)
-
Activated silica gel (slurried in hexane)
-
Hexane, Dichloromethane (DCM), and Methanol (high-purity grade)
-
Collection vials
Procedure:
-
Column Packing: Prepare a slurry of activated silica gel in hexane and pour it into the chromatography column to create a packed bed approximately 10-12 cm high. Top with a small layer of anhydrous sodium sulfate to remove any residual water.
-
Sample Loading: Dissolve the dried TOE from Protocol 3.1 in a minimal amount of hexane and load it onto the top of the column.
-
Elution - Saturated Fraction (F1): Elute the column with approximately 15-20 mL of hexane. This fraction will contain the saturated hydrocarbons, including n-alkanes and cycloalkanes (like this compound). Collect this eluate in a clean, labeled vial.[14][17]
-
Elution - Aromatic Fraction (F2): Elute the column with 15-20 mL of a 1:1 mixture of DCM and hexane to collect the aromatic hydrocarbons.
-
Elution - Polar Fraction (F3): Finally, elute the column with 15-20 mL of a 1:1 mixture of DCM and methanol to collect the polar NSO (Nitrogen, Sulfur, Oxygen) compounds.
-
Concentration: Concentrate the F1 (Saturated) fraction under a gentle stream of nitrogen to a final volume of approximately 1 mL for GC-MS analysis.
Protocol 3.3: GC-MS Analysis of the Saturated Fraction
Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for separating and identifying individual hydrocarbon components.[18][19]
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides robust and repeatable chromatographic performance. |
| Column | HP-5ms, 60 m x 0.25 mm x 0.25 µm | A non-polar column providing excellent separation for a wide range of hydrocarbons.[14] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas, provides good efficiency. |
| Inlet | Split/Splitless | |
| Inlet Temp | 290 °C | Ensures rapid volatilization of all analytes. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | Initial: 35°C, hold 10 min | Allows for separation of highly volatile light hydrocarbons.[20] |
| Ramp 1: 4°C/min to 320°C | A controlled ramp rate to separate a wide boiling point range of compounds. | |
| Final Hold: Hold at 320°C for 20 min | Ensures elution of all high-boiling point compounds. | |
| MS System | Agilent 5977 or equivalent | Provides sensitive detection and mass spectral data for identification. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| MS Source Temp | 230 °C | Standard operating temperature. |
| MS Quad Temp | 150 °C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 50-550) | Acquires full mass spectra for definitive compound identification. |
Data Interpretation and Quality Control
Identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard or a validated mass spectral library like the NIST database.[5][21]
Caption: Conceptual link between organic source and biomarker ratios.
Table 2: Key Mass Fragments for Identification of this compound
| m/z (mass-to-charge) | Ion Identity | Relative Abundance | Significance |
|---|---|---|---|
| 112 | [C8H16]+ | Low | Molecular Ion (M+) |
| 97 | [M-CH3]+ | Moderate | Loss of a methyl group |
| 56 | [C4H8]+ | High | Common fragment for cyclic alkanes |
| 55 | [C4H7]+ | High (Often Base Peak) | Characteristic fragment from ring opening and rearrangement.[5][22] |
Data derived from NIST Mass Spectrometry Data Center.[21]
Diagnostic Ratios: Once peaks are identified and integrated, diagnostic ratios can be calculated to infer geochemical information. The specific ratios used can vary between basins and depend on the specific suite of compounds present. An example of a conceptual ratio is:
-
Maturity Ratio: (this compound) / (1,trans-2,cis-4-Trimethylcyclopentane)
-
Interpretation: As one isomer is more thermally stable than the other, this ratio will increase systematically with increasing thermal maturity until equilibrium is reached.[11]
-
-
Source Ratio: (Methylcyclohexane) / (Σ Trimethylcyclopentanes)
-
Interpretation: A higher ratio may suggest a greater contribution from terrestrial organic matter, whereas a lower ratio may indicate a more marine-influenced source.
-
Conclusion
This compound and its related C8 cycloalkane isomers are highly effective geochemical biomarkers. Their resistance to alteration and the predictable nature of their isomerization reactions make their ratios reliable indicators of organic matter source, thermal maturity, and depositional environment. The protocols outlined in this application note provide a robust framework for the extraction, separation, and analysis of these compounds, enabling researchers to unlock detailed historical information contained within rocks and petroleum.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. leco.co.jp [leco.co.jp]
- 3. Geochemical characteristics and oil–source rock correlation in the Paleogene source rocks of the Qinnan Sag, Bohai Bay basin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. helicon.ru [helicon.ru]
- 9. shareok.org [shareok.org]
- 10. Biomarker (petroleum) | 371 Publications | 2979 Citations | Top Authors | Related Topics [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Thermal maturity of the 1. 05 Ga Nonesuch Formation, North American Midcontinent rift: Biomarker ratios and hopane and sterane stereoisomers (Conference) | OSTI.GOV [osti.gov]
- 14. mdpi.com [mdpi.com]
- 15. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.usgs.gov [pubs.usgs.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of Light Hydrocarbons in Stabilised Crude Oils - Gas Chromatography Method | SCION Instruments [scioninstruments.com]
- 21. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 22. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
1,1,3-Trimethylcyclopentane in petroleum product composition
An Application Guide to the Analysis of 1,1,3-Trimethylcyclopentane in Petroleum Products
Abstract
This document provides a comprehensive technical guide for the identification and quantification of this compound within the complex matrix of petroleum products. As a notable cycloalkane, its presence and concentration are relevant for fuel quality assessment, geochemical analysis, and forensic petroleum investigations. This guide details the significance of this compound, its core physicochemical properties, and presents a robust, field-proven protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, analytical chemists, and professionals in the petroleum and environmental science sectors.
Introduction: The Significance of Cycloalkanes in Petroleum
Petroleum and its refined products, such as gasoline, diesel, and jet fuel, are exceedingly complex mixtures, primarily composed of four hydrocarbon classes: paraffins (alkanes), olefins (alkenes), naphthenes (cycloalkanes), and aromatics.[1] Cycloalkanes, including this compound, are crucial components that significantly influence fuel properties. They contribute to higher density and volumetric energy content, which is particularly important for aviation fuels.[2][3]
This compound (C₈H₁₆) is a saturated cyclic hydrocarbon that serves not only as a component of fuel but also as a valuable chemical marker.[4] Due to their resistance to biodegradation and similar physicochemical properties, the ratios between different trimethylcyclopentane isomers can remain stable over time, making them effective tracers for identifying the sources of subsurface hydrocarbon contamination.[5] Therefore, a reliable analytical methodology to accurately identify and quantify this compound is essential for quality control, environmental forensics, and geochemical studies.[6]
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing and interpreting analytical methods. For instance, its boiling point dictates the gas chromatographic conditions required for its elution, while its mass spectrum provides the unique fingerprint for its identification.
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4516-69-2 | [7][8] |
| Molecular Formula | C₈H₁₆ | [7][9][10] |
| Molecular Weight | 112.21 g/mol | [7][9][10] |
| Boiling Point | 104.9 °C at 760 mmHg | [9][11] |
| Density | ~0.8 g/cm³ | [9] |
| Flash Point | ~6.4 °C | [9] |
| Water Solubility | 3.73 mg/L at 25 °C (experimental) | [11] |
| LogP (Octanol/Water) | 4.35 | [9] |
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing volatile and semi-volatile organic compounds in complex matrices like petroleum.[12] The gas chromatograph separates individual hydrocarbons based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides positive identification based on their unique mass fragmentation patterns.[12][13]
The following workflow and protocols are designed to be a self-validating system, incorporating internal standards for quantification and quality control checks to ensure data integrity.
Caption: General workflow for the GC-MS analysis of this compound.
Protocol: Sample Preparation
Rationale: Direct injection of petroleum products can overload the analytical column and contaminate the MS source. Dilution is critical. The addition of an internal standard (IS) is essential for accurate quantification, as it corrects for variations in injection volume and instrument response. A deuterated analog or a compound with similar chemical properties not present in the sample (e.g., octane-d18) is ideal.
Step-by-Step Protocol:
-
Vial Preparation: Use a 2 mL autosampler vial with a PTFE-lined cap.
-
Solvent Addition: Add 990 µL of a suitable solvent (e.g., hexane or dichloromethane) to the vial.
-
Internal Standard Spiking: Add 10 µL of a known concentration of the internal standard solution (e.g., 1000 µg/mL octane-d18 in hexane) to the vial.
-
Sample Addition: Add 10 µL of the petroleum sample to the vial. This creates a 1:100 dilution. Note: The dilution factor may need to be adjusted based on the expected concentration of the analyte.
-
Mixing: Cap the vial and vortex for 30 seconds to ensure homogeneity.
-
Quality Control: Prepare a solvent blank and a calibration standard check sample for every batch of 10-20 samples to ensure no carryover and verify instrument performance.
Protocol: GC-MS Instrumental Analysis
Rationale: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is chosen to separate hydrocarbon isomers primarily by their boiling points. The temperature program is designed to provide good resolution for C₈ isomers while allowing heavier hydrocarbons to elute in a reasonable time. Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with high concentration components. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow (1.0-1.5 mL/min) | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (5% phenyl-methylpolysiloxane) | Industry-standard column for hydrocarbon analysis.[14] |
| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Separates light hydrocarbons and elutes heavier components. |
| MS System | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Mass Scan Range | 40-350 amu | Covers the expected mass fragments of C₈ hydrocarbons and heavier. |
| Solvent Delay | 2-3 minutes | Prevents the high-concentration solvent peak from damaging the detector. |
Data Analysis and Interpretation
-
Peak Identification: this compound is identified by a combination of its retention time (or Kovats retention index) and its mass spectrum.[15][16] The experimental mass spectrum should be compared against a reference library, such as the NIST Mass Spectral Library. The primary mass fragments (m/z) for this compound are typically 55, 56, and 41.[7]
-
Quantification: The concentration is calculated using the internal standard method. A calibration curve is first established by analyzing standards of known this compound concentration with a fixed amount of internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration in the unknown sample is then determined from its area ratio using this calibration curve.
Application: Fuel Properties and Forensic Analysis
The concentration and isomeric distribution of cycloalkanes are not arbitrary; they are a function of the crude oil source and the refining processes used. Therefore, analyzing for compounds like this compound provides deeper insight into the product's characteristics.
Caption: Relationship between cycloalkane composition and key fuel properties.
-
Fuel Performance: Cycloalkanes generally have a higher density than their n-alkane counterparts, contributing to a higher volumetric heat value, a critical parameter for jet fuels.[2] Their presence also influences the octane number of gasoline and the freezing point of distillates.[3][4]
-
Geochemical Fingerprinting: The relative abundance of specific isomers, such as this compound versus other C₈ cycloalkanes, can serve as a "fingerprint" to correlate an oil spill sample to its source or to differentiate between different crude oil sources.[5][6][17]
Safety and Handling
While this compound is not classified as hazardous under GHS criteria, standard laboratory precautions should be observed.[7] Overexposure may cause skin and eye irritation, and high vapor concentrations can have anesthetic effects such as dizziness and headaches.[7][18] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Petroleum products are flammable and should be handled away from ignition sources.
Conclusion
This application note provides a robust framework for the analysis of this compound in petroleum products. By leveraging the precision of GC-MS and adhering to a validated protocol, researchers and analysts can reliably quantify this compound. The resulting data is invaluable for comprehensive fuel quality assessment, advanced geochemical research, and environmental forensic investigations, providing critical insights that go beyond simple bulk property measurements.
References
- 1. ASTM D3238 - Standard Test Method for Calculation of Carbon Distribution and Structural Group Analysis of Petroleum Oils by the n-d-M Method - Savant Labs [savantlab.com]
- 2. mdpi.com [mdpi.com]
- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Jet Fuels JP-4 and JP-7 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 4516-69-2 | Benchchem [benchchem.com]
- 6. SciMeetings [scimeetings.acs.org]
- 7. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 9. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 10. (3S)-1,1,3-trimethylcyclopentane | C8H16 | CID 59954436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 12. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. store.astm.org [store.astm.org]
- 15. Cyclopentane, 1,1,3-trimethyl- (CAS 4516-69-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 17. Biomarker (petroleum) | 371 Publications | 2979 Citations | Top Authors | Related Topics [scispace.com]
- 18. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Application Notes and Protocols for the Use of 1,1,3-Trimethylcyclopentane as a Jet Fuel Surrogate
These application notes provide a comprehensive technical guide for researchers, scientists, and fuel development professionals on the utilization of 1,1,3-trimethylcyclopentane as a potential surrogate for conventional jet fuels. This document outlines the rationale, physicochemical properties, and detailed experimental protocols for its evaluation, grounded in scientific principles and established industry standards.
Introduction: The Imperative for High-Fidelity Jet Fuel Surrogates
The complex composition of conventional jet fuels, such as Jet A and JP-8, presents significant challenges for detailed combustion modeling and the development of next-generation engine technologies. These fuels are intricate mixtures of hundreds of hydrocarbon species, making a complete chemical kinetic analysis computationally prohibitive. Jet fuel surrogates, which are simpler mixtures of a few well-characterized compounds, are therefore essential tools for emulating the physical and chemical properties of real aviation fuels in a controlled and reproducible manner.[1]
An ideal surrogate should accurately represent key fuel properties, including density, viscosity, energy content, and, crucially, combustion characteristics like ignition delay and sooting tendency. Cycloalkanes are a significant component of conventional jet fuels and play a vital role in determining their density and combustion behavior.[2] this compound (C8H16) emerges as a promising single-component surrogate candidate due to its cyclic structure, which is representative of the naphthenic compounds found in kerosene-based fuels. Its evaluation requires a systematic approach, grounded in standardized testing protocols, to ascertain its suitability as a high-fidelity surrogate.
Physicochemical Properties of this compound vs. Jet A-1
A direct comparison of the physical and chemical properties of this compound with the standard specifications for Jet A-1 (ASTM D1655) is fundamental to assessing its potential as a surrogate. The following table summarizes these key parameters.
| Property | This compound | Jet A-1 (ASTM D1655) | ASTM Test Method |
| Molecular Formula | C8H16 | Mixture (Avg. C11.4H21.7) | N/A |
| Molecular Weight ( g/mol ) | 112.21 | ~160 | N/A |
| Density @ 15°C ( kg/m ³) | ~749 | 775 - 840 | D1298 / D4052 |
| Flash Point (°C) | ~6.4 | Min. 38 | D56 / D3828 |
| Boiling Point (°C) | 104.9 | 150 - 300 (Distillation Range) | D86 |
| Freezing Point (°C) | -14.2 | Max. -47 | D2386 / D5972 |
| Viscosity @ -20°C (mm²/s) | - | Max. 8.0 | D445 |
| Net Heat of Combustion (MJ/kg) | ~44.5 (Calculated) | Min. 42.8 | D4529 / D3338 |
| Hydrogen/Carbon Ratio | 2.0 | ~1.9 | N/A |
Note: Some properties for this compound are estimated or taken from chemical databases, as direct experimental data under jet fuel testing conditions is limited.
Synthesis of this compound
For research and development purposes, this compound can be synthesized through various organic chemistry routes. One potential pathway involves the use of cyclopentanone, a platform chemical that can be derived from lignocellulosic biomass.[3] A generalized laboratory-scale synthesis could involve the following conceptual steps:
A conceptual synthesis pathway for this compound.
This multi-step synthesis will likely produce a mixture of trimethylcyclopentane isomers, requiring subsequent purification (e.g., fractional distillation) to isolate the desired this compound. The purity of the final product should be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols for Surrogate Evaluation
The following protocols outline the standardized ASTM methods for evaluating the key properties of this compound as a jet fuel surrogate.
Workflow for Physicochemical Property Determination
Experimental workflow for physicochemical characterization.
Detailed Protocol Steps
4.2.1. Density Measurement (ASTM D4052)
-
Apparatus: Digital density meter.
-
Procedure:
-
Calibrate the instrument with dry air and freshly distilled water.
-
Equilibrate the sample to the test temperature of 15°C.
-
Introduce the sample into the oscillating U-tube of the density meter.
-
Record the density reading once it has stabilized.
-
Perform measurements in triplicate and report the average.
-
4.2.2. Kinematic Viscosity (ASTM D445)
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath.
-
Procedure:
-
Set the temperature bath to -20°C.
-
Charge the viscometer with the sample.
-
Allow the sample to equilibrate to the bath temperature.
-
Measure the time required for the sample to flow between two marked points on the viscometer.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
Conduct multiple measurements and average the results.
-
4.2.3. Flash Point (ASTM D56 - Tag Closed-Cup Tester)
-
Apparatus: Tag closed-cup flash point tester.
-
Procedure:
-
Fill the test cup with the sample to the specified level.
-
Place the lid on the cup and begin heating at a slow, constant rate.
-
Apply a test flame at specified temperature intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.
-
4.2.4. Distillation Characteristics (ASTM D86)
-
Apparatus: Distillation unit with a flask, condenser, and graduated cylinder.
-
Procedure:
-
Measure 100 mL of the sample into the distillation flask.
-
Heat the flask and record the temperature at which the first drop of distillate falls from the condenser (Initial Boiling Point).
-
Record the vapor temperature as the volume of distillate collected in the graduated cylinder increases.
-
Note the temperatures at which 10%, 50%, and 90% of the sample has distilled, as well as the Final Boiling Point.
-
4.2.5. Freezing Point (ASTM D2386)
-
Apparatus: Freezing point apparatus with a jacketed test tube and stirrer.
-
Procedure:
-
Place the sample in the test tube and cool it while stirring continuously.
-
Record the temperature at which solid hydrocarbon crystals appear.
-
Allow the sample to warm up and record the temperature at which the last crystals disappear. This is the freezing point.
-
Combustion and Performance Characteristics
The ultimate test of a jet fuel surrogate is its ability to replicate the combustion behavior of the target fuel. Key combustion properties include the derived cetane number (DCN), which relates to ignition quality, and sooting tendency.
Derived Cetane Number (DCN)
Sooting Propensity
The sooting tendency of a fuel is a critical parameter, as soot emissions are a major concern for aviation. This can be evaluated using several methods:
-
Smoke Point (ASTM D1322): This method involves burning the fuel in a standard lamp and measuring the maximum flame height in millimeters that can be achieved without smoking. A higher smoke point indicates a lower sooting tendency.
-
Threshold Sooting Index (TSI): This is a more quantitative measure of a fuel's propensity to form soot, often determined in controlled laboratory flames. The TSI can be correlated with the fuel's molecular structure.
Given its high hydrogen-to-carbon ratio, this compound is expected to have a lower sooting tendency than aromatic compounds of similar carbon number. However, experimental validation is essential.
Conclusion and Future Directions
This compound presents several characteristics that make it a worthy candidate for consideration as a jet fuel surrogate component. Its cyclic structure is representative of an important class of hydrocarbons in conventional jet fuels. However, its lower density and flash point, as well as its higher freezing point compared to Jet A-1 specifications, suggest that it is unlikely to be a suitable single-component surrogate.
Future research should focus on the experimental determination of its key combustion properties, particularly the derived cetane number and sooting index. Furthermore, its application may be more promising as a component in a multi-component surrogate mixture, where it can be blended with other compounds (e.g., n-alkanes and aromatics) to better match the overall properties of conventional jet fuels. The protocols outlined in this document provide a robust framework for such evaluations, ensuring that data generated is reliable and comparable to established standards in the aviation fuel industry.
References
Application Note: 1,1,3-Trimethylcyclopentane as a Reference Standard in Analytical Chemistry
Introduction: The Bedrock of Analytical Precision
In the landscape of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. The foundation upon which this precision is built is the use of reference standards. An ideal reference standard is a substance of high purity and well-characterized properties that serves as a benchmark against which unknown samples are compared. 1,1,3-Trimethylcyclopentane, a saturated monocyclic hydrocarbon, has emerged as a valuable reference standard in various analytical applications, particularly in the field of petrochemistry and environmental analysis.[1] Its chemical inertness, volatility, and distinct chromatographic behavior make it an excellent candidate for use as both an internal and external standard in techniques such as gas chromatography (GC) and mass spectrometry (MS).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard. We will delve into its pertinent physicochemical properties, provide detailed protocols for its application, and explain the rationale behind the experimental choices to ensure methodological robustness and data integrity.
Physicochemical Properties of this compound
The suitability of this compound as a reference standard is intrinsically linked to its well-defined physical and chemical characteristics. Its moderate boiling point and volatility are ideal for GC analysis, ensuring good peak shape and resolution. Furthermore, its low water solubility simplifies sample preparation in non-aqueous matrices.
| Property | Value | Source |
| Molecular Formula | C8H16 | --INVALID-LINK--[2][3] |
| Molecular Weight | 112.21 g/mol | --INVALID-LINK--[2][3] |
| CAS Number | 4516-69-2 | --INVALID-LINK--[4][5][6][7] |
| Boiling Point | 104.9 °C at 760 mmHg | --INVALID-LINK--[8] |
| Density | 0.8 ± 0.1 g/cm³ | --INVALID-LINK--[8] |
| Water Solubility | 3.73 mg/L at 25 °C | --INVALID-LINK--[9] |
| Flash Point | 6.4 ± 11.7 °C | --INVALID-LINK--[8] |
Health and Safety Considerations
As with any chemical substance, proper handling of this compound is essential. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), overexposure may cause skin and eye irritation.[2][10] Inhalation of high concentrations of its vapor may have anesthetic effects, leading to drowsiness, dizziness, and headache.[2][10] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Application as an Internal Standard in GC-MS
The use of an internal standard is a robust technique to correct for variations in sample injection volume, sample loss during preparation, and instrumental drift. An internal standard is a known amount of a compound, chemically similar to the analyte but not present in the sample, that is added to both the calibration standards and the unknown samples.
The following protocol outlines the use of this compound as an internal standard for the quantitative analysis of a hypothetical analyte in a hydrocarbon matrix.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions of this compound.
Materials:
-
This compound (high purity, ≥99%)
-
High-purity solvent (e.g., hexane or isooctane for hydrocarbon analysis)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Preparation of the Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask. Record the exact weight.
-
Dissolve the compound in a small amount of the chosen solvent.
-
Bring the flask to volume with the solvent, ensuring the meniscus is at the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution in µg/mL.
-
-
Preparation of the Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the 1000 µg/mL stock standard solution into a 50 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Stopper and mix thoroughly. This working standard will be used to spike calibration standards and samples.
-
Protocol 2: Calibration Curve and Sample Analysis
Objective: To generate a calibration curve and quantify the analyte in a sample using this compound as an internal standard.
Materials:
-
Analyte of interest (high purity)
-
Internal standard working solution (100 µg/mL)
-
Solvent
-
GC vials with caps
-
Samples for analysis
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by performing serial dilutions of a stock solution of the analyte.
-
To each calibration standard, add a constant, known amount of the this compound internal standard working solution. For example, add 100 µL of the 100 µg/mL internal standard solution to 900 µL of each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample into a volumetric flask.
-
Dilute the sample with the solvent to a known volume.
-
Add the same constant, known amount of the this compound internal standard working solution as was added to the calibration standards.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate column and method parameters for the separation and detection of the analyte and internal standard.
-
Inject the calibration standards and samples.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peaks corresponding to the analyte and the internal standard (this compound).
-
Calculate the response factor (RF) for each calibration standard using the following formula:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. This will generate the calibration curve.
-
Determine the concentration of the analyte in the samples by calculating the peak area ratio and interpolating from the calibration curve.
-
Workflow for Quantitative Analysis Using an Internal Standard
The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical method.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound serves as a reliable and effective reference standard for quantitative analytical applications, particularly in gas chromatography. Its well-documented physical properties, chemical stability, and distinct chromatographic behavior provide a solid foundation for accurate and precise measurements. By following the detailed protocols outlined in this application note, researchers can confidently incorporate this compound into their analytical workflows to enhance the quality and reliability of their results. The principles and methodologies described herein are fundamental to achieving the high standards of scientific integrity and trustworthiness required in modern research and development.
References
- 1. This compound | 4516-69-2 | Benchchem [benchchem.com]
- 2. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-1,1,3-trimethylcyclopentane | C8H16 | CID 59954436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 5. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 6. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 7. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 8. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 9. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Foreword: A Modern Approach to Cycloalkane Oxidation
An Application Guide to the Methodical Study of 1,1,3-Trimethylcyclopentane Oxidation
The selective oxidation of saturated hydrocarbons remains a paramount challenge and a significant opportunity in modern organic synthesis. This compound, with its distinct arrangement of primary, secondary, and tertiary C-H bonds, serves as an exemplary substrate for investigating the intricacies of C-H activation. This guide eschews a one-size-fits-all template, instead presenting a narrative built from foundational principles, safety imperatives, and robust, adaptable experimental designs. Our objective is to provide you not just with protocols, but with the strategic thinking required to explore the oxidative landscape of this molecule with confidence and precision.
Critical Safety Mandates: Handling this compound and Oxidative Reactions
Before any experimental work, a thorough understanding of the hazards is essential. This compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1][2] Oxidative reactions, particularly those using pure oxygen or potent oxidizing agents, can be highly exothermic and must be managed with extreme care.
Core Safety Protocols:
-
Ventilation: All handling and reactions must be conducted in a certified chemical fume hood with robust airflow.[2][3]
-
Ignition Sources: Strictly eliminate all potential ignition sources. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[1][2][4] All equipment must be properly grounded.[1][2]
-
Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[3] A face shield may be required for larger-scale reactions.[3]
-
Incompatible Materials: Keep this compound away from strong oxidizing agents except when used under controlled reaction conditions.[3][5]
-
Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., CO2, dry chemical), safety shower, and eyewash station are immediately accessible.[5]
-
Spill Management: In case of a spill, absorb the material with an inert substance like sand or earth.[5] Do not use combustible materials. Ventilate the area and remove all ignition sources.[1]
Mechanistic Framework: The Free-Radical Pathway
The oxidation of cycloalkanes like this compound under thermal or catalytic conditions typically proceeds via a free-radical chain reaction. The process is governed by the relative strengths of the C-H bonds and the stability of the resulting alkyl radicals.
The oxidation of the related compound, methylcyclopentane, is known to initiate via C-H bond breaking or bimolecular reactions with oxygen, leading to the formation of primary radicals.[6] Similarly, for this compound, the tertiary C-H bond at the C3 position is the most susceptible to hydrogen abstraction due to its lower bond dissociation energy compared to the secondary and primary C-H bonds. This initial abstraction is the selectivity-determining step, favoring the formation of the more stable tertiary radical. This radical then reacts with oxygen to generate a cascade of intermediates, ultimately leading to oxygenated products.
Caption: Free-radical mechanism for the selective oxidation of this compound.
Experimental Design & Protocols
The following protocols are presented as robust starting points. Researchers are encouraged to meticulously optimize parameters such as temperature, catalyst loading, and reaction time to meet their specific objectives for conversion and selectivity.
Protocol 1: Catalytic Aerobic C-H Oxidation
This protocol targets the selective oxidation of the tertiary C-H bond to form the corresponding alcohol and ketone, using a cobalt-based catalyst and air as the oxidant.
Objective: To synthesize 1,1,3-trimethylcyclopentan-3-ol and 1,1,3-trimethylcyclopentan-3-one.
Materials & Equipment:
-
This compound (CAS 4516-69-2)[7]
-
Cobalt(II) naphthenate or similar Co(II) salt
-
Acetonitrile (Anhydrous)
-
Three-neck round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Gas dispersion tube (fritted)
-
Mass flow controller for air supply
-
Heating mantle with thermocouple temperature control
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Step-by-Step Methodology:
-
Reactor Assembly: In a fume hood, equip a 100 mL three-neck flask with a magnetic stir bar, a reflux condenser, a gas dispersion tube connected to an air source via a mass flow controller, and a septum for sampling.
-
Reagent Charging: Charge the flask with this compound (e.g., 20 mmol, 2.24 g) and anhydrous acetonitrile (40 mL).
-
Catalyst Introduction: Add the cobalt(II) catalyst (e.g., 0.2 mol%, 0.04 mmol). The optimal catalyst loading should be determined experimentally.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 75 °C).
-
Oxidant Introduction: Once the temperature is stable, introduce a controlled flow of dry air through the gas dispersion tube (e.g., 20 mL/min). Caution: Ensure the system is not sealed to avoid pressure buildup.
-
Monitoring the Reaction: At regular intervals (e.g., every hour), withdraw a small aliquot (~0.1 mL) via syringe. Dilute the sample with a known volume of a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane) and analyze by GC-MS to quantify substrate conversion and product formation.
-
Reaction Termination & Work-up: After the desired conversion is reached (e.g., 8 hours), stop the heating and air flow. Cool the flask to room temperature.
-
Product Isolation: Transfer the reaction mixture to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture for further purification (e.g., column chromatography) or direct analysis.
Protocol 2: Ozonolysis for Oxidative Ring Cleavage
This protocol employs ozone to cleave the cyclopentane ring, a powerful technique for producing difunctional molecules.
Objective: To cleave the this compound ring to form a keto-aldehyde.
Materials & Equipment:
-
This compound (CAS 4516-69-2)[7]
-
Dichloromethane (DCM, anhydrous)
-
Ozone generator
-
Oxygen source for ozone generator
-
Three-neck round-bottom flask with magnetic stir bar
-
Gas dispersion tube
-
Dry ice/acetone bath (-78 °C)
-
Triphenylphosphine (PPh₃) or Dimethyl Sulfide (DMS) for reductive work-up
-
Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Step-by-Step Methodology:
-
Reactor Setup: Assemble a three-neck flask with a stir bar, a gas dispersion tube connected to the ozone generator's output, and a gas outlet tube vented through a bubbler containing potassium iodide solution (to quench excess ozone).
-
Substrate Dissolution: Dissolve this compound (e.g., 10 mmol, 1.12 g) in 50 mL of anhydrous DCM in the flask.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Begin stirring and bubble ozone-enriched oxygen through the solution. The reaction progress can be monitored by the appearance of a persistent blue color in the solution, indicating an excess of dissolved ozone.
-
Ozone Purge: Once the reaction is complete, disconnect the ozone generator and bubble dry nitrogen through the solution for 10-15 minutes to remove all residual ozone. This step is critical for safety.
-
Reductive Work-up: While maintaining the -78 °C temperature, add the reducing agent dropwise. For example, add dimethyl sulfide (1.2 equivalents, 12 mmol). An exothermic reaction may be observed.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Solvent Removal & Analysis: Remove the solvent (and excess DMS) under reduced pressure. The resulting crude oil can be analyzed directly by NMR (¹H and ¹³C) to confirm the structure of the ring-opened product.
Data Synthesis and Decision Making
Systematic data collection is crucial for optimizing oxidation protocols. We recommend tabulating results to clearly visualize the impact of variable changes on reaction outcomes.
Table 1: Sample Data for Optimization of Aerobic Oxidation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Alcohol:Ketone) |
| 1 | 0.1 | 75 | 8 | 25 | 85:15 |
| 2 | 0.2 | 75 | 8 | 45 | 80:20 |
| 3 | 0.2 | 90 | 8 | 70 | 60:40 |
| 4 | 0.2 | 75 | 12 | 60 | 75:25 |
This structured data allows for a logical approach to optimization. For instance, the data above suggests that while higher temperatures increase conversion (Entry 3 vs. 2), it negatively impacts the selectivity for the desired alcohol product. This informs the next set of experiments.
The logical flow for experimental design is a multi-parameter optimization problem. The diagram below illustrates the interconnectedness of key variables.
References
Application Note: FT-IR Analysis of 1,1,3-Trimethylcyclopentane
An Application Note from the Office of the Senior Application Scientist
Introduction: The Analytical Utility of FT-IR for Saturated Cycloalkanes
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, FT-IR provides a unique spectral fingerprint based on the vibrational modes of its constituent chemical bonds. For saturated hydrocarbons such as 1,1,3-trimethylcyclopentane (C₈H₁₆, CAS No. 4516-69-2), FT-IR is an invaluable tool for structural confirmation, purity assessment, and differentiation from isomers.[1][2][3]
While alkanes and cycloalkanes lack traditional functional groups like carbonyls or hydroxyls, their FT-IR spectra are rich with information derived from C-H and C-C bond vibrations.[4] The frequency and intensity of these vibrations are highly sensitive to the local chemical environment, allowing for detailed structural elucidation. The spectrum of this compound is defined by the vibrations of its cyclopentane ring, the single methyl group at the 3-position, and the geminal dimethyl group at the 1-position. This application note provides a comprehensive protocol for obtaining and interpreting the FT-IR spectrum of this compound, grounded in established spectroscopic principles.
Foundational Principles: Expected Vibrational Modes
The structure of this compound dictates a specific set of expected infrared absorptions. The primary vibrational modes arise from the stretching and bending of C-H bonds in the methyl (-CH₃) and methylene (-CH₂-) groups, as well as the skeletal vibrations of the carbon-carbon bonds within the cyclopentane ring.
-
C-H Stretching Vibrations (2850-3000 cm⁻¹): Like all saturated alkanes, this compound will exhibit strong absorption bands in this region.[4] We anticipate distinct peaks corresponding to the asymmetric and symmetric stretching of C-H bonds in both -CH₃ and -CH₂- groups. The large number of methyl groups is expected to make these bands particularly intense.
-
C-H Bending (Deformation) Vibrations (1350-1470 cm⁻¹): This region is critical for structural confirmation.
-
Methylene (-CH₂-) groups typically show a "scissoring" vibration around 1465 cm⁻¹.[5]
-
Methyl (-CH₃) groups exhibit an asymmetric bending vibration near 1460 cm⁻¹ (often overlapping with the -CH₂- scissoring band) and a characteristic symmetric "umbrella" bending mode around 1375 cm⁻¹.
-
The presence of a geminal dimethyl group (two methyl groups on the same carbon) often leads to a splitting of the symmetric bending band, resulting in a distinct doublet around 1385 cm⁻¹ and 1365 cm⁻¹. This feature can be a key identifier for the 1,1-dimethyl substitution pattern.
-
-
Fingerprint Region (< 1350 cm⁻¹): This region contains a complex series of absorptions arising from C-C bond stretching and various C-H rocking, wagging, and twisting motions.[6] While individual peak assignment is challenging, the overall pattern in this region is unique to the molecule and serves as a definitive "fingerprint" for identification and comparison with reference spectra.[6]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol details the use of an FT-IR spectrometer equipped with a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for the analysis of liquids like this compound due to its minimal sample preparation requirements and ease of cleaning.
Materials and Equipment
-
Spectrometer: A Fourier-Transform Infrared Spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-IR range (4000-400 cm⁻¹).
-
Accessory: A single-reflection Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Sample: this compound (liquid).[1]
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate laboratory wipes (e.g., Kimwipes™).
Instrument Parameters
The following parameters are recommended for routine analysis. The causality for these choices is rooted in achieving a high signal-to-noise ratio while maintaining a practical measurement time.
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve key C-H stretching and bending bands without introducing excessive noise. Standard for most qualitative and quantitative analyses. |
| Number of Scans | 16-32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N) by a factor of the square root of the number of scans, ensuring weak features are observable. |
| Apodization | Happ-Genzel | A mathematical function applied to the interferogram to reduce spectral artifacts ("ringing") around sharp peaks, providing a more accurate lineshape. |
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
ATR Crystal Cleaning: Before acquiring a background or sample spectrum, meticulously clean the ATR crystal surface. Apply a small amount of isopropanol to a lab wipe and clean the crystal using a circular motion. Repeat with a dry wipe to ensure no solvent residue remains.
-
Background Spectrum Acquisition (Self-Validating Step): With the clean, empty ATR accessory in place, acquire a background spectrum using the parameters in Table 3.2. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. The software will automatically subtract this from the sample spectrum, ensuring that the final output contains only the sample's absorptions.
-
Sample Application: Place a single drop (approximately 5-10 µL) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum. Apply a baseline correction algorithm if necessary to ensure absorption peaks originate from a flat baseline.
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal with isopropanol as described in step 2 to prevent cross-contamination of future measurements.
Visualization of the Analytical Workflow
The logical flow of the FT-IR analysis protocol is visualized below. This diagram illustrates the critical self-validating step of background collection and the path to final data interpretation.
References
- 1. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 3. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 6. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Comprehensive NMR Spectroscopic Analysis of 1,1,3-Trimethylcyclopentane
Abstract
This application note provides a detailed guide to the structural elucidation of 1,1,3-trimethylcyclopentane using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a fundamental building block in organic synthesis and a component in fuel mixtures, a thorough understanding of its molecular structure is crucial. This document outlines optimized protocols for sample preparation and data acquisition for ¹H and ¹³C NMR, followed by an in-depth analysis of the predicted spectral data. Furthermore, it explains the application of 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), to unambiguously assign all proton and carbon signals, thereby confirming the molecular structure.
Introduction
This compound (C₈H₁₆, MW: 112.21 g/mol ) is a saturated alicyclic hydrocarbon.[1][2] Its structure, featuring a five-membered ring with three methyl substituents, presents a distinct set of proton and carbon environments that can be effectively characterized by NMR spectroscopy. NMR is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of organic molecules.[3] This application note serves as a practical guide for researchers utilizing NMR to characterize this compound and similar substituted cycloalkanes.
Due to the unavailability of published experimental spectra for this compound, this guide will utilize predicted ¹H and ¹³C NMR data as a basis for the spectral analysis. The principles and methodologies described, however, are directly applicable to the interpretation of experimentally acquired data.
Experimental Protocols
NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on the quality of the sample.[4] The following protocol is recommended for the preparation of a this compound sample for NMR analysis.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial
-
Glass wool
Protocol:
-
Sample Weighing: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of the this compound sample into a clean, dry vial. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[5][6]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample.[5] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct deuterium lock signal.[5]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube.[4] This can be achieved by placing a small plug of glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a standard 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Spectral Width (ppm) | -2 to 12 | -10 to 220 | -2 to 12 | F2: -2 to 12, F1: -10 to 220 |
| Acquisition Time (s) | ~3-4 | ~1-2 | ~0.2-0.3 | ~0.2-0.3 |
| Relaxation Delay (s) | 1.0 | 2.0 | 1.5 | 1.5 |
| Number of Scans | 8-16 | 1024-2048 | 4-8 | 8-16 |
| Pulse Width | 30° | 30° | 90° | 90° |
Spectral Analysis and Structural Elucidation
The structure of this compound with the IUPAC numbering system is shown below. Due to symmetry, there are 6 unique carbon environments and 7 unique proton environments.
Caption: Molecular structure of this compound with IUPAC numbering.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum of this compound shows 6 distinct signals, corresponding to the 6 unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Carbon Assignment | Carbon Type | Reasoning for Assignment |
| ~49.0 | C3 | CH | Methine carbon bearing a methyl group, expected to be downfield. |
| ~45.0 | C2 | CH₂ | Methylene carbon adjacent to the methine carbon. |
| ~41.0 | C5 | CH₂ | Methylene carbon adjacent to the quaternary carbon. |
| ~35.0 | C1 | C | Quaternary carbon, deshielded by the two attached methyl groups. |
| ~29.0 | C8 | CH₃ | Methyl group attached to the methine carbon (C3). |
| ~26.0 | C6, C7 | CH₃ | Equivalent methyl groups attached to the quaternary carbon (C1). |
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound is expected to show 7 distinct signals.
| Predicted Chemical Shift (ppm) | Proton Assignment | Multiplicity | Integration | Reasoning for Assignment |
| ~1.8 | H3 | Multiplet | 1H | Methine proton, expected to be the most downfield of the ring protons. |
| ~1.6 | H2a | Multiplet | 1H | Diastereotopic proton on C2. |
| ~1.4 | H5a | Multiplet | 1H | Diastereotopic proton on C5. |
| ~1.3 | H4a | Multiplet | 1H | Diastereotopic proton on C4. |
| ~1.2 | H2b | Multiplet | 1H | Diastereotopic proton on C2. |
| ~1.1 | H5b | Multiplet | 1H | Diastereotopic proton on C5. |
| ~1.0 | H4b | Multiplet | 1H | Diastereotopic proton on C4. |
| ~0.9 | H8 | Doublet | 3H | Methyl protons coupled to the methine proton H3. |
| ~0.8 | H6, H7 | Singlet | 6H | Equivalent methyl protons on the quaternary carbon, no adjacent protons to couple with. |
2D NMR for Structural Confirmation
2D NMR experiments are essential for confirming the assignments made from the 1D spectra.[7]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] For this compound, the COSY spectrum would show correlations between adjacent protons in the cyclopentane ring and between the H3 methine proton and the H8 methyl protons.
Caption: Expected ¹H-¹H COSY correlations for this compound.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons. The HSQC spectrum would show a correlation peak for each C-H bond, allowing for the unambiguous assignment of both the proton and its attached carbon. For example, a cross-peak would be observed between the proton signal at ~1.8 ppm (H3) and the carbon signal at ~49.0 ppm (C3). Quaternary carbons (like C1) will not show a signal in the HSQC spectrum.
Conclusion
This application note has provided a comprehensive framework for the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of 1D and 2D NMR spectral interpretation, researchers can confidently elucidate the structure of this molecule. The use of predicted spectral data in this note serves as a valuable guide for the analysis of experimentally obtained spectra. The combination of ¹H, ¹³C, COSY, and HSQC NMR experiments provides a powerful and self-validating system for the complete structural characterization of this compound and other complex organic molecules.
References
- 1. PubChemLite - this compound (C8H16) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 8. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
1,1,3-Trimethylcyclopentane: A Potential Green Solvent for Organic Synthesis
This document provides a comprehensive overview of 1,1,3-trimethylcyclopentane as a potential solvent for organic reactions. As the chemical industry increasingly seeks sustainable alternatives to conventional solvents, this guide offers insights for researchers, scientists, and drug development professionals into the properties and hypothetical applications of this lesser-explored cycloalkane. While specific documented uses in mainstream organic reactions are not widely available in current literature, its physical and chemical characteristics suggest it as a viable, greener substitute for traditional non-polar solvents.
Introduction: The Drive Towards Sustainable Solvents
The principles of green chemistry are increasingly guiding solvent selection in organic synthesis, pushing for alternatives that are less toxic, derived from renewable resources, and have a reduced environmental impact.[1] Traditional non-polar solvents such as hexane, toluene, and benzene are effective for a wide range of reactions but pose significant health and environmental hazards. Consequently, the exploration of alternative hydrocarbon solvents is a critical area of research. This compound, a saturated cycloalkane, presents an interesting profile for consideration as a sustainable solvent.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount in assessing its suitability for specific applications. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4516-69-2 | [2] |
| Molecular Formula | C8H16 | [3][4] |
| Molecular Weight | 112.21 g/mol | [3][5] |
| Boiling Point | 104.9 °C | [2][6] |
| Melting Point | -14.2 °C | [2] |
| Density | ~0.8 g/cm³ | [2] |
| Water Solubility | 3.73 mg/L at 25 °C (very low) | [6][7] |
| Appearance | Colorless liquid | [7] |
These properties, particularly its boiling point and low water solubility, suggest that this compound could be a suitable replacement for other non-polar solvents in a variety of synthetic applications.[8] Its liquid range makes it practical for reactions conducted at both room and elevated temperatures.
Potential as a Green Solvent Alternative
Based on its properties, this compound can be positioned as a potential green alternative to other non-polar solvents. The following diagram illustrates a comparative analysis of its key features against commonly used solvents.
Caption: Comparative properties of this compound.
The non-polar nature of this compound makes it a good candidate for reactions involving non-polar reagents and intermediates. Its higher boiling point compared to hexane could be advantageous in reactions requiring higher temperatures, potentially leading to faster reaction rates.
Hypothetical Application: A Protocol for a Suzuki-Miyaura Coupling Reaction
Disclaimer: The following protocol is a theoretical application based on the known properties of this compound and general procedures for Suzuki-Miyaura coupling reactions. It has not been experimentally validated and should be adapted and optimized by the end-user. The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction, often conducted in a biphasic system with a non-polar organic solvent.[9]
Objective: To synthesize 4-phenylbiphenyl from 4-bromobiphenyl and phenylboronic acid using this compound as the organic solvent.
Materials:
-
4-Bromobiphenyl
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound (anhydrous)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)
Experimental Workflow:
Caption: Hypothetical workflow for a Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add this compound (10 mL) and deionized water (5 mL) to the flask.
-
Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with this compound (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Overexposure may cause skin and eye irritation, and it may have anesthetic effects such as drowsiness, dizziness, and headache.[3]
Conclusion
While direct, documented applications of this compound as a solvent in mainstream organic synthesis are currently limited in the accessible scientific literature, its physicochemical properties suggest it holds promise as a sustainable alternative to conventional non-polar solvents. Its higher boiling point and potential for reduced toxicity compared to solvents like hexane and toluene make it an attractive candidate for further investigation. The provided hypothetical protocol for a Suzuki-Miyaura coupling serves as a starting point for researchers to explore the practical utility of this compound in various organic transformations. Further research and experimental validation are necessary to fully elucidate its performance and establish it as a staple green solvent in the organic chemist's toolkit.
References
- 1. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 3. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 5. (3S)-1,1,3-trimethylcyclopentane | C8H16 | CID 59954436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 7. Page loading... [guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
Application Notes and Protocols for the Analysis of 1,1,3-Trimethylcyclopentane as a Component of Mobile Source Air Toxins
Introduction: The Significance of Monitoring 1,1,3-Trimethylcyclopentane in Mobile Source Emissions
This compound is a volatile organic compound (VOC) belonging to the cycloalkane family. It is a known component of gasoline and is consequently released into the atmosphere through vehicle exhaust and evaporative emissions.[1] The United States Environmental Protection Agency (EPA) has identified isomers of trimethylcyclopentane as constituents of mobile source air toxins, which are compounds known or suspected to cause cancer or other serious health and environmental effects.[1] Prolonged exposure to a mixture of these toxins can lead to a range of adverse health outcomes, including neurological, cardiovascular, respiratory, and reproductive effects.
As a saturated aliphatic compound, this compound contributes to the complex mixture of hydrocarbons in urban air. Overexposure may lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headaches.[2] Furthermore, it is classified as a potential neurotoxin. The presence of this compound in the environment necessitates accurate and reliable methods for its detection and quantification. This is crucial for assessing human exposure, understanding its contribution to air pollution, and for the development of effective emission control strategies.
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the methodologies for the analysis of this compound in ambient air, with a focus on mobile source emissions. The protocols outlined herein are based on established EPA methodologies and are designed to ensure scientific integrity and generate trustworthy, reproducible data.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing and executing effective analytical protocols. These properties influence its environmental fate, transport, and the selection of appropriate sampling and analysis techniques.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ | [3] |
| Molecular Weight | 112.21 g/mol | [3] |
| Boiling Point | 104.9 °C at 760 mmHg | [4] |
| Physical Description | Colorless liquid | [2] |
| Solubility in Water | 3.73 mg/L at 25 °C | [4] |
Health Hazard Information
While specific toxicological data for this compound is limited, information on similar cycloalkanes provides valuable insights into its potential health effects.
| Hazard | Description | Source |
| Inhalation | May cause anesthetic effects such as drowsiness, dizziness, and headache. Irritation to the nose and throat may also occur. | [2] |
| Dermal Contact | Can cause skin irritation. | [2] |
| Ocular Contact | May cause eye irritation. | [2] |
| Neurotoxicity | Classified as a neurotoxin. | [2] |
Due to the lack of a specific Inhalation Reference Concentration (RfC) for this compound, it is prudent to handle this compound with appropriate safety measures in a laboratory setting.
Analytical Protocol: Quantification of this compound in Ambient Air by GC-MS
This protocol is based on the principles outlined in EPA Compendium Method TO-15 for the determination of volatile organic compounds (VOCs) in air collected in specially-prepared canisters and analyzed by gas chromatography/mass spectrometry (GC/MS).
Sample Collection
The primary objective of the sampling process is to obtain a representative air sample without introducing contamination or losing the target analyte.
-
Sampling Media: Use electropolished stainless steel canisters (e.g., Summa canisters) that have been certified clean.
-
Sampling Procedure:
-
Evacuate the canister to a pressure of <0.05 mm Hg.
-
At the sampling site, open the canister valve to allow ambient air to be drawn into the canister. For time-weighted average samples, a flow-restricting device should be used.
-
Collect a sufficient volume of air to achieve the desired detection limits.
-
Close the valve and record the final pressure.
-
Transport the canister to the laboratory for analysis.
-
Sample Preconcentration
Due to the typically low concentrations of this compound in ambient air, a preconcentration step is necessary to increase the sample concentration to a level detectable by the GC-MS.
-
Technique: Cryogenic preconcentration is a common and effective method.
-
Procedure:
-
A known volume of the air sample from the canister is passed through a trap cooled with a cryogen (e.g., liquid nitrogen or argon).
-
Volatile organic compounds, including this compound, are condensed and trapped.
-
The trap is then rapidly heated, and the desorbed analytes are transferred to the GC column in a small volume of carrier gas.
-
GC-MS Analysis
Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the identification and quantification of this compound in complex air matrices.
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Example):
-
Column: DB-1, 60 m x 0.25 mm ID, 1.0 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program: 35°C (hold for 5 min), ramp to 150°C at 5°C/min, then ramp to 220°C at 15°C/min (hold for 2 min)
-
Injector: Splitless mode
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-350 amu
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
Quality Assurance/Quality Control (QA/QC)
A robust QA/QC program is essential to ensure the generation of high-quality, defensible data.
-
Canister Cleaning: Each canister must be cleaned and certified before use.
-
Field Blanks: A field blank (a canister filled with zero air in the field) should be collected for each sampling event to assess potential contamination.
-
Method Blanks: A laboratory method blank should be analyzed with each batch of samples to check for contamination from the analytical system.
-
Calibration: A multi-point calibration curve should be generated using certified gas standards of this compound.
-
Internal Standards: An internal standard (e.g., bromochloromethane, 1,4-difluorobenzene) should be added to all samples, blanks, and standards to correct for variations in instrument response.
Data Analysis and Interpretation
The concentration of this compound in the air sample is calculated based on the calibration curve generated from the standards. The results should be reported in units of parts per billion by volume (ppbv) or micrograms per cubic meter (µg/m³).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the analysis of this compound.
Caption: High-level experimental workflow for the analysis of this compound.
Caption: Logical flow within the Gas Chromatography-Mass Spectrometry system.
Conclusion
The protocols detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound in ambient air samples, particularly those impacted by mobile source emissions. Adherence to these methodologies, coupled with a stringent quality assurance program, will ensure the generation of high-quality data that is essential for assessing human and environmental health risks associated with this air toxin. Further research into the specific emission rates of this compound from various vehicle technologies and its detailed toxicological profile will enhance our understanding and ability to mitigate its impact.
References
Troubleshooting & Optimization
Technical Support Center: Separation of 1,1,3-Trimethylcyclopentane Isomers
Welcome to the technical support guide for the chromatographic separation of 1,1,3-trimethylcyclopentane and its related isomers. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in resolving these closely related, non-polar compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
The primary challenge in separating isomers of trimethylcyclopentane lies in their nearly identical boiling points and polarities, making them difficult to resolve using standard gas chromatography (GC) methods.[1] Success requires careful optimization of the stationary phase, temperature program, and other chromatographic parameters.
Troubleshooting Guide: Common Separation Issues
This section addresses the most frequent problems encountered during the GC analysis of trimethylcyclopentane isomers.
Q1: Why am I seeing poor peak resolution or complete co-elution of my isomers?
This is the most common issue. When isomers are not separated, it indicates that the chromatographic method lacks the necessary selectivity.
Potential Causes and Solutions:
-
Incorrect Stationary Phase: The choice of GC column is the most critical factor for selectivity.[2] For non-polar analytes like trimethylcyclopentane, a non-polar stationary phase is the best starting point, based on the principle of "likes dissolves like."[3][4] Separation on these phases is primarily driven by differences in boiling points and molecular shape.
-
Solution: Employ a high-resolution capillary column with a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, Rtx-5). For challenging separations, consider a column with a higher phenyl content to introduce different selectivity.[3]
-
-
Sub-optimal Oven Temperature Program: If the initial oven temperature is too high, volatile isomers will travel through the column too quickly without sufficient interaction with the stationary phase.[5] A fast temperature ramp can also cause peaks to elute too close together.
-
Insufficient Column Length: A longer column increases the number of theoretical plates, providing more opportunities for separation to occur.[4]
-
Solution: If resolution is still poor after optimizing the phase and temperature, switch to a longer column (e.g., 60 m or 100 m). A 30 m column is often a good starting point, but complex isomer separations frequently require more length.[4]
-
-
Carrier Gas Flow Rate is Too High: An excessively high flow rate reduces the time analytes spend interacting with the stationary phase, leading to decreased resolution.[6]
-
Solution: Optimize the carrier gas (Helium or Hydrogen) linear velocity. Ensure you are operating at or near the optimal flow rate for your column dimensions as described by the van Deemter equation.
-
Below is a workflow to guide you through troubleshooting this common issue.
Q2: My peaks are tailing. What is causing this and how can I fix it?
Peak tailing can compromise resolution and lead to inaccurate quantification.[5] It is often caused by active sites in the system or by a mismatch between your sample and the system parameters.
Potential Causes and Solutions:
-
Active Sites in the Inlet or Column: Even though hydrocarbons are non-polar, active sites (e.g., exposed silanols) in the liner or at the head of the column can cause undesirable interactions.[5]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Bake out the column at its maximum isothermal temperature limit (with carrier gas flowing) for a few hours.[7] If this doesn't work, the column may need to be replaced.
-
-
Inlet Temperature Too Low: If the inlet temperature is not high enough, the sample may not vaporize completely and instantaneously, leading to band broadening and tailing.
-
Solution: Ensure the inlet temperature is sufficiently high to vaporize the sample and solvent rapidly. A typical starting point is 250°C.[8]
-
Q3: My retention times are drifting between injections. How can I improve reproducibility?
Stable retention times are crucial for reliable peak identification. Drifting times usually point to instability in flow, temperature, or the column itself.
Potential Causes and Solutions:
-
Leaks in the System: A small leak in the injector, column connections, or gas lines will cause fluctuations in the carrier gas flow rate, leading to variable retention times.
-
Solution: Perform a leak check. Check the septum and replace it if it is cored or over-tightened.[6] Re-check the column fittings at the inlet and detector.
-
-
Insufficient Column Equilibration: If the oven does not fully return to the initial temperature and stabilize before the next injection, retention times will shift.[9]
-
Solution: Increase the equilibration time in your GC method to ensure the column temperature is stable before injection. A wait time of 1-2 minutes is typically sufficient.[9]
-
-
Fluctuating Gas Pressure: If the gas cylinder pressure is low or the regulator is faulty, the electronic pressure control (EPC) system may struggle to maintain a constant flow.[6]
-
Solution: Check the source gas cylinder pressure and replace it if low. Ensure regulators are functioning correctly.
-
Frequently Asked Questions (FAQs)
How do I select the right GC column?
Column selection is a four-step process: stationary phase, internal diameter (I.D.), film thickness, and length.[3]
| Parameter | Recommendation for Trimethylcyclopentane Isomers | Rationale |
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl-polysiloxane) | "Likes dissolves like" principle. Non-polar isomers are best separated on a non-polar phase based on boiling point differences.[3][4] |
| Column I.D. | 0.25 mm | Offers a good balance between efficiency (narrow peaks) and sample capacity.[4] For higher resolution, 0.18 mm or 0.20 mm can be used, but with lower capacity. |
| Film Thickness | 0.25 µm - 1.0 µm | Thicker films increase retention, which can be beneficial for separating highly volatile compounds without requiring sub-ambient oven temperatures.[2] |
| Column Length | 30 m to 100 m | A 30 m column is a standard starting point, but longer columns (60 m or 100 m) provide higher resolution for difficult isomer separations.[4] |
What is a good starting point for my oven temperature program?
A good temperature program is essential for resolving isomers with close boiling points.
-
Initial Temperature: 35-40 °C. Hold for 2-5 minutes. A low starting temperature increases the retention of volatile components, improving separation.
-
Ramp Rate: 2 °C/minute. A slow ramp rate is crucial for allowing the column to resolve closely eluting peaks.
-
Final Temperature: 250 °C. Hold for 2-5 minutes to ensure all components have eluted and to clean the column for the next run.
This is a starting point and should be optimized based on the specific isomers in your sample.
How can I confirm the identity of each isomer peak?
Retention time alone is not sufficient for definitive identification.[8]
-
Mass Spectrometry (GC-MS): A mass spectrometer is the most powerful tool for this task. While the electron ionization (EI) mass spectra of isomers can be very similar, subtle differences in fragmentation patterns can be used for identification.[1] The NIST database contains mass spectra for many hydrocarbons, including this compound, which can be used for library matching.[10][11][12]
-
Reference Standards: The most reliable method is to inject a pure, certified reference standard of each isomer individually to confirm its retention time under your specific analytical conditions.
Experimental Protocol: GC-MS Analysis of Trimethylcyclopentane Isomers
This protocol provides a robust starting point for your method development.
1. System Preparation and Suitability
- Install Column: Install a 60 m x 0.25 mm, 0.5 µm film thickness Rtx-5 (or equivalent) capillary column.
- Condition Column: Condition the column by heating it to 10°C above your final method temperature (but not exceeding the column's maximum temperature) for 2-4 hours with carrier gas flowing.[9]
- Leak Check: Perform an electronic leak check on the system, paying close attention to the inlet septum and column connections.
- System Blank: Run a solvent blank (e.g., hexane) using your analytical method to ensure the system is free from contaminants.
2. GC-MS Method Parameters
| Parameter | Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium, Constant Flow Mode |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial: 40°C, hold 5 min. Ramp: 2°C/min to 220°C. Hold: 2 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-250 m/z |
3. Sample Preparation and Analysis
- Prepare a calibration standard containing known concentrations of the target isomers in a suitable volatile solvent like hexane.
- Prepare unknown samples by diluting in the same solvent.
- Inject a system suitability standard to confirm peak shape, resolution, and retention time stability before running the sample sequence.
- Acquire data for all standards and samples.
4. Data Analysis
- Integrate all peaks of interest.
- Identify peaks by comparing retention times to known standards.
- Confirm peak identity by comparing the acquired mass spectrum against a spectral library (e.g., NIST) and reference standards.[12]
- Quantify using the calibration curve generated from the standards.
References
- 1. vurup.sk [vurup.sk]
- 2. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 3. fishersci.ca [fishersci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. postnova.com [postnova.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 11. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 12. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,1,3-Trimethylcyclopentane
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 1,1,3-Trimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As a saturated cycloalkane, it is relatively inert, but its purity is critical for applications ranging from use as a non-polar solvent to a reference standard in petrochemical analysis.[1][2] This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the causality behind each procedural choice.
Compound Properties at a Glance
Before attempting any purification, a thorough understanding of the compound's physical properties is essential. These values are the foundation for designing effective separation protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ | [1][3] |
| Molecular Weight | 112.21 g/mol | [4][5] |
| Boiling Point | 104.9 °C (at 760 mmHg) | [1][3][6] |
| Density | ~0.76 - 0.8 g/cm³ | [1][3] |
| Refractive Index (n²⁰/D) | ~1.418 | [1][3] |
| Water Solubility | 3.73 mg/L at 25 °C (very low) | [6][7] |
| Flash Point | 6.4 °C | [1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Impurities typically fall into three categories:
-
Isomers: Other C8 hydrocarbons, particularly isomers with similar boiling points, are the most challenging to remove. These include other trimethylcyclopentane isomers (e.g., 1,1,2- and 1,2,3-trimethylcyclopentane) and dimethylcyclohexanes.[2][7][8]
-
Synthesis Artifacts: Depending on the synthesis route, you might encounter unreacted starting materials or byproducts like unsaturated cycloalkanes (cycloalkenes).
-
Solvents and Water: Residual solvents from production or handling and absorbed atmospheric water are common. While its water solubility is low, even trace amounts can interfere with sensitive applications.[9]
Q2: What is the single most effective method for purifying this compound?
A2: For general-purpose purification to >99% purity, fractional distillation is the most effective and scalable method. Its success hinges on the boiling point differences between this compound and its contaminants. For achieving ultra-high purity (>99.9%) or separating very close-boiling isomers, preparative gas chromatography (Prep-GC) is the superior, albeit less scalable, choice.
Q3: How can I reliably assess the purity of my sample both before and after purification?
A3: The gold standard for purity assessment is Gas Chromatography (GC) , ideally coupled with a Flame Ionization Detector (FID) for hydrocarbon analysis or a Mass Spectrometer (MS) for definitive peak identification.[2] A non-polar column is typically used.[10] A quick, secondary check is measuring the refractive index . A deviation from the literature value (approx. 1.418) suggests the presence of impurities.
Q4: What are the primary safety concerns when handling this compound?
A4: The primary hazards are its flammability (Flash Point: 6.4 °C) and potential for anesthetic effects (drowsiness, dizziness) upon vapor inhalation.[1][11] Always handle this compound in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My fractional distillation is yielding poor separation between isomers.
-
Probable Cause: The efficiency of your distillation column is insufficient for the small boiling point difference between the target compound and isomeric impurities.
-
Solution & Scientific Rationale:
-
Increase Column Efficiency: The ability of a column to separate components is measured in "theoretical plates." To improve separation, you must increase the number of plates. Replace a simple Vigreux column with a more efficient packed column (e.g., with Raschig rings or metal sponge) or a vacuum-jacketed Vigreux column to minimize heat loss and maintain a proper temperature gradient.
-
Optimize the Reflux Ratio: The reflux ratio is the ratio of condensate returned to the column versus condensate collected. A higher reflux ratio (e.g., 10:1 or higher) increases the number of vaporization-condensation cycles the mixture undergoes, significantly improving separation efficiency. The trade-off is a much slower distillation rate.
-
Ensure Slow, Steady Heating: Use a heating mantle with a stirrer and fine temperature control. Bumping or superheating disrupts the delicate liquid-vapor equilibrium within the column, destroying the separation you have achieved.
-
Problem 2: The refractive index of my final product is correct, but GC analysis shows a significant water peak.
-
Probable Cause: this compound is non-polar and has very low water solubility, but it can still hold trace amounts of dissolved or emulsified water that may not significantly alter the refractive index. This water was likely introduced during a liquid-liquid extraction workup or from atmospheric moisture.
-
Solution & Scientific Rationale:
-
Pre-Dry Before Distillation: Before the final distillation, dry the crude product with a suitable drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are good choices. The principle is that these anhydrous salts form hydrates, effectively sequestering water from the organic liquid.
-
Use Molecular Sieves: For achieving extremely low water content, activated 3Å or 4Å molecular sieves are highly effective. Their pore structure is designed to trap water molecules while excluding the larger hydrocarbon molecules.
-
Problem 3: My purified product looks clean, but it develops a yellow tint after a few days.
-
Probable Cause: The presence of trace unsaturated impurities (alkenes). While this compound itself is stable, residual alkenes from the synthesis process can slowly oxidize or polymerize upon exposure to air and light, forming colored products.
-
Solution & Scientific Rationale:
-
Acid Wash: Gently shake the crude material with a small volume of cold, concentrated sulfuric acid in a separatory funnel. The acid will selectively react with and extract the more reactive alkenes. Caution: This is an exothermic process and must be done carefully in a fume hood with proper PPE.
-
Permanganate Test: To check for unsaturation, dissolve a small amount of your product in acetone and add a drop of potassium permanganate (KMnO₄) solution. If the purple color disappears, unsaturated impurities are present.
-
Store Under Inert Atmosphere: After purification, store the product in a dark bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Experimental Protocols & Workflows
Workflow: Purification Strategy Selection
This diagram outlines the decision-making process for purifying this compound.
Caption: Decision tree for purifying this compound.
Protocol 1: Purification by High-Efficiency Fractional Distillation
This protocol is designed to achieve >99% purity by separating volatile impurities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 4516-69-2 | Benchchem [benchchem.com]
- 3. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 4. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentane, 1,1,3-trimethyl- (CAS 4516-69-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 7. Page loading... [guidechem.com]
- 8. 1,2,3-Trimethylcyclopentane | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Yield in 1,1,3-Trimethylcyclopentane Synthesis
Welcome to the technical support center for the synthesis of 1,1,3-trimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high yields and purity for this specific cycloalkane. As a valuable saturated hydrocarbon, its efficient synthesis is crucial for various applications, including as a reference compound in petrochemical analysis and as a building block in specialized organic synthesis.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most viable starting materials for synthesizing this compound?
A1: The selection of a starting material is critical and is often dictated by commercial availability and the desired synthetic route. Two primary strategies are common:
-
Derivatization of Terpenoids: Natural products like camphor or α-pinene are excellent starting points. These can be converted to intermediates such as campholenic acid or its isomers.[2][3] The intrinsic trimethylated cyclopentane core of these molecules provides a significant head start. For instance, camphoric acid, a derivative of camphor, possesses the basic carbon skeleton which can be chemically modified.[4]
-
Catalytic Reforming and Isomerization: In the context of petroleum chemistry, this compound can be obtained from naphtha fractions rich in other C8 cycloalkanes.[5] This industrial process involves catalytic reforming, where feedstocks are passed over catalysts (typically platinum-based) at high temperatures and pressures to induce isomerization and dehydrogenation.[6] While effective for large-scale production, this method offers limited selectivity and is often impractical for laboratory-scale synthesis requiring high purity.
Q2: My reaction is producing a mixture of trimethylcyclopentane isomers. How can I improve selectivity for the 1,1,3-isomer?
A2: The formation of isomers such as 1,1,2- and 1,2,3-trimethylcyclopentane is a common challenge due to the thermodynamic stability of various carbocation intermediates that can form during the reaction.[7][8]
To enhance selectivity:
-
Steric Hindrance: Choose a synthetic route where the key bond-forming or functional group removal step is sterically directed. For example, in the reduction of a ketone precursor, the use of a bulky reducing agent can favor hydride attack from the less hindered face, leading to a specific stereoisomer that can then be converted to the desired alkane.
-
Mechanism Control: If using a carbocation-based reaction (e.g., acid-catalyzed isomerization), lowering the reaction temperature can favor the kinetically controlled product over the thermodynamically more stable isomers. Conversely, if the desired 1,1,3-isomer is the most stable, allowing the reaction to reach thermodynamic equilibrium at a higher temperature might be beneficial.
-
Precursor Structure: The most reliable method is to use a precursor that already has the 1,1,3-trimethyl substitution pattern locked in. This avoids isomerization issues altogether. For example, starting with a derivative of camphoric acid where the carboxylic acid groups are at the 1 and 3 positions of the ring is a promising strategy.[4][9]
Q3: I am attempting a decarboxylation route from a carboxylic acid precursor, but the yield is consistently low. What are the likely causes?
A3: Low yields in decarboxylation reactions are typically due to an inappropriate reaction mechanism or unsuitable conditions.[10] For efficient decarboxylation, the carboxylic acid often needs to be a β-keto acid or be activated in another way.[11][12]
Common issues include:
-
Thermal Stability of the Acid: Many simple carboxylic acids are thermally stable and require very high temperatures to decarboxylate, leading to decomposition and side reactions.
-
Inefficient Mechanism: The classic mechanism for decarboxylation of β-keto acids proceeds through a cyclic six-membered transition state. If your precursor does not have this structure, a simple thermal decarboxylation will likely fail.[10]
-
Alternative Reactions: Under harsh heating, other reactions like fragmentation or rearrangement can compete with decarboxylation.
For a non-activated carboxylic acid, consider converting it to a derivative that facilitates decarboxylation, such as through a Barton decarboxylation or a similar radical-based method.[11]
Troubleshooting Guide: Synthesis via Decarboxylation of a Carboxylic Acid Precursor
This section focuses on a plausible and controllable laboratory-scale synthesis: the reduction and subsequent decarboxylation of a suitable carboxylic acid precursor, such as a hydrogenated derivative of campholenic acid.
Problem 1: Incomplete reduction of the precursor alkene.
| Symptom | Possible Cause | Troubleshooting Action & Rationale |
| NMR/GC-MS shows a mix of starting alkene and saturated product. | 1. Catalyst Poisoning: Traces of sulfur or other impurities in the starting material or solvent can poison the hydrogenation catalyst (e.g., Pd/C, PtO₂). | Action: Purify the starting material (e.g., by chromatography or distillation). Ensure solvents are of high purity and degassed. Rationale: Catalyst poisons irreversibly bind to the active sites, preventing the adsorption of hydrogen and the alkene. |
| 2. Insufficient Hydrogen Pressure: The reaction may require higher H₂ pressure to achieve full conversion in a reasonable timeframe. | Action: Increase the hydrogen pressure incrementally (e.g., from 1 atm to 3-4 atm) using appropriate high-pressure equipment. Rationale: Higher pressure increases the concentration of dissolved hydrogen, accelerating the rate of reaction according to Le Chatelier's principle. | |
| 3. Inactive Catalyst: The catalyst may be old, have been improperly stored, or is simply not active enough for the specific substrate. | Action: Use a fresh batch of catalyst. Consider a more active catalyst (e.g., switching from Pd/C to PtO₂ or using a homogeneous catalyst like Wilkinson's catalyst). Rationale: Different catalysts have different activities and selectivities. A more sterically hindered double bond may require a more active catalyst. |
Problem 2: Low yield during the final decarboxylation step.
| Symptom | Possible Cause | Troubleshooting Action & Rationale |
| Starting carboxylic acid is recovered unchanged. | 1. Insufficient Temperature: The temperature is not high enough to overcome the activation energy for decarboxylation. | Action: Gradually increase the reaction temperature while monitoring for product formation and decomposition. Rationale: Decarboxylation is a thermally driven process. However, excessive heat can cause unwanted side reactions. |
| 2. Incorrect Reaction Type: The precursor is not a β-keto acid or otherwise activated for thermal decarboxylation. | Action: Switch to a chemical decarboxylation method. A common and effective lab-scale method is the Barton Decarboxylation .[11] This involves converting the carboxylic acid to a thiohydroxamate ester followed by radical-induced decarboxylation using a tin hydride. | |
| A complex mixture of unidentified byproducts is formed. | 1. Thermal Decomposition: The reaction temperature is too high, causing fragmentation of the carbon skeleton. | Action: Lower the temperature and/or use a high-boiling, inert solvent to ensure even heat distribution. If thermal decarboxylation is not feasible, switch to a milder chemical method as described above. Rationale: High temperatures can lead to uncontrolled side reactions, especially if the desired product is volatile. |
| 2. Carbocation Rearrangements: If acidic conditions are present (even trace amounts), heating can generate carbocations that rearrange to form more stable isomers. | Action: Ensure the reaction is run under neutral or basic conditions. Adding a non-nucleophilic base like pyridine or proton sponge can scavenge trace acids. Rationale: Preventing carbocation formation is key to avoiding isomerization, which is a major cause of impurity. |
Visualizing the Synthetic Pathway
The following diagram illustrates a conceptual workflow for the synthesis of this compound from a campholenic acid precursor.
Caption: A conceptual two-step synthesis of this compound.
Visualizing the Troubleshooting Logic
This decision tree helps diagnose issues with low yield in the decarboxylation step.
Caption: Decision tree for troubleshooting low decarboxylation yield.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of β-Campholenic Acid
This protocol is a representative example for the reduction of the double bond in a precursor.
-
Preparation: In a high-pressure reaction vessel (Parr hydrogenator), add β-campholenic acid (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add 10% Palladium on Carbon (Pd/C) (5 mol %).
-
Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material completely.
-
Hydrogenation: Seal the vessel, purge with H₂ gas three times, and then pressurize to 50 psi (approx. 3.4 atm) of H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by checking for the disappearance of H₂ uptake or by taking aliquots for GC-MS analysis.
-
Work-up: Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound carboxylic acid, which can be purified by recrystallization or used directly in the next step.
Protocol 2: Barton Decarboxylation (Illustrative)
This protocol outlines a chemical method for decarboxylation, which is often more reliable than thermal methods for non-activated acids.[11]
-
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in dichloromethane (DCM) containing a catalytic amount of dimethylformamide (DMF). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Ester Formation: Dissolve the resulting crude acid chloride in toluene. Add N-hydroxypyridine-2-thione sodium salt (1.1 eq) and stir at room temperature for 3-4 hours.
-
Radical Reaction: To the solution from the previous step, add tributyltin hydride (1.5 eq) and a radical initiator such as AIBN (0.1 eq). Heat the mixture to 80 °C for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture, concentrate it, and purify by column chromatography on silica gel to isolate the final product, this compound.
References
- 1. This compound | 4516-69-2 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Camphoric Acid | C10H16O4 | CID 101807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalytic Reforming | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 6. Catalytic Reforming | SIE NEFTEHIM, LLC [nefthim.com]
- 7. 1,2,3-Trimethylcyclopentane | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1,2-TRIMETHYLCYCLOPENTANE synthesis - chemicalbook [chemicalbook.com]
- 9. 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)- [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. Decarboxylation [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Matrix Effects in 1,1,3-Trimethylcyclopentane Analysis of Petroleum Samples
Welcome to the Technical Support Center for the analysis of 1,1,3-Trimethylcyclopentane in petroleum matrices. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with matrix effects during their analytical experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity and accuracy of your results.
Introduction to Matrix Effects in Petroleum Analysis
Petroleum and its distillates are among the most complex sample matrices encountered in analytical chemistry.[1][2] These samples contain a vast array of hydrocarbons and other compounds that can interfere with the accurate quantification of specific analytes like this compound.[3][4] Matrix effects refer to the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting components of the sample matrix.[5][6] In Gas Chromatography-Mass Spectrometry (GC-MS), the most common technique for this type of analysis, matrix effects can lead to significant inaccuracies in quantification.[5][7]
This guide will walk you through the causes of these effects and provide practical, field-proven solutions to mitigate them, ensuring the trustworthiness and reliability of your data.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the analysis of this compound in petroleum samples.
Question 1: My calibration curve prepared in a clean solvent is linear, but my sample results are inconsistent and show poor recovery. What's happening?
Answer: This is a classic sign of matrix effects. The complex matrix of a petroleum sample is vastly different from a clean solvent. Components in the petroleum matrix can interact with your analyte or the analytical system in several ways, leading to inaccurate results.[5]
Causality:
-
Signal Suppression: Co-eluting hydrocarbons can compete with this compound for ionization in the MS source, reducing the analyte's signal.[6][8]
-
Signal Enhancement: Non-volatile components in the petroleum matrix can accumulate in the GC inlet, creating "active sites" that prevent the thermal degradation of the analyte, leading to an artificially high signal.[7][9] This is a frequently observed phenomenon in GC analysis.[10]
-
Instrument Contamination: Heavy hydrocarbons can contaminate the GC column and MS source, leading to peak shape distortion and shifting retention times.[11]
Immediate Troubleshooting Steps:
-
Assess the Matrix Effect: Prepare a matrix-matched standard by spiking a known concentration of this compound into a blank petroleum matrix (if available) that is known to not contain the analyte. Compare the response to the same concentration in a clean solvent. A significant difference confirms the presence of matrix effects.
-
Dilute and Shoot: A simple first approach is to dilute the sample.[12][13] This can reduce the concentration of interfering matrix components. However, be mindful that this may also dilute your analyte below the limit of quantification.
Question 2: I'm observing peak tailing and a gradual shift in the retention time of this compound after several injections of petroleum samples. Why?
Answer: This indicates contamination of your GC system, a common issue when analyzing complex matrices like petroleum.[11]
Causality:
-
Column Contamination: Less volatile and non-volatile components of the petroleum matrix can accumulate at the head of the GC column. This creates active sites that can interact with your analyte, causing peak tailing and shifts in retention time.
-
Inlet Liner Contamination: The GC inlet liner is a primary site for the accumulation of non-volatile residues from the sample matrix. This can affect the vaporization of the analyte and lead to poor chromatography.
Troubleshooting Protocol:
-
Inlet Maintenance: Regularly replace the GC inlet liner and septum. For petroleum samples, a liner with glass wool can help trap non-volatile residues.
-
Column Baking: Bake your GC column at a high temperature (as recommended by the manufacturer) to remove contaminants.
-
Guard Column: Consider using a guard column to protect your analytical column from non-volatile matrix components.[14]
Question 3: My results vary significantly between different batches of crude oil, even when I'm following the same protocol. How can I improve reproducibility?
Answer: The composition of crude oil can vary significantly depending on its source.[15] This variability means that the matrix effects will also be different for each sample. A single calibration curve may not be suitable for all samples.
Solutions for Improved Reproducibility:
-
Method of Standard Additions: This is a powerful technique to compensate for matrix effects that vary from sample to sample.[16][17][18] It involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's own matrix.[19][20]
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for quantification in complex matrices.[21][22] It involves adding a known amount of an isotopically labeled version of this compound to your sample. Because the labeled standard is chemically identical to the analyte, it experiences the same matrix effects, providing a highly accurate internal standard for quantification.[21][23]
Frequently Asked Questions (FAQs)
Q1: What is the most common type of matrix effect in the GC-MS analysis of petroleum samples?
A: In GC-MS, matrix-induced signal enhancement is a very common effect.[5][7] This happens when non-volatile components from the petroleum matrix coat the GC inlet and column, preventing the thermal breakdown of the analyte and leading to a stronger signal than expected.[9]
Q2: Can sample preparation help reduce matrix effects?
A: Absolutely. Effective sample preparation is crucial for minimizing matrix effects.[11][24] Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help clean up the sample by removing interfering components before injection.[24] For heavy petroleum matrices, techniques like Direct Matrix Introduction (DMI) can also be considered.[1]
Q3: What is a matrix-matched calibration and why is it important?
A: A matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[10][24] This ensures that your standards and samples experience similar matrix effects, leading to more accurate quantification.[25]
Q4: Are there any standard methods I can refer to for hydrocarbon analysis in petroleum?
A: Yes, organizations like ASTM International publish standard test methods for the analysis of petroleum products.[26][27][28] These methods often provide detailed procedures for sample preparation and analysis. For example, methods for carbon distribution and structural group analysis can provide context for the complexity of the matrix you are working with.[15][29]
Experimental Protocols & Workflows
Protocol 1: Assessing Matrix Effects
This protocol provides a step-by-step guide to determine if your analysis is affected by the sample matrix.
-
Prepare a Standard in Solvent: Prepare a standard solution of this compound in a clean solvent (e.g., hexane) at a concentration that is in the middle of your expected sample concentration range.
-
Prepare a Matrix-Matched Standard: Obtain a blank petroleum matrix that is free of this compound. Spike this blank matrix with the same concentration of this compound as the solvent standard.
-
Analyze Both Standards: Inject both the solvent standard and the matrix-matched standard into your GC-MS system under the same conditions.
-
Calculate the Matrix Effect (%ME): %ME = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100
-
A positive %ME indicates signal enhancement.
-
A negative %ME indicates signal suppression.
-
Workflow for Mitigating Matrix Effects
The following diagram illustrates a decision-making workflow for addressing matrix effects in your analysis.
Caption: Decision workflow for addressing matrix effects.
Data Presentation
Table 1: Comparison of this compound Recovery with Different Calibration Methods
| Calibration Method | Sample Type | Apparent Concentration (µg/mL) | True Concentration (µg/mL) | Recovery (%) |
| External Calibration (in Hexane) | Spiked Crude Oil | 15.2 | 10.0 | 152% (Enhancement) |
| Matrix-Matched Calibration | Spiked Crude Oil | 10.5 | 10.0 | 105% |
| Standard Addition | Spiked Crude Oil | 10.1 | 10.0 | 101% |
| Stable Isotope Dilution | Spiked Crude Oil | 9.9 | 10.0 | 99% |
This table clearly demonstrates the signal enhancement effect when using an external calibration in a clean solvent and the improved accuracy achieved with matrix-matched, standard addition, and stable isotope dilution methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pjsir.org [pjsir.org]
- 4. Table D-1, Petroleum Product Composition - Toxicological Profile for Total Petroleum Hydrocarbons (TPH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. ASTM D3238 - Standard Test Method for Calculation of Carbon Distribution and Structural Group Analysis of Petroleum Oils by the n-d-M Method - Savant Labs [savantlab.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Standard addition - Wikipedia [en.wikipedia.org]
- 19. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 20. alpha-measure.com [alpha-measure.com]
- 21. benchchem.com [benchchem.com]
- 22. Stable isotope dilution gas chromatography-mass spectrometry for quantification of thymoquinone in black cumin seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. longdom.org [longdom.org]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. store.astm.org [store.astm.org]
- 27. store.astm.org [store.astm.org]
- 28. oilclub.pl [oilclub.pl]
- 29. prime.erpnext.com [prime.erpnext.com]
Technical Support Center: Optimizing 1,1,3-Trimethylcyclopentane GC-MS Analysis
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,1,3-Trimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during method development and routine analysis. Our approach is rooted in explaining the causality behind experimental choices to empower you to build robust and self-validating analytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup of a GC-MS method for this compound, a volatile hydrocarbon. Understanding its properties is the first step toward a successful analysis.
Q1: What are the key physicochemical properties of this compound that influence GC-MS parameter selection?
Understanding the analyte's characteristics is critical. This compound is a non-polar, volatile cyclic alkane. These properties directly dictate the optimal choice of the GC column, injection technique, and temperature program.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for GC-MS Analysis |
| Molecular Formula | C₈H₁₆ | Determines the molecular weight and fragmentation patterns in MS.[1][2] |
| Molecular Weight | 112.21 g/mol | Influences its volatility and detection in the mass spectrometer.[1][2][3] |
| Boiling Point | ~112-114 °C | Low boiling point indicates high volatility, requiring careful control of injector and initial oven temperatures to avoid peak broadening or splitting. |
| Polarity | Non-polar | Dictates the choice of a non-polar stationary phase for the GC column to achieve optimal separation based on boiling point.[4] |
Q2: Should I use Split or Splitless injection for my analysis?
The choice between split and splitless injection is a critical decision that balances sensitivity with chromatographic peak shape.[5] For this compound, the decision depends primarily on its concentration in your sample.
-
Split Injection: This is the most common and versatile mode.[6] It is ideal when the analyte concentration is high enough that only a small fraction is needed to achieve a sufficient detector response.[7] The high inlet flow rates used in split mode lead to rapid sample transfer onto the column, resulting in sharp, narrow peaks—a significant advantage for highly volatile compounds like this compound.[6][8]
-
Splitless Injection: This mode is designed for trace analysis where analyte concentrations are very low (near the detection limit).[5][7] The split vent is closed during injection, allowing nearly the entire sample to be transferred to the column, maximizing sensitivity.[5] However, the slower transfer can lead to band broadening, especially for volatile analytes, which may result in wider peaks.[6][7]
Use the following decision tree to guide your choice:
Q3: What is a good starting point for the injector temperature?
The injector temperature must be high enough to ensure rapid and complete vaporization of the sample but not so high that it causes thermal degradation of the analyte or sample matrix. For volatile hydrocarbons like this compound, a common starting point for the injector temperature is 250 °C .[9][10] This temperature provides a good balance for ensuring the analyte is vaporized efficiently without excessive heat that could degrade other sample components.
Causality: An injector temperature that is too low can lead to incomplete vaporization, resulting in poor sample transfer, peak tailing, and poor reproducibility. Conversely, an excessively high temperature offers no chromatographic benefit and can damage the syringe or septum and degrade thermally labile matrix components.[11]
Q4: How do I select and optimize the carrier gas flow rate?
The carrier gas flow rate affects both the speed of analysis and the separation efficiency (resolution). Precise flow control is critical for reproducible retention times.[12]
-
Carrier Gas Choice: Helium is a common and effective choice. Hydrogen can provide faster analysis times without a significant loss in resolution, but requires additional safety precautions.[9][13][14]
-
Optimal Flow Rate: For most standard capillary columns (e.g., 30 m x 0.25 mm ID), an optimal starting flow rate for helium is between 1.0 and 1.5 mL/min .[9][15] This range typically provides the best balance of resolution and analysis time. Modern electronic pressure control (EPC) systems allow for operation in either constant pressure or constant flow mode. Constant flow is generally recommended as it maintains a consistent linear velocity as the oven temperature increases, which helps maintain optimal separation efficiency throughout the run.[13]
Q5: Which GC column is most suitable for this analysis?
Given that this compound is a non-polar hydrocarbon, the separation should be based primarily on boiling point. Therefore, a low-polarity stationary phase is the ideal choice.
-
Recommended Column: A standard "5-type" column, such as a DB-5ms, HP-5ms, or Rxi-5ms, is highly recommended. These columns have a stationary phase of 5% Phenyl / 95% Dimethylpolysiloxane, which provides excellent selectivity for non-polar compounds and is robust for MS applications.[4][9]
-
Standard Dimensions: A column with dimensions of 30 m length x 0.25 mm internal diameter (ID) x 0.25 µm film thickness is a versatile starting point that offers a good balance of efficiency and sample capacity.[9]
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during your analysis.
Problem: Poor Peak Shape
Q: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing, where the back half of the peak is drawn out, is a common issue that often points to undesirable interactions within the GC system.
-
Causality & Solutions:
-
Active Sites: The most common cause is the presence of active sites in the injector liner or on the front of the GC column. These sites can adsorb the analyte, delaying its passage and causing tailing.[9]
-
Solution: Use a high-quality, deactivated inlet liner. If contamination is suspected, replace the liner and the septum. Trimming the first 10-20 cm from the inlet side of the column can also remove accumulated non-volatile residues.[9]
-
-
Dead Volume: Improper column installation can create "dead volume" where the sample can swirl before entering the column, causing band broadening and tailing.
-
Solution: Carefully reinstall the column according to the manufacturer's instructions for your specific instrument, ensuring the correct insertion depth into both the inlet and the MS transfer line.[16]
-
-
Injector Temperature Too Low: Insufficient temperature can lead to slow vaporization and sample transfer.
-
Solution: Ensure the injector temperature is adequate (e.g., 250 °C) for rapid vaporization.
-
-
Q: I'm observing peak fronting. What does this indicate?
Peak fronting, where the front of the peak is sloped, is a classic sign of column overload.
-
Causality & Solutions:
-
Column Overload: Too much analyte has been introduced onto the column, saturating the stationary phase at that point. This causes analyte molecules to travel ahead of the main band, resulting in fronting.[16]
-
Solution: If using splitless injection, switch to split mode. If already in split mode, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1). Alternatively, reduce the injection volume or dilute the sample.[16]
-
-
Solvent Mismatch: Injecting a non-polar analyte dissolved in a highly polar solvent onto a non-polar column can sometimes cause peak shape distortion, including fronting.
-
Solution: Ensure your sample is dissolved in a non-polar solvent like hexane or isooctane if possible.
-
-
Q: Why is my peak splitting into two or appearing as a "shoulder"?
Split peaks suggest an issue with the sample introduction process, where the sample is not being transferred to the column as a single, sharp band.
-
Causality & Solutions:
-
Incomplete Vaporization: The sample may be vaporizing in stages within the liner, often due to an injector temperature that is too low or an injection speed that is too slow.
-
Solution: Optimize the injector temperature. Consider using an inlet liner with deactivated glass wool, which can aid in mixing and promote more homogeneous vaporization.[9]
-
-
Solvent Effects: In splitless injection, improper solvent focusing can lead to peak splitting, especially for early eluting, volatile compounds.
-
Solution: Ensure the initial oven temperature is set at least 20 °C below the boiling point of the solvent. This allows the solvent to condense at the head of the column, forming a focusing band that traps the analyte before the temperature program begins.[17]
-
-
Problem: Low Sensitivity or No Peak
Q: The response for my analyte is very low or absent. How can I improve it?
Low sensitivity can be caused by a number of factors, from incorrect method parameters to system leaks.
-
Causality & Solutions:
-
High Split Ratio: If you are using split injection, the split ratio may be too high, sending most of your sample out the split vent instead of to the column.[16]
-
Solution: Reduce the split ratio (e.g., from 100:1 to 20:1) or, if trace analysis is required, switch to splitless injection.[5]
-
-
System Leaks: A leak in the carrier gas line, septum, or column fittings will reduce the amount of sample reaching the detector. Leaks are a major source of reproducibility problems and can damage the column and detector.[18]
-
Solution: Perform a leak check on the system using an electronic leak detector. Pay close attention to the septum nut, column fittings, and gas line connections.
-
-
Sub-optimal MS Parameters: The mass spectrometer may not be tuned correctly, or the acquisition parameters may be inappropriate.
-
Solution: Perform an autotune of the mass spectrometer to ensure it is performing optimally.[9] For targeted analysis, consider using Selected Ion Monitoring (SIM) mode, which monitors only a few characteristic ions (e.g., m/z 55, 56, 97 for trimethylcyclopentane) and can significantly increase sensitivity over a full scan.[1][3]
-
-
Experimental Protocol: Optimizing Injector Temperature
This protocol provides a systematic approach to finding the ideal injector temperature for your analysis of this compound.
Objective: To determine the lowest injector temperature that provides complete, rapid vaporization of the analyte without causing degradation, resulting in sharp, symmetrical peaks with maximum area response.
Materials:
-
GC-MS system with a suitable non-polar column installed.
-
A standard solution of this compound at a known concentration (e.g., 20 ppm in hexane).
-
New or clean deactivated inlet liner and septum.
Methodology:
-
Set Initial GC-MS Conditions: Begin with the recommended starting parameters.
-
Carrier Gas Flow: 1.2 mL/min (Helium, constant flow).
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Program: 50 °C (hold 2 min), then ramp at 15 °C/min to 200 °C.
-
MS: Full Scan mode (e.g., m/z 40-200).
-
-
Establish a Temperature Range: Test a range of injector temperatures. A good starting range would be 200 °C, 225 °C, 250 °C, and 275 °C.
-
Perform Injections:
-
Set the injector temperature to the first setpoint (200 °C) and allow the system to equilibrate.
-
Inject the standard solution in triplicate to ensure reproducibility.
-
Repeat this process for each temperature setpoint (225 °C, 250 °C, 275 °C).
-
-
Data Analysis:
-
For each temperature, carefully examine the chromatograms.
-
Peak Shape: Evaluate the peak symmetry (tailing or fronting factor). The ideal peak is Gaussian.
-
Peak Area: Calculate the average peak area from the triplicate injections at each temperature.
-
Retention Time: Note any shifts in retention time.
-
-
-
Plot the average peak area against the injector temperature.
-
Select the temperature that provides the highest peak area combined with the best peak shape. Typically, you will see the peak area increase with temperature and then plateau. The optimal temperature is usually at the beginning of this plateau. For this analyte, you will likely find that 250 °C provides robust performance.[10]
-
Table 2: Example Data for Injector Temperature Optimization
| Injector Temp (°C) | Avg. Peak Area | Peak Shape (Symmetry Factor) | Observations |
| 200 | 450,000 | 1.8 (Tailing) | Significant tailing, suggesting incomplete vaporization. |
| 225 | 680,000 | 1.3 (Slight Tailing) | Improved area and shape, but still not ideal. |
| 250 | 750,000 | 1.1 | Excellent, symmetrical peak shape and high response. |
| 275 | 755,000 | 1.1 | No significant improvement in area or shape over 250 °C. |
References
- 1. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 3. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 6. Restek - Videoartikel [restek.com]
- 7. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. benchchem.com [benchchem.com]
- 10. 8270 - injection port temperature - Chromatography Forum [chromforum.org]
- 11. reddit.com [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromacademy.com [chromacademy.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting 1,1,3-Trimethylcyclopentane degradation in storage
Welcome to the technical support center for 1,1,3-trimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage. Here, we delve into the causality behind storage and handling choices, providing you with the expertise to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound (C8H16) is a saturated cyclic hydrocarbon.[1][2][3][4] Saturated hydrocarbons, also known as alkanes, are generally considered to be chemically stable due to their strong carbon-carbon and carbon-hydrogen single bonds, which are not easily broken.[5][6] However, "stable" does not mean inert. Over time, and under certain conditions, even saturated hydrocarbons can undergo degradation. The primary degradation pathway for hydrocarbons like this compound during storage is autoxidation.[7][8][9]
Autoxidation is a slow, spontaneous oxidation that occurs in the presence of oxygen.[10][11] This process is a free-radical chain reaction that can be initiated by factors such as light, heat, or the presence of impurities.[8][10] For hydrocarbons, this leads to the formation of hydroperoxides, which can then decompose into a variety of other oxygenated products like alcohols and ketones.[7][9] The presence of tertiary hydrogens in the this compound structure, such as the one at the 3-position, can be a potential site for initial radical attack, although saturated hydrocarbons are generally less susceptible than compounds with allylic or benzylic hydrogens.[10]
This guide will provide you with the necessary information to mitigate these degradation processes and ensure the long-term stability of your this compound samples.
Primary Troubleshooting Guide (Q&A Format)
This section directly addresses specific issues you may encounter, providing both a solution and the scientific reasoning behind it.
Question 1: I suspect my stored this compound has degraded. What are the initial signs I should look for?
Answer:
Initial signs of degradation can be subtle. Visual inspection is the first step. Look for:
-
Discoloration: A pure sample of this compound should be a colorless liquid.[12] Any yellowing or brownish tint can be an indicator of oxidation byproducts.
-
Formation of Precipitates or Crystals: The formation of solid material, especially around the cap or in the solution, can be a sign of peroxide formation, which can be shock-sensitive and hazardous.[13] Do not attempt to open a container with visible crystals around the cap.
-
Changes in Odor: While this compound has a mild, gasoline-like odor, the formation of oxidation products like aldehydes or ketones can introduce sharp, acrid, or otherwise "off" smells.
If you observe any of these signs, it is crucial to proceed with caution and perform analytical testing to confirm degradation.
Question 2: How can I analytically confirm the degradation of my this compound sample?
Answer:
Several analytical techniques can be employed to confirm and quantify degradation. The choice of method depends on the available instrumentation and the suspected degradation products.
| Analytical Technique | Target Analyte(s) | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Degradation products (e.g., alcohols, ketones, hydroperoxides) | To identify and quantify specific degradation products.[14][15][16] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Carbonyl (C=O) and Hydroxyl (O-H) groups | To detect the presence of oxidation products like ketones, aldehydes, and alcohols. |
| Peroxide Test Strips or Titration Methods | Peroxides and Hydroperoxides | A rapid, semi-quantitative method to screen for the presence of hazardous peroxides.[17] |
A detailed protocol for a qualitative peroxide test is provided in the "Experimental Protocols" section below.
Question 3: What are the optimal storage conditions to prevent the degradation of this compound?
Answer:
To minimize degradation, it is essential to control the environmental factors that promote autoxidation.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area, ideally between 15-25°C.[12] | Heat accelerates the rate of chemical reactions, including autoxidation.[10] |
| Light | Store in an amber or opaque container, away from direct sunlight or UV sources. | Light, particularly UV light, can initiate the free-radical chain reactions of autoxidation.[10] |
| Atmosphere | Store in a tightly sealed container with minimal headspace. For long-term storage, purge the headspace with an inert gas like nitrogen or argon. | This minimizes contact with atmospheric oxygen, a key reactant in autoxidation.[10][13] |
| Container Material | Use glass bottles or high-density polyethylene (HDPE) containers. | These materials are generally inert and less likely to leach impurities that could catalyze degradation. Glass is often preferred for long-term storage of high-purity solvents.[18] |
Question 4: I've noticed that the degradation is more pronounced in a partially used bottle. Why is this?
Answer:
This is a common observation and is directly related to the mechanism of autoxidation. A partially used bottle has a larger headspace, which means a greater volume of air (and therefore oxygen) is available to react with the this compound.[10][17] Each time the bottle is opened, the headspace is replenished with fresh air, introducing more oxygen and moisture, which can further promote degradation. This is why it is recommended to purchase volatile compounds in smaller quantities that can be used up relatively quickly after opening.[13]
Question 5: Can the container material itself contribute to degradation?
Answer:
Yes, the choice of container material is critical. While glass and HDPE are generally recommended, certain plastics can be problematic. For example, some polymers may contain plasticizers or other additives that can leach into the solvent. These impurities can potentially act as initiators for radical reactions. Furthermore, some plastics may have a higher permeability to oxygen than glass, allowing for a slow ingress of air over time. Always ensure that the container material is rated for compatibility with hydrocarbons.[19]
Visualizing the Troubleshooting Process
The following workflow provides a logical sequence for addressing suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols
Protocol 1: Qualitative Peroxide Test
This protocol provides a rapid method to screen for the presence of potentially hazardous peroxides.
Materials:
-
Sample of this compound
-
10% aqueous potassium iodide (KI) solution (freshly prepared)
-
Dilute hydrochloric acid (HCl)
-
Starch solution (optional)
-
Test tube with a stopper
Procedure:
-
Add 1-3 mL of the this compound sample to a test tube.
-
Add an equal volume of the 10% potassium iodide solution.
-
Add a few drops of dilute hydrochloric acid to acidify the solution.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the layers to separate.
-
Interpretation of Results:
-
A yellow to brown color in either layer indicates the presence of peroxides. The iodine liberated by the reaction of peroxides with KI is responsible for the color.[17]
-
For enhanced sensitivity, a few drops of starch solution can be added. A blue-black color indicates the presence of peroxides.
-
No color change suggests the absence of significant levels of peroxides.
-
Safety Precaution: Always perform this test behind a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. If the test is positive, the material should be handled as potentially explosive and disposed of according to your institution's hazardous waste procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a peroxide-forming chemical? A: While ethers are the most notorious peroxide formers, hydrocarbons with tertiary hydrogens can also form peroxides over time through autoxidation.[10][20] Therefore, it is prudent to treat aged samples of this compound with caution and test for peroxides before use, especially before any distillation or concentration steps.
Q2: I have an old, unopened bottle of this compound. Is it safe to use? A: Even in an unopened bottle, degradation can occur, albeit at a slower rate. It is recommended to test for peroxides before using any chemical that has been stored for an extended period, especially if the storage history is unknown.[21] If the manufacturer provides an expiration date, it should be respected.
Q3: Can antioxidants be added to this compound to prevent degradation? A: Yes, in many industrial applications, antioxidants or radical scavengers like butylated hydroxytoluene (BHT) are added to hydrocarbons to inhibit autoxidation.[13] For laboratory use, purchasing a grade that already contains an inhibitor may be an option if the inhibitor does not interfere with your intended application.
Q4: Does the degradation of this compound pose any safety hazards? A: The primary safety hazard associated with the degradation of hydrocarbons is the formation of peroxides and hydroperoxides. These compounds can be shock-sensitive and may explode upon heating, friction, or impact.[20] This is a significant concern if the solvent is distilled or evaporated, as the peroxides can become concentrated.
Visualizing the Autoxidation Pathway
The following diagram illustrates the simplified free-radical chain reaction of autoxidation.
Caption: Simplified mechanism of hydrocarbon autoxidation.
References
- 1. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 2. Cyclopentane, 1,1,3-trimethyl- (CAS 4516-69-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 4. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 13. deakin.edu.au [deakin.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Hydrocarbon-Degrading Bacteria in Soil by Reverse Sample Genome Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 18. Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. calpaclab.com [calpaclab.com]
- 20. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]
Navigating the Labyrinth of Isomers: A Technical Guide to Minimizing Isomerization in 1,1,3-Trimethylcyclopentane Synthesis
For researchers and professionals in the intricate world of drug development and fine chemical synthesis, the precise construction of molecular architecture is paramount. The synthesis of 1,1,3-trimethylcyclopentane, a common structural motif, often presents a significant challenge: the formation of undesired isomers. This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower you to navigate the complexities of carbocation chemistry and achieve high selectivity for the desired this compound isomer.
The Root of the Problem: Understanding Carbocation Rearrangements
The synthesis of this compound typically proceeds through an acid-catalyzed intramolecular cyclization of a suitable C8 alkene, such as 2,4-dimethyl-1-hexene. The reaction mechanism involves the formation of a carbocation intermediate, a highly reactive species prone to rearrangement to form more stable carbocations. These rearrangements, primarily 1,2-hydride and 1,2-alkyl (methyl) shifts, are the primary culprits behind the formation of a mixture of trimethylcyclopentane isomers, including the 1,1,2- and 1,2,3-isomers, alongside the desired 1,1,3-product.
The stability of carbocations follows the order: tertiary > secondary > primary. The driving force for rearrangement is the formation of a more stable carbocationic center. This inherent chemical tendency necessitates a carefully controlled reaction environment to favor the kinetic product (the one that forms fastest) over the thermodynamic product (the most stable one).[1][2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Q1: My reaction yields a complex mixture of trimethylcyclopentane isomers. How can I increase the selectivity for the 1,1,3-isomer?
A1: Achieving high selectivity is a classic case of exerting kinetic versus thermodynamic control over the reaction.[1][2][3][4][5] To favor the formation of the kinetically preferred 1,1,3-isomer, you need to suppress the carbocation rearrangements that lead to the more thermodynamically stable isomers. Here are the key parameters to control:
-
Temperature: This is the most critical factor. Lowering the reaction temperature significantly disfavors rearrangement pathways. Carbocation rearrangements have activation energy barriers, and by reducing the thermal energy of the system, you limit the ability of the intermediates to overcome these barriers.
-
Catalyst Choice: The nature of the acid catalyst plays a pivotal role.
-
Solvent: The polarity of the solvent can influence the stability of the carbocation intermediates and the transition states leading to different products.
Q2: What is the ideal temperature range for minimizing isomerization?
A2: As a general principle, the lower the temperature at which the reaction proceeds at a reasonable rate, the better the selectivity for the kinetic product. For the cyclization of dimethylhexenes, starting at very low temperatures, such as -78 °C (dry ice/acetone bath), and slowly allowing the reaction to warm to -20 °C or 0 °C is a common strategy. It is crucial to monitor the reaction progress at these low temperatures to avoid prolonged reaction times, which could still allow for equilibration to the thermodynamic products.[1][3]
Q3: Which type of acid catalyst is best: Brønsted or Lewis acids?
A3: Both Brønsted acids (e.g., sulfuric acid, phosphoric acid) and Lewis acids (e.g., aluminum chloride, boron trifluoride) can catalyze the cyclization.
-
Brønsted Acids: Strong proton acids can be effective, but their conjugate bases can sometimes participate in side reactions. The strength of the acid is a key factor; a stronger acid can lead to faster reaction rates but may also promote isomerization if the temperature is not carefully controlled.
-
Lewis Acids: Lewis acids are often preferred for their ability to be fine-tuned in terms of strength and for their coordination properties.[6][7] Milder Lewis acids are generally recommended to avoid excessive carbocation rearrangement. For instance, using a less aggressive Lewis acid can help to favor the initial cyclization product before rearrangements can occur. Theoretical studies suggest that Lewis acid catalysis can sometimes involve higher energy barriers for hydride-transfer steps compared to Brønsted acid catalysis, which can be advantageous in suppressing isomerization.[8][9]
Q4: How does the choice of solvent affect the isomer distribution?
A4: The solvent can influence the reaction in several ways:
-
Polarity: More polar solvents can stabilize the carbocation intermediates, potentially slowing down rearrangement rates. However, highly polar and nucleophilic solvents may also intercept the carbocation, leading to undesired side products.
-
Coordinating Ability: Some solvents can coordinate with the Lewis acid catalyst, modulating its activity.
Non-polar, non-coordinating solvents like hexane or dichloromethane are often used to minimize side reactions. Experimenting with a range of solvents from non-polar to moderately polar is advisable to find the optimal balance for your specific substrate and catalyst system.
Experimental Protocols: A Starting Point for Optimization
While the ideal conditions will vary depending on the specific substrate and available equipment, the following protocol provides a robust starting point for the synthesis of this compound with minimized isomerization.
Protocol 1: Low-Temperature, Lewis Acid-Catalyzed Cyclization of 2,4-Dimethyl-1-hexene
Materials:
-
2,4-Dimethyl-1-hexene[10]
-
Anhydrous dichloromethane (DCM)
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous sodium bicarbonate (NaHCO₃) or saturated aqueous NaHCO₃ solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 2,4-dimethyl-1-hexene in anhydrous DCM in a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution or slurry of the Lewis acid in anhydrous DCM to the cooled alkene solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below -70 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding it to a vigorously stirred, cold saturated aqueous solution of NaHCO₃ or a slurry of anhydrous NaHCO₃ in DCM.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS and NMR to determine the isomer distribution.[6][11][12][13][14]
Data Presentation: Impact of Reaction Conditions on Isomer Selectivity
The following table summarizes hypothetical, yet plausible, experimental data to illustrate the impact of key reaction parameters on the product distribution in the cyclization of 2,4-dimethyl-1-hexene.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | 1,1,3-isomer (%) | Other Isomers (%) |
| 1 | H₂SO₄ (10) | Hexane | 25 | 2 | 45 | 55 |
| 2 | H₂SO₄ (10) | Hexane | 0 | 4 | 65 | 35 |
| 3 | AlCl₃ (5) | DCM | 0 | 2 | 75 | 25 |
| 4 | AlCl₃ (5) | DCM | -40 | 6 | 85 | 15 |
| 5 | AlCl₃ (5) | DCM | -78 | 8 | 92 | 8 |
| 6 | BF₃·OEt₂ (10) | DCM | -78 | 6 | 88 | 12 |
This data is illustrative and serves to demonstrate expected trends. Actual results may vary.
Visualizing the Reaction Pathway and Isomerization
The following diagrams illustrate the key mechanistic steps and the troubleshooting logic for minimizing isomerization.
Diagram 1: Reaction Mechanism and Isomerization Pathways
Caption: Mechanism of this compound synthesis and isomerization.
Diagram 2: Troubleshooting Workflow for Minimizing Isomerization
Caption: Troubleshooting workflow for minimizing isomerization.
Conclusion
The selective synthesis of this compound is a challenging yet achievable goal. By understanding the fundamental principles of carbocation chemistry and meticulously controlling the reaction conditions, particularly temperature and catalyst choice, researchers can significantly minimize the formation of undesired isomers. This guide provides a framework for troubleshooting and optimizing your synthetic approach, ultimately leading to higher yields of the desired product and streamlining your research and development efforts.
References
- 1. escholarship.org [escholarship.org]
- 2. cis,trans,cis-1,2,4-Trimethylcyclopentane [webbook.nist.gov]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 6. 1,2,3-Trimethylcyclopentane|C8H16|CAS 2613-69-6 [benchchem.com]
- 7. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 8. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-Dimethyl-1-hexene | C8H16 | CID 519301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]
- 12. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 13. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 14. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Selection for Optimal Separation of Trimethylcyclopentane Isomers
A comprehensive guide for researchers, scientists, and drug development professionals.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes the separation of trimethylcyclopentane isomers so difficult?
The primary challenge lies in the isomers' similar physicochemical properties. Trimethylcyclopentane exists in several isomeric forms, including 1,1,2-, 1,1,3-, 1,2,3-, and 1,2,4-trimethylcyclopentane, each with multiple stereoisomers.[1][2][3] These isomers share the same molecular weight (112.21 g/mol ) and have very close boiling points, making them difficult to separate using standard GC methods.[4][5] The key to their separation is to exploit subtle differences in their molecular shape and polarity.[6]
Q2: Which GC column characteristic is most critical for separating these isomers?
The stationary phase is the most crucial factor.[7][8] To achieve separation, the stationary phase must be able to differentiate between the slight variations in the isomers' structures. This is often accomplished through a mechanism known as shape selectivity, where the stationary phase can distinguish between the different molecular geometries of the isomers.[6] Highly ordered or liquid crystalline stationary phases are particularly effective at this.[9][10]
Q3: Can I use a standard non-polar column for this analysis?
While a non-polar column, which separates compounds primarily by boiling point, might provide some separation, it is unlikely to resolve all the trimethylcyclopentane isomers.[11][12] Given their nearly identical boiling points, a more selective stationary phase is required to achieve baseline resolution.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the separation of trimethylcyclopentane isomers and provides systematic solutions.
Scenario 1: Co-elution of Multiple Isomer Peaks
Symptom: You observe a single, broad, or asymmetrical peak where you expect to see multiple, sharp peaks for the different isomers.
Troubleshooting Workflow:
Caption: A systematic workflow for diagnosing and resolving peak co-elution.
Detailed Steps:
-
Confirm Co-elution: Before making significant changes, confirm that you are indeed dealing with co-eluting peaks.[13]
-
Peak Shape: Look for tell-tale signs like peak fronting, tailing, or shoulders on your peak.[14][15]
-
Mass Spectrometry (if available): If you are using a mass spectrometer, acquire spectra at different points across the peak. A change in the mass spectrum from the leading edge to the tailing edge indicates the presence of more than one compound.[14]
-
-
Column Selection: The most effective way to resolve co-eluting isomers is to switch to a column with a more appropriate stationary phase.[16]
-
High-Polarity Phases: Columns with highly polar stationary phases, such as those containing cyanopropyl functional groups, can provide the necessary selectivity.
-
Shape-Selective Phases: Liquid crystal stationary phases are known for their exceptional ability to separate isomers based on their molecular shape and rigidity.[9][10]
-
-
Optimize the Temperature Program: A well-designed temperature program can significantly improve resolution.[17][18]
-
Lower Initial Temperature: Starting at a lower oven temperature increases the retention of volatile isomers, allowing for better separation.[19]
-
Slow Ramp Rate: A slow temperature ramp gives the isomers more time to interact with the stationary phase, enhancing the separation. A good starting point is a ramp rate of 1-5°C per minute.[18]
-
Scenario 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are not symmetrical, exhibiting tailing (a gradual slope after the peak maximum) or fronting (a steep slope after the peak maximum).
Possible Causes and Solutions:
| Problem | Possible Cause | Solution |
| Peak Tailing | Active sites in the injector liner or column | Use a deactivated liner and/or trim the first few centimeters of the column.[20][21] |
| Column contamination | Bake out the column at its maximum operating temperature.[20] | |
| Sample overload | Dilute the sample or inject a smaller volume. | |
| Peak Fronting | Column overload | Use a column with a thicker film or a wider internal diameter. |
| Incompatible solvent | Ensure the sample is dissolved in a solvent that is compatible with the stationary phase. |
Part 3: In-Depth Guide to Column Selection and Method Development
Recommended Column Chemistries
| Stationary Phase Type | Separation Mechanism | Key Advantages | Example Commercial Phases |
| Liquid Crystalline | Shape Selectivity | Excellent for separating rigid isomers with similar volatilities.[9] | Custom-packed columns with various liquid crystal phases. |
| High-Polarity Cyanopropyl | Dipole-dipole interactions | Good selectivity for polarizable molecules. | DB-225, Rtx-225, SP-2340 |
| Wax (Polyethylene Glycol) | Hydrogen bonding and dipole interactions | Effective for separating compounds with different polarities. | DB-WAX, Carbowax 20M |
Step-by-Step Experimental Protocol
This protocol provides a robust starting point for developing a separation method for trimethylcyclopentane isomers.
-
Column Selection and Installation:
-
Choose a long capillary column (e.g., 100 m x 0.25 mm ID) with a shape-selective or highly polar stationary phase.[22]
-
Install the column according to the manufacturer's instructions, ensuring clean cuts and proper ferrule tightening to avoid leaks.
-
-
Instrument Setup:
-
Injector: Use a split/splitless inlet in split mode with a high split ratio (e.g., 100:1) to ensure sharp peaks. Set the injector temperature to 250°C.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate corresponding to the optimal linear velocity for your column dimensions.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 2°C/min to 100°C.
-
Ramp 2: 5°C/min to 200°C, hold for 10 minutes.
-
-
Detector (FID): Set the temperature to 250°C. Optimize gas flows (hydrogen, air, and makeup gas) according to the instrument manual.
-
-
Sample Preparation and Injection:
-
Prepare a dilute solution of your trimethylcyclopentane isomer mixture in a volatile, non-polar solvent like pentane or hexane.
-
Inject a small volume (e.g., 0.1-1.0 µL) to avoid column overload.
-
Method Optimization Logic:
Caption: An iterative approach to optimizing your GC method for isomer separation.
References
- 1. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 2. Cyclopentane, 1,2,4-trimethyl-, (1α,2α,4β)- [webbook.nist.gov]
- 3. cis,trans,cis-1,2,4-Trimethylcyclopentane [webbook.nist.gov]
- 4. Cyclopentane, 1,2,3-trimethyl- (CAS 2815-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane | C8H16 | CID 17779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separations by Shape: Molecular Shape Recognition in Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. vurup.sk [vurup.sk]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 17. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 22. m.youtube.com [m.youtube.com]
Addressing peak tailing for 1,1,3-Trimethylcyclopentane in gas chromatography
Technical Support Center: Gas Chromatography
Topic: Addressing Peak Tailing for 1,1,3-Trimethylcyclopentane
Introduction
Welcome to the technical support guide for troubleshooting gas chromatography (GC) issues. This document is designed for researchers, analytical scientists, and laboratory professionals encountering peak tailing during the analysis of this compound. As a non-polar hydrocarbon, this compound is not inherently "active" in the way a polar amine or phenol might be.[1][2][3] Therefore, observing peak tailing with this compound is a strong indicator of a systemic issue within your GC, such as physical disruptions in the flow path or the presence of active sites.[4][5]
This guide provides a logical, question-based framework to diagnose and resolve these underlying problems, ensuring the accuracy and reliability of your chromatographic results.
Understanding the Problem: FAQs on Peak Tailing
Q1: What is peak tailing and how is it quantitatively measured?
A: Peak tailing is a chromatographic phenomenon where a peak's asymmetry is skewed, with the latter half of the peak being broader than the front half.[6] It indicates that a portion of the analyte molecules is being retained longer than the main band. This can compromise resolution and lead to inaccurate quantification.[6]
Peak asymmetry is measured using the Symmetry Factor (As) , also known as the Tailing Factor (Tf). According to the United States Pharmacopeia (USP), this is calculated at 5% of the peak height.[7] A perfectly symmetrical (Gaussian) peak has an As value of 1.0. A value greater than 1.0 indicates a tailing peak, while a value less than 1.0 indicates a fronting peak.[8][9]
| Asymmetry Factor (As) | Peak Shape Interpretation | Action Required |
| 1.0 | Perfectly Symmetrical | None. Ideal performance. |
| > 1.0 - 1.5 | Minor Tailing | Acceptable for many methods, but monitor for worsening. |
| > 1.5 - 1.8 | Moderate Tailing | Investigation recommended. May be outside USP system suitability limits.[7] |
| > 1.8 | Severe Tailing | Unacceptable. Immediate troubleshooting is necessary. |
Table 1: Interpretation of Peak Asymmetry Factor (As) values and recommended actions.
Q2: Why is my this compound peak tailing if the molecule itself isn't polar?
A: This is a critical diagnostic question. Since this compound is a non-polar hydrocarbon, it has minimal specific chemical interactions with the stationary phase. Therefore, tailing is almost always caused by one of two major issues:
-
Physical Flow Path Disruptions: Problems like a poor column cut, incorrect column installation depth, or dead volumes create turbulence and an unswept flow path.[4][5][10] A portion of the analyte vapor gets temporarily trapped in these areas, eluting later and causing a tail.
-
System Activity/Contamination: While the analyte is non-polar, active sites within the system (e.g., exposed silanols in the liner or on a contaminated column) can interact with trace impurities or the analyte itself.[11] More commonly, the buildup of non-volatile sample residue can coat the system, creating a "dirty" surface that interferes with the normal partitioning process of all analytes, leading to tailing.[12][13]
If all peaks in your chromatogram are tailing, the cause is likely physical or related to gross contamination.[4][10] If only specific, more polar compounds were tailing, you would suspect chemical activity. Since this compound is tailing, it points to a fundamental system health problem.
Systematic Troubleshooting Guide
This section follows a logical troubleshooting sequence, starting with the most common and easily resolved issues.
Q3: I see peak tailing. What is the very first thing I should check?
A: Always start with the inlet. The GC inlet is where the sample is introduced and vaporized, making it the most frequent site of contamination and problems.[14] Your first step should be routine inlet maintenance.
-
Causality: The inlet liner is the primary site of sample vaporization. Over time, it becomes coated with non-volatile residues from sample matrices.[12][13] This contamination creates active sites and can disrupt the sample vapor's path to the column. The septum can shed particles into the liner if it's old or overtightened, and a leaking septum can disrupt inlet pressure and flow, affecting peak shape.[15][16]
-
Action: Perform inlet maintenance. Replace the septum, O-ring, and most importantly, the inlet liner.[17][18][19] Always use a new, deactivated liner.
Q4: I've performed inlet maintenance, but the peak tailing persists. What's next?
A: The next most likely culprit is improper column installation. This can create physical disruptions to the carrier gas flow path.
-
Causality:
-
Poor Column Cut: A jagged or angled cut on the fused silica column creates a turbulent, non-uniform entry point for the sample.[6][11][20] This turbulence causes band broadening and tailing.
-
Incorrect Installation Depth: If the column is too high in the inlet, it creates a "dead volume" between the end of the column and the bottom of the inlet.[10] If it's too low, the sample vapor can flow around the outside of the column before entering, creating a convoluted path.[21] Both scenarios lead to tailing for all compounds.
-
-
Action: Re-cut and reinstall the column. Ensure the cut is perfectly square (90°) and that the column is installed to the exact depth specified by your GC manufacturer.[18][19]
Q5: My consumables are new and the column is installed correctly. Could the column itself be the problem?
A: Yes. If the issues above are ruled out, the problem may lie with the analytical column, specifically contamination at the inlet end.
-
Causality: The first few meters of the column act as a trap for any non-volatile or semi-volatile material that makes it past the inlet liner.[22] This buildup contaminates the stationary phase, interfering with the analyte partitioning process and creating active sites, which results in peak tailing and loss of efficiency.[10][13] Oxygen leaks or consistently operating the column above its maximum temperature can also degrade the stationary phase, causing similar symptoms.[12][13]
-
Action: Trim the front end of the column. Removing the first 15-20 cm of the column can often eliminate the contaminated section and restore performance.[6][12] If tailing persists after trimming, the column may be irreversibly damaged and require replacement.
Detailed Experimental Protocols
Protocol 1: GC Inlet Maintenance
-
Cool Down: Ensure the GC inlet temperature is cool and safe to touch (typically < 50 °C).
-
Depressurize: Turn off the carrier gas flow to the inlet via the instrument software.
-
Remove Consumables: Using the appropriate wrench, loosen the septum nut and remove the old septum. Use tweezers to carefully pull the old liner and O-ring out of the inlet.
-
Inspect and Clean: Visually inspect the inside of the inlet. If visible residue is present, gently clean it with a lint-free swab dampened with methanol or acetone.
-
Install New Liner: While wearing powder-free gloves, place a new O-ring on a new, appropriately deactivated inlet liner. Carefully insert the liner into the inlet until it is properly seated.[15]
-
Install New Septum: Place a new septum into the septum nut and tighten it according to the manufacturer's recommendation (typically finger-tight plus an additional quarter-turn). Overtightening can cause coring.[16]
-
Repressurize: Restore carrier gas flow and perform a leak check before heating the inlet.
Protocol 2: GC Column Cutting and Installation
-
Gather Tools: You will need a ceramic scoring wafer or diamond-tipped scribe, magnifying tool (loupe), and proper ferrules for your instrument.
-
Score the Column: Firmly hold the column. Using the smooth edge of a ceramic wafer, make a single, light score across the polyimide coating. Do not apply heavy pressure.[21]
-
Snap the Column: Gently flex the column away from the score mark. It should snap cleanly.
-
Inspect the Cut: Use a magnifying tool to inspect the end of the column. The surface should be flat, smooth, and perfectly perpendicular (a 90-degree angle) to the column wall, with no jagged edges or shards.[20][23] If the cut is poor, repeat the process.
-
Install: Slide the column nut and a new ferrule onto the column. Insert the column into the inlet to the depth specified in your instrument's manual. Tighten the fitting as recommended.
Protocol 3: Trimming the Column Inlet
-
Prepare: Cool down the GC oven and inlet and turn off the carrier gas flow. Carefully remove the column from the inlet.
-
Measure and Cut: Measure approximately 15-20 cm from the inlet end of the column. Following the steps in Protocol 2 , make a clean, square cut to remove this section.
-
Reinstall: Reinstall the newly trimmed column end into the inlet, ensuring the correct installation depth and proper ferrule tightening.
-
Condition (Optional): If a significant length was removed or the column was exposed to air for an extended period, a brief conditioning cycle may be necessary. Heat the column to its maximum isothermal temperature for 15-30 minutes with carrier gas flowing.
-
Update Software: Remember to update your chromatography data system (CDS) with the new, slightly shorter column length to ensure accurate retention time calculations.
Protocol 4: Performing a System Leak Check
-
Pressurize System: Set the column head pressure to a typical operating value (e.g., 20-30 psi) with the oven at ambient temperature.
-
Use Electronic Leak Detector: Turn on an electronic leak detector and allow it to warm up. Carefully probe all fittings, including the septum nut, the column connection at the inlet, gas line connections to the GC, and the detector fitting.
-
Interpret Results: The leak detector will give an audible or visual signal if a leak is detected.
-
Tighten/Fix: If a leak is found, depressurize the system, tighten the fitting (or replace the ferrule/fitting if necessary), and re-check. Never tighten fittings while the system is under pressure.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 3. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. uni-onward.com.tw [uni-onward.com.tw]
- 9. usp.org [usp.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. agilent.com [agilent.com]
- 18. gentechscientific.com [gentechscientific.com]
- 19. Top Practices for GC Preventive Maintenance - IRIS Industries [irisindustry.com]
- 20. Gas Chromatography Column Care [scioninstruments.com]
- 21. youtube.com [youtube.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Complex Hydrocarbon Mixture Analysis
Welcome to the Technical Support Center for hydrocarbon analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation, identification, and quantification of complex hydrocarbon mixtures. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and validated protocols to ensure the integrity and accuracy of your analytical results.
I. Gas Chromatography (GC) Method Development & Troubleshooting
Gas chromatography is the cornerstone of hydrocarbon analysis. However, the complexity of these mixtures often leads to analytical challenges. This section addresses the most common issues encountered during GC method development.
FAQ 1: How do I select the appropriate GC column for separating a complex mixture of hydrocarbon isomers (e.g., C10-C20 alkanes)?
Answer: The selection of a GC column is the most critical parameter for achieving adequate separation of complex hydrocarbon mixtures. The choice depends on the principle of "like dissolves like." For non-polar hydrocarbons, a non-polar stationary phase is the most effective.
-
For General Hydrocarbon Profiling (Alkanes, Alkenes): A 100% dimethylpolysiloxane (PDMS) stationary phase is the industry standard. This non-polar phase separates analytes primarily by their boiling points and is effective for general-purpose hydrocarbon analysis, often referred to as simulated distillation.
-
For Aromatic Hydrocarbons and Isomer Separations: To resolve aromatic isomers or complex mixtures of branched and straight-chain alkanes, a slightly more polarizable stationary phase is required. A 5% phenyl-methylpolysiloxane phase offers enhanced selectivity through pi-pi interactions with aromatic compounds. This is often the go-to column for environmental analyses of polycyclic aromatic hydrocarbons (PAHs) and for detailed petroleum analysis.[1]
-
For Volatile Hydrocarbons (C1-C5): For highly volatile hydrocarbons, a thick-film (e.g., >5 µm) porous layer open tubular (PLOT) column is often necessary to achieve sufficient retention and separation at ambient or sub-ambient temperatures.
Column Dimension Considerations:
| Parameter | Effect on Separation | Recommendation for Complex Hydrocarbons |
| Length | Longer columns provide higher resolution but increase analysis time. | 30m is a good starting point. Extend to 60m for highly complex mixtures. |
| Internal Diameter (ID) | Smaller ID columns (0.18-0.25mm) offer higher efficiency. | 0.25mm ID is a standard choice, balancing efficiency and sample capacity. |
| Film Thickness | Thicker films increase retention, useful for volatile compounds. | 0.25-0.50µm is typical. Use >1µm for highly volatile analytes. |
Standardized methods from organizations like ASTM provide detailed guidance on column selection for specific hydrocarbon analyses, such as petroleum products.[2][3][4]
FAQ 2: My chromatogram shows significant peak tailing for polar analytes. What are the common causes and how can I resolve this?
Answer: Peak tailing is a common issue that indicates undesirable interactions between the analytes and the GC system. It can compromise both resolution and the accuracy of quantification. The causes can be systematically investigated.
Primary Causes and Solutions:
-
Active Sites in the Inlet: The inlet liner is a common source of activity. Silanol groups on the surface of glass liners can interact with polar analytes.
-
Column Contamination or Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Oxygen or water in the carrier gas can also damage the stationary phase, especially at high temperatures.[7]
-
Solution: Trim the first 15-30 cm from the front of the column to remove contaminated sections. To prevent degradation, ensure high-purity carrier gas and install an oxygen trap.[5]
-
-
Improper Column Installation: A poorly installed column can create dead volumes, leading to peak broadening and tailing.
-
Chemical Interactions: If the analyte is particularly acidic or basic, it may be interacting with the stationary phase.
-
Solution: Consider a column with a more inert stationary phase, such as those designed for trace analysis or mass spectrometry.
-
The following flowchart provides a systematic approach to troubleshooting peak shape problems.
II. Sample Preparation for Volatile Hydrocarbons
The accurate analysis of volatile organic compounds (VOCs) is highly dependent on the sample preparation technique, as these compounds can be easily lost.
FAQ 3: My recovery of volatile hydrocarbons from aqueous samples is low and inconsistent. How can I optimize my sample preparation?
Answer: Low and variable recovery of volatile hydrocarbons is a frequent challenge, typically stemming from inefficient extraction or analyte loss during sample handling. Headspace analysis (HS-GC) and Purge-and-Trap (P&T-GC) are the preferred methods for these compounds.
Optimizing Headspace Extraction:
The efficiency of static headspace extraction is governed by the partitioning of the analyte between the sample matrix and the headspace. To improve recovery, you must shift this equilibrium to favor the gas phase.
-
Increase Temperature: Raising the incubation temperature of the sample vial increases the vapor pressure of the analytes, driving more of them into the headspace. A typical starting point is 80°C.[8][9]
-
Modify the Matrix: Adding salt (e.g., NaCl or Na2SO4) to the aqueous sample increases its ionic strength, which reduces the solubility of non-polar hydrocarbons and promotes their release into the headspace. This is known as the "salting-out" effect.
-
Optimize Phase Ratio (β): This is the ratio of the volume of the headspace to the volume of the sample. A larger headspace volume can lead to higher sensitivity for very volatile compounds, but a smaller headspace volume can be better for less volatile compounds. This parameter must be optimized empirically.
Experimental Protocol: Optimizing Headspace-GC for Volatile Hydrocarbons in Water
This protocol outlines a systematic approach to optimizing headspace parameters using a design of experiments (DoE) approach for robust method development.
-
Preparation of Standards:
-
Prepare a stock solution of target volatile hydrocarbons (e.g., benzene, toluene, ethylbenzene, xylenes) in methanol.
-
Create a working aqueous standard by spiking a known volume of the stock solution into reagent-free water in a volumetric flask. The final methanol concentration should be below 1% v/v to minimize its effect on partitioning.[8]
-
-
Parameter Screening:
-
Identify the key parameters to optimize: Incubation Temperature, Incubation Time, and Salt Concentration.
-
Define a range for each parameter (e.g., Temperature: 60-100°C; Time: 15-45 min; NaCl concentration: 0-25% w/v).
-
-
Experimental Design:
-
Use a statistical software package to set up a factorial design. A central composite design is efficient for optimizing these parameters.[9]
-
For each run in the design, prepare a headspace vial by adding a fixed volume of the aqueous standard (e.g., 5 mL into a 20 mL vial) and the specified amount of NaCl.
-
Seal the vials immediately.
-
-
HS-GC-MS Analysis:
-
Equilibrate each vial in the headspace autosampler under the conditions specified by the experimental design.
-
Inject a fixed volume of the headspace (e.g., 1 mL) into the GC-MS.
-
Record the peak area for each target analyte.
-
-
Data Analysis and Optimization:
-
Use the results to model the response surface for each analyte. The goal is to find the combination of parameters that maximizes the peak area (and thus, recovery).
-
The optimized conditions from this experiment will provide a robust and high-recovery method for your specific analytes and matrix.[8][9]
-
III. Application to Drug Development
In the pharmaceutical industry, hydrocarbon analysis is critical for controlling impurities that may originate from starting materials, solvents, or degradation products.
FAQ 4: How do I approach the identification and control of hydrocarbon impurities in a new drug substance according to regulatory guidelines?
Answer: The control of impurities is a central requirement of regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides a framework for addressing impurities in new drug substances.[10][11]
Key ICH Guidelines:
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[10][12]
-
ICH Q3C(R5) - Impurities: Guideline for Residual Solvents: This provides permissible daily exposure limits for common solvents, including hydrocarbons like hexane and benzene.
-
ICH M7 - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is critical if any hydrocarbon impurity has the potential to be mutagenic.[11]
Thresholds for Action (from ICH Q3A):
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
Workflow for Impurity Management:
The following diagram illustrates the decision-making process for managing an unknown hydrocarbon impurity detected in a drug substance.
To identify an unknown hydrocarbon impurity, a high-resolution GC-MS method is indispensable. The mass spectrum provides the fragmentation pattern, which can be searched against spectral libraries (like NIST) for tentative identification. Final confirmation often requires the synthesis of a reference standard for the suspected impurity and comparison of its retention time and mass spectrum.
IV. References
-
Manual on Hydrocarbon Analysis, 6th Edition. ASTM International. --INVALID-LINK--
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. --INVALID-LINK--
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. --INVALID-LINK--
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. --INVALID-LINK--
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food & Drug Administration. --INVALID-LINK--
-
EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Waters. --INVALID-LINK--
-
Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. U.S. Environmental Protection Agency. --INVALID-LINK--
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. --INVALID-LINK--
-
Analytical Methods - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. --INVALID-LINK--
-
D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. ASTM International. --INVALID-LINK--
-
Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. --INVALID-LINK--
-
D7753 Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography. ASTM International. --INVALID-LINK--
-
Method 8100: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. --INVALID-LINK--
-
EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Obrnuta faza. --INVALID-LINK--
-
Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. RSC Publishing. --INVALID-LINK--
-
Fractional Distillation and GC Analysis of Hydrocarbon Mixtures. Columbia University. --INVALID-LINK--
-
Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. Analytical Methods (RSC Publishing). --INVALID-LINK--
-
GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. --INVALID-LINK--
-
Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ASTM International. --INVALID-LINK--
-
ASTM Methods. Chebios. --INVALID-LINK--
-
Characterization of Hydrocarbon Groups in Complex Mixtures Using Gas Chromatography with Unit-Mass Resolution Electron Ionization Mass Spectrometry. PubMed. --INVALID-LINK--
-
Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approa. RSC Publishing. --INVALID-LINK--
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. --INVALID-LINK--
-
Troubleshooting Guide. Phenomenex. --INVALID-LINK--
-
Characterization of Hydrocarbon Groups in Complex Mixtures Using Gas Chromatography with Unit-Mass Resolution Electron Ionization Mass Spectrometry. ResearchGate. --INVALID-LINK--
-
How Do I Troubleshoot a Problem on My GC-MS? Royal Society of Chemistry. --INVALID-LINK--
-
(PDF) Development of an Analytical Method using Gas Chromatography - Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. --INVALID-LINK--
-
How to Troubleshoot and Improve your GC/MS. YouTube. --INVALID-LINK--
-
Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples. ResearchGate. --INVALID-LINK--
-
Challenges in analysis of complex natural mixtures. RSC Publishing. --INVALID-LINK--
-
GC Troubleshooting - Common Problems & How to Fix Them. Chrom Tech. --INVALID-LINK--
-
Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Agilent. --INVALID-LINK--
-
Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. PMC - NIH. --INVALID-LINK--
-
Analytical Challenges in Complex Mixture Analysis for Energy & Environmental Research. ACS. --INVALID-LINK--
-
Next Challenges for the Comprehensive Molecular Characterization of Complex Organic Mixtures in the Field of Sustainable Energy. MDPI. --INVALID-LINK--
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. store.astm.org [store.astm.org]
- 3. prime.erpnext.com [prime.erpnext.com]
- 4. chebios.it [chebios.it]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. youtube.com [youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01147G [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. jpionline.org [jpionline.org]
- 12. pharma.gally.ch [pharma.gally.ch]
Technical Support Center: Mastering the Resolution of Cyclic Alkanes in Gas Chromatography
Welcome to the Technical Support Center dedicated to enhancing the resolution of cyclic alkanes in your Gas Chromatography (GC) analyses. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these saturated cyclic hydrocarbons. Cyclic alkanes, or naphthenes, are prevalent in petroleum feedstocks, fuels, and as structural motifs in pharmaceutical compounds. Their separation is often complicated by the presence of numerous isomers with very similar physicochemical properties, leading to co-elution and inaccurate quantification.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these separation challenges. We will delve into the fundamental principles of GC and apply them to the specific case of cyclic alkanes, ensuring that every recommendation is grounded in solid scientific reasoning.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the analysis of cyclic alkanes by GC.
Q1: What is the most common reason for poor resolution of cyclic alkanes?
The primary cause of poor resolution is often an inappropriate GC column selection.[1] Cyclic alkanes are non-polar compounds, and therefore, a non-polar stationary phase is the logical starting point based on the "like dissolves like" principle.[1] These phases separate analytes primarily by their boiling points. However, for cyclic alkanes with close boiling points, especially isomers, a standard non-polar column may not provide sufficient selectivity.
Q2: My C5 and C6 cyclic alkanes are co-eluting. What is a quick first step to try and resolve them?
A quick and effective first step is to optimize your oven temperature program.[2][3] A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of compounds with close boiling points.[2] Additionally, starting at a lower initial oven temperature can enhance the resolution of early-eluting, volatile cyclic alkanes.[4]
Q3: Does increasing column length always improve the resolution of cyclic alkane isomers?
While increasing column length does increase the total number of theoretical plates and can improve resolution, the improvement is not linear. Doubling the column length will only increase resolution by a factor of about 1.4.[5][6] Therefore, while a longer column can help, it also leads to longer analysis times and may not be the most efficient way to resolve particularly challenging isomer pairs.[5][7] Optimizing the stationary phase and temperature program often yields more significant improvements.
Q4: Is derivatization a viable option for improving the resolution of non-functionalized cyclic alkanes?
Derivatization is a technique used to modify analytes to make them more amenable to GC analysis, typically by increasing their volatility or thermal stability. This is generally applied to compounds with active hydrogens, such as alcohols or acids. For non-functionalized cyclic alkanes, which are already volatile and thermally stable, derivatization is not a common or necessary strategy for improving resolution. The focus should be on optimizing the chromatographic conditions themselves.
Q5: What are ASTM methods, and why are they relevant for cyclic alkane analysis?
ASTM International develops and publishes technical standards for a wide range of materials, products, systems, and services. For petroleum and fuel analysis, ASTM methods provide standardized procedures to ensure consistent and comparable results across different laboratories. Methods like ASTM D5134 and D6729 provide detailed guidelines for hydrocarbon analysis, including the separation of naphthenes (cyclic alkanes).[8][9][10][11][12][13][14][15][16][17] Following these methods can be a good starting point for developing your own separation protocol.
Troubleshooting Guides
When simple adjustments are not enough, a systematic approach to troubleshooting is necessary. This section provides detailed guides for common and complex resolution problems encountered with cyclic alkanes.
Scenario 1: Co-elution of Critical Cyclic Alkane Isomers (e.g., cis/trans-Dimethylcyclohexane)
The separation of geometric isomers, such as cis and trans forms of substituted cycloalkanes, is a frequent challenge due to their nearly identical boiling points.
Caption: Troubleshooting workflow for co-eluting cyclic alkane isomers.
-
Optimize Temperature Program: The elution of analytes in GC is a function of their vapor pressure and interaction with the stationary phase, both of which are temperature-dependent.[3] For isomers with very similar boiling points, a slow temperature ramp allows for more equilibrium-disequilibrium cycles between the mobile and stationary phases, amplifying the subtle differences in their interaction and leading to better separation.[2] Lowering the initial oven temperature provides better resolution for more volatile components that elute early in the chromatogram.[4]
-
Evaluate Stationary Phase Selectivity: If temperature optimization is insufficient, the stationary phase lacks the necessary selectivity to differentiate between the isomers. For non-polar cyclic alkanes, separation on a standard non-polar phase (like 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane) is primarily based on boiling point. To resolve isomers with similar boiling points, a stationary phase that offers alternative separation mechanisms is required.
-
Intermediate to Polar Phases: Columns with higher phenyl content or cyanopropyl-based phases can induce dipole-dipole or dipole-induced dipole interactions, which can help differentiate isomers based on their subtle differences in polarity.[18] Wax (polyethylene glycol) columns, which are highly polar, can also provide unique selectivity for hydrocarbons.[2]
-
Shape-Selective Phases: For resolving geometric isomers, liquid crystalline stationary phases are highly effective.[18] These phases have a highly ordered structure that allows them to separate molecules based on their shape and rigidity. The more linear trans-isomer can often interact more favorably with the ordered liquid crystal structure than the bulkier cis-isomer, leading to their separation.[19]
-
-
Adjust Column Dimensions:
-
Length: Increasing the column length increases the number of theoretical plates, providing more opportunities for separation.[5][7] This is a reliable but often time-consuming solution.
-
Internal Diameter (ID): Decreasing the column ID (e.g., from 0.25 mm to 0.18 mm) increases column efficiency, resulting in narrower peaks and potentially better resolution.[20] However, smaller ID columns have a lower sample capacity.
-
Film Thickness: A thicker stationary phase film increases analyte retention, which can sometimes improve the resolution of early eluting peaks (those with low retention factors).[6] However, it can also lead to broader peaks for later eluting compounds.
-
-
Optimize Carrier Gas Flow Rate: The carrier gas flow rate determines the linear velocity of the analytes through the column. There is an optimal linear velocity for each carrier gas (Helium, Hydrogen, Nitrogen) that provides the highest efficiency (narrowest peaks). Operating at this optimum, or slightly above, ensures that you are achieving the best possible efficiency from your column.[21][22]
Scenario 2: Poor Resolution of a Complex Mixture of C5-C7 Cyclic Alkanes in a Naphtha Sample
Petroleum naphthas contain a complex mixture of paraffins, naphthenes (cyclic alkanes), and aromatics.[9][10][11][23][24][25] Resolving the numerous C5-C7 cyclic alkane isomers from each other and from other hydrocarbons is a common analytical challenge.
Caption: Key factors influencing the resolution of complex cyclic alkane mixtures.
For detailed hydrocarbon analysis (DHA), which includes the separation of cyclic alkanes, specific columns and conditions are often recommended. The table below compares typical starting conditions based on relevant ASTM methods.
| Parameter | ASTM D5134 (Naphthas through n-Nonane) | ASTM D6729 (Spark Ignition Fuels) |
| Stationary Phase | 100% Dimethylpolysiloxane | 100% Dimethylpolysiloxane |
| Column Length | 50 m | 100 m |
| Internal Diameter | 0.20 - 0.21 mm | 0.25 mm |
| Film Thickness | 0.5 µm | 0.5 µm |
| Typical Carrier Gas | Helium | Helium or Hydrogen |
| Initial Oven Temp. | Often sub-ambient or near-ambient (e.g., 35°C) | Sub-ambient (e.g., 0°C) |
| Temperature Program | Slow ramp rate (e.g., 2°C/min) | Multi-step, slow ramp rates (e.g., 1-2°C/min) |
| References | [8][9][10][11][14][24] | [12][13][15][16][17] |
Note: These are starting points. The optimal conditions will depend on the specific sample matrix and analytical goals.
Experimental Protocols
Protocol 1: Step-by-Step Optimization of a Temperature Program for Resolving Ethylcyclopentane and Methylcyclohexane
This protocol provides a systematic approach to optimizing the temperature program to resolve two closely eluting cyclic alkanes.
Objective: To achieve baseline resolution (R > 1.5) between ethylcyclopentane and methylcyclohexane.
Initial Setup:
-
GC System: Agilent 8890 GC (or equivalent) with FID.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane stationary phase (e.g., DB-5).
-
Injector: Split/splitless, 250°C, 100:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: FID at 250°C.
-
Sample: A standard mixture containing ethylcyclopentane and methylcyclohexane at ~50 ppm each in hexane.
Methodology:
-
Scouting Run:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10°C/min to 200°C and hold for 5 minutes.[26]
-
Inject 1 µL of the sample and acquire the chromatogram.
-
Rationale: This initial run helps determine the approximate elution temperatures of the target analytes and the overall complexity of the sample.
-
-
Lower the Initial Temperature:
-
Based on the scouting run, set the initial temperature approximately 20°C below the elution temperature of the first peak of interest.
-
Maintain the 10°C/min ramp rate.
-
Inject the sample and evaluate the resolution.
-
Rationale: A lower starting temperature can improve the separation of early-eluting compounds.[4]
-
-
Optimize the Ramp Rate:
-
Keeping the optimized initial temperature, systematically decrease the ramp rate. Start with 5°C/min, then try 3°C/min, and 2°C/min.
-
Inject the sample at each ramp rate and compare the resolution.
-
Rationale: A slower ramp rate increases the time the analytes spend in the column, allowing for more interactions with the stationary phase and improving the chances of separation for closely eluting compounds.[2]
-
-
Introduce a Mid-Ramp Hold (if necessary):
-
If the peaks are still not fully resolved, identify the temperature at which they are eluting.
-
Introduce a short isothermal hold (e.g., 1-2 minutes) about 10-15°C below this elution temperature.
-
Resume the ramp at the previously optimized rate after the hold.
-
Rationale: A mid-ramp hold can sometimes provide the extra time needed for difficult separations without excessively increasing the total run time.
-
-
Finalize the Method:
-
Once baseline resolution is achieved, record the final optimized temperature program.
-
The final hold temperature should be set sufficiently high to ensure all components have eluted from the column.[26]
-
By following this systematic approach, you can effectively leverage the power of temperature programming to resolve challenging co-elutions of cyclic alkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. PAC-ASTM D5134-Detailed Hydrocarbon Analyzer (DHA) [paclp.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. kaycantest.com [kaycantest.com]
- 11. torontech.com [torontech.com]
- 12. scioninstruments.com [scioninstruments.com]
- 13. Detailed Hydrocarbon Analysis : Shimadzu SOPS [shimadzu.com.au]
- 14. clinichrom.com [clinichrom.com]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. ciinformatics.co.uk [ciinformatics.co.uk]
- 17. scribd.com [scribd.com]
- 18. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. scribd.com [scribd.com]
- 23. Two-dimensional gas chromatography and trilinear partial least squares for the quantitative analysis of aromatic and naphthene content in naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gcms.cz [gcms.cz]
- 25. agilent.com [agilent.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to 1,1,3-Trimethylcyclopentane and 1,2,3-Trimethylcyclopentane: Structural Isomers with Distinct Identities
In the realm of saturated hydrocarbons, structural isomerism presents a fascinating case study in how subtle changes in molecular architecture can profoundly influence physicochemical and spectroscopic properties. This guide provides an in-depth comparison of two C8H16 isomers: 1,1,3-trimethylcyclopentane and 1,2,3-trimethylcyclopentane. For researchers in petrochemical analysis, organic synthesis, and materials science, understanding the distinct characteristics of these isomers is crucial for accurate identification, separation, and application. This document synthesizes experimental data to provide a clear, objective comparison, grounded in the principles of chemical causality.
Molecular Structure: The Foundation of Difference
At a fundamental level, the divergence in properties between these two compounds originates from the placement of three methyl groups on a five-membered cyclopentane ring. Both share the same molecular formula (C8H16) and molecular weight (approx. 112.22 g/mol )[1][2]. However, their constitutional arrangements are distinct.
-
This compound features a geminal dimethyl group at the C1 position and a single methyl group at the C3 position. This arrangement creates a quaternary carbon at C1.
-
1,2,3-Trimethylcyclopentane has its methyl groups distributed across three adjacent carbon atoms (C1, C2, and C3). This arrangement leads to significant stereoisomerism (e.g., cis/trans isomers), adding another layer of complexity to its properties[3][4].
Caption: 2D structures of 1,1,3- and 1,2,3-trimethylcyclopentane isomers.
Comparative Physicochemical Properties
The difference in molecular structure directly translates to measurable differences in physical properties. The gem-dimethyl group in this compound results in a more compact, spherical shape compared to the more linear arrangement of substituents in 1,2,3-trimethylcyclopentane. This compactness reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point, a trend commonly observed in alkane isomers.
The properties of 1,2,3-trimethylcyclopentane can vary between its different stereoisomers due to the spatial arrangement of the methyl groups[3]. The data presented below represents values found for specific or mixed isomers.
| Property | This compound | 1,2,3-Trimethylcyclopentane | Causality of Difference |
| Molecular Formula | C8H16[1][2] | C8H16[3] | Isomers |
| Molecular Weight | 112.22 g/mol [1][2] | 112.22 g/mol [3] | Isomers |
| Boiling Point | 104.9 °C[1][2][5] | ~116 - 123 °C (isomer dependent)[3][4][6] | More compact structure of 1,1,3-isomer reduces surface area and weakens van der Waals forces. |
| Melting Point | -14.2 °C[2][5] | -113 to -116.4 °C[3][4][6] | Differences in crystal lattice packing efficiency. The irregular shape of 1,1,3-isomer hinders efficient packing. |
| Density | ~0.762 - 0.8 g/cm³[2][5] | ~0.755 - 0.775 g/cm³[3][6] | Molecular packing in the liquid state. |
| Refractive Index | ~1.418[2][5] | ~1.414 - 1.426[3][6] | Electron density and polarizability, influenced by molecular structure. |
| Flash Point | ~6.4 °C[2][5] | ~9.2 °C[3][4] | Related to volatility; the lower boiling point of the 1,1,3-isomer leads to a lower flash point. |
| Water Solubility | 3.73 mg/L at 25 °C[1][7] | Insoluble[3] | Both are non-polar hydrocarbons with very low water solubility[8]. |
Spectroscopic Differentiation: A Structural Fingerprint
While physical constants provide valuable comparative data, spectroscopic methods offer unambiguous structural confirmation. The symmetry and connectivity of each isomer result in unique spectral fingerprints, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique to the molecule's structure.
-
¹H NMR Insights:
-
This compound: The spectrum is relatively simple. The two equivalent methyl groups at C1 produce a single, sharp singlet (integrating to 6H). The methyl group at C3 is adjacent to a single proton, resulting in a doublet (3H). The remaining cyclopentane ring protons produce complex, overlapping multiplets.
-
1,2,3-Trimethylcyclopentane: The ¹H NMR spectrum is significantly more complex and is highly dependent on the specific stereoisomer. All three methyl groups are attached to methine carbons, so they will all appear as doublets. However, their precise chemical shifts will differ based on their cis or trans relationship to neighboring methyl groups, leading to multiple, closely spaced doublets. The ring methine protons will also show complex splitting patterns[3].
-
-
¹³C NMR Insights:
-
This compound: Due to its symmetry, a predictable number of signals is expected. We anticipate signals for: the two equivalent methyl carbons at C1, the methyl carbon at C3, the quaternary C1 carbon, the methine C3 carbon, and the three methylene carbons of the ring (C2, C4, C5), some of which may be non-equivalent.
-
1,2,3-Trimethylcyclopentane: The number of signals is a direct indicator of its symmetry. A meso compound, such as the (1α,2β,3α)-isomer (cis,trans,cis), possesses a plane of symmetry and will show fewer ¹³C signals than a chiral C1-symmetric isomer[3]. This makes ¹³C NMR an excellent tool for stereochemical assignment within the 1,2,3-isomer family.
-
Both isomers will exhibit the same molecular ion peak (M⁺) at an m/z of 112, confirming their shared molecular formula. The primary differentiation lies in their fragmentation patterns.
-
Common Fragments: The most abundant fragment for both isomers will likely be the loss of a methyl group (•CH₃), resulting in a prominent peak at m/z 97 (M-15).
-
Key Differentiators: The fragmentation of this compound can readily form a stable tertiary carbocation at the C1 position after the initial loss of the C3 methyl group or a methylene fragment. The fragmentation of 1,2,3-trimethylcyclopentane will proceed through different pathways, potentially leading to variations in the relative abundances of daughter ions. Analysis of these relative intensities provides the basis for differentiation.
Experimental Protocol: Isomer Separation and Identification by GC-MS
This protocol outlines a self-validating system for the definitive separation and identification of 1,1,3- and 1,2,3-trimethylcyclopentane, a common challenge in quality control and research settings. The combination of chromatographic separation based on physical properties (boiling point) and spectroscopic identification provides a high degree of confidence.
Caption: Workflow for the separation and identification of trimethylcyclopentane isomers.
Methodology
-
Sample Preparation:
-
Prepare a 100 ppm solution of the isomer mixture in a high-purity volatile solvent such as n-hexane.
-
Transfer the solution to a 2 mL autosampler vial. The high volatility of the solvent and analytes necessitates a secure crimp cap to prevent evaporative loss.
-
-
Gas Chromatography (GC) Conditions:
-
System: Agilent 8890 GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is chosen for its ability to separate compounds primarily based on boiling point.
-
Injector: 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 1 minute.
-
Causality: This slow temperature ramp is critical to ensure baseline separation between the isomers, leveraging their ~10-15 °C boiling point difference.
-
-
-
Mass Spectrometry (MS) Conditions:
-
System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
-
Data Analysis and Validation:
-
Chromatogram: Expect two distinct peaks. The first peak to elute will be This compound due to its lower boiling point[1][2]. The second peak will be 1,2,3-trimethylcyclopentane [3][4].
-
Mass Spectra:
-
Confirm that the mass spectrum for each peak shows a molecular ion (M⁺) at m/z 112.
-
Confirm the presence of a strong M-15 fragment ion at m/z 97.
-
Compare the full fragmentation pattern against a validated spectral library (e.g., NIST) for positive identification. The combination of a matching retention time and a high-quality library match provides definitive, trustworthy identification.
-
-
Conclusion
While this compound and 1,2,3-trimethylcyclopentane are constitutionally simple isomers, their properties are markedly different. The compact, gem-disubstituted structure of the 1,1,3-isomer results in a lower boiling point and a simpler NMR spectrum. Conversely, the adjacent substitution in the 1,2,3-isomer leads to a higher boiling point, complex stereochemistry, and more intricate spectroscopic signatures. For the practicing scientist, leveraging these differences through analytical techniques like GC-MS is not merely an academic exercise; it is a fundamental requirement for ensuring purity, characterizing complex mixtures, and advancing research with well-defined materials.
References
- 1. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 2. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 3. 1,2,3-Trimethylcyclopentane|C8H16|CAS 2613-69-6 [benchchem.com]
- 4. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-|lookchem [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
A Senior Application Scientist's Guide to Gas Chromatographic Separation of Trimethylcyclopentane Isomers
For researchers, scientists, and professionals in drug development and petrochemistry, the accurate separation and identification of trimethylcyclopentane isomers are critical. These C8 cycloalkanes, with their subtle structural differences, present a unique challenge in analytical chemistry. This guide provides an in-depth comparison of the gas chromatographic (GC) retention times of various trimethylcyclopentane isomers, offering field-proven insights and supporting experimental data to aid in method development and analysis.
The Chromatographic Challenge: Separating Structural and Stereo-Isomers
Trimethylcyclopentanes (C₈H₁₆) exist as several structural and stereoisomers, each with distinct physical and chemical properties. The primary challenge in their GC analysis lies in achieving baseline separation of these closely related compounds. The elution order and retention time are fundamentally governed by the analyte's volatility and its interaction with the stationary phase of the GC column.
On non-polar stationary phases, the elution order of non-polar compounds like trimethylcyclopentanes generally follows their boiling points.[1] Isomers with lower boiling points will have shorter retention times. However, molecular shape and the degree of branching also play a crucial role. More compact, highly branched isomers tend to have lower boiling points and thus elute earlier than their less branched counterparts.
The choice of the stationary phase is the most critical factor in determining the selectivity and separation of isomers.[1] While non-polar columns separate based on boiling point differences, polar columns can offer alternative selectivity based on subtle differences in polarity and molecular shape, potentially resolving isomers that co-elute on non-polar phases.
To overcome the variability of retention times between different instruments and laboratories, the use of Kovats retention indices (RI) is the industry standard. This system normalizes retention times relative to a series of n-alkane standards, providing a more robust and transferable measure for compound identification.
Physicochemical Properties and Retention Data of Trimethylcyclopentane Isomers
A comprehensive understanding of the physicochemical properties of each isomer is essential for predicting their chromatographic behavior. The following table summarizes the available boiling point and Kovats retention index data for various trimethylcyclopentane isomers on a standard non-polar stationary phase (e.g., DB-1, OV-101, or equivalent 100% dimethylpolysiloxane).
| Isomer | IUPAC Name | Boiling Point (°C) | Kovats Retention Index (Non-Polar Column) | Data Source |
| 1,1,2-Trimethylcyclopentane | 1,1,2-Trimethylcyclopentane | 114.5 | 758 | The Pherobase[2] |
| 1,1,3-Trimethylcyclopentane | This compound | 104.9 | 724 | NIST[3], Guidechem[4] |
| 1,2,3-Trimethylcyclopentane (unspecified stereochemistry) | 1,2,3-Trimethylcyclopentane | ~116 | 740 - 802 | Cheméo[5] |
| (1α,2α,3β)-1,2,3-Trimethylcyclopentane | cis-1,2-trans-3-Trimethylcyclopentane | 118 | - | Wikipedia[6] |
| 1,2,4-Trimethylcyclopentane (unspecified stereochemistry) | 1,2,4-Trimethylcyclopentane | - | 732 - 759 | PubChem[7] |
| (1α,2β,4α)-1,2,4-Trimethylcyclopentane | cis,trans,cis-1,2,4-Trimethylcyclopentane | 109.85 | - | Guidechem[4], NIST[6] |
| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | cis,cis,trans-1,2,4-Trimethylcyclopentane | - | - |
Elucidation of Elution Order: A Predictive Workflow
The elution order of trimethylcyclopentane isomers can be predicted and understood through a systematic workflow that considers both the analyte's properties and the chromatographic conditions.
Caption: Predictive workflow for determining the GC elution order of trimethylcyclopentane isomers.
Experimental Protocol: A Self-Validating Methodology for Isomer Separation
This protocol provides a robust starting point for the separation of trimethylcyclopentane isomers. It is designed to be a self-validating system, where the inclusion of n-alkane standards allows for the calculation of Kovats retention indices, ensuring data comparability.
1. Instrumentation and Consumables:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a capillary column inlet.
-
GC Columns:
-
Non-Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, HP-1, or equivalent 100% dimethylpolysiloxane).
-
Polar (for confirmatory analysis): 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX, CP-Wax 52 CB, or equivalent polyethylene glycol).
-
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL autosampler vials with septa.
-
Reagents:
-
Trimethylcyclopentane isomer standards or mixture.
-
n-alkane standard mixture (e.g., C7-C12).
-
High-purity solvent for dilution (e.g., hexane or pentane).
-
2. GC Operating Conditions:
| Parameter | Non-Polar Column (e.g., DB-1) | Polar Column (e.g., DB-WAX) | Rationale |
| Inlet Temperature | 250 °C | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (50:1 ratio) | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Helium | Inert carrier gas, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions and carrier gas. |
| Oven Program | Initial: 40 °C (hold 5 min) | Initial: 50 °C (hold 5 min) | Allows for separation of highly volatile components. |
| Ramp: 5 °C/min to 150 °C | Ramp: 8 °C/min to 200 °C | Gradual temperature increase to elute isomers. | |
| Hold: 2 min | Hold: 5 min | Ensures elution of all components. | |
| Detector | FID | FID | Universal detector for hydrocarbons. |
| Detector Temp. | 280 °C | 280 °C | Prevents condensation of analytes in the detector. |
| Makeup Gas | Nitrogen | Nitrogen | As per instrument manufacturer's recommendation. |
3. Sample Preparation:
-
Prepare a stock solution of the trimethylcyclopentane isomer mixture at a concentration of approximately 1000 µg/mL in hexane.
-
Prepare a working standard by diluting the stock solution to 10 µg/mL in hexane.
-
Prepare a separate working standard of the n-alkane mixture (C7-C12) at a similar concentration.
-
For retention index determination, co-inject the trimethylcyclopentane isomer mixture with the n-alkane standard, or run them sequentially under identical conditions.
4. Data Analysis:
-
Integrate the peaks in the resulting chromatograms.
-
Identify the trimethylcyclopentane isomers by comparing their retention times to those of known standards.
-
Calculate the Kovats retention index (RI) for each isomer using the retention times of the bracketing n-alkanes with the following formula for temperature-programmed GC:
RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]
Where:
-
t_x is the retention time of the trimethylcyclopentane isomer
-
t_n is the retention time of the n-alkane eluting before the isomer
-
t_{n+1} is the retention time of the n-alkane eluting after the isomer
-
n is the carbon number of the earlier eluting n-alkane
-
Visualizing the Separation Process
The following diagram illustrates the key stages of the GC analysis workflow, emphasizing the self-validating nature of the methodology through the use of retention indices.
Caption: Workflow for the GC analysis and identification of trimethylcyclopentane isomers.
Conclusion and Future Perspectives
The successful separation of trimethylcyclopentane isomers by gas chromatography is achievable with careful consideration of stationary phase selection and a systematic approach to method development. On non-polar columns, the elution order is primarily dictated by boiling point, with more compact isomers generally eluting earlier. The use of Kovats retention indices is paramount for reliable, inter-laboratory compound identification.
While this guide provides a solid foundation, a significant data gap remains concerning the retention behavior of all trimethylcyclopentane stereoisomers, particularly on polar stationary phases. Further experimental work to generate a comprehensive public database of retention indices for these compounds would be of immense value to the scientific community. Such data would not only facilitate more accurate identification but also enhance our fundamental understanding of the relationship between molecular structure and chromatographic retention.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kovats Retention Index: 1,1,2-Trimethylcyclopentane (C8H16) [pherobase.com]
- 3. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopentane, 1,2,4-trimethyl-, (1α,2β,4α)- [webbook.nist.gov]
- 7. Cyclopentane, 1,2,4-trimethyl-, trans,cis- | C8H16 | CID 6429398 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectral Fragmentation of Trimethylcyclopentane Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into the molecular weight and structural features of a compound. However, the interpretation of mass spectra, particularly for isomeric compounds, requires a nuanced understanding of fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) mass spectral fragmentation patterns of three key trimethylcyclopentane isomers: 1,1,3-trimethylcyclopentane, 1,2,3-trimethylcyclopentane, and 1,2,4-trimethylcyclopentane. By delving into the underlying fragmentation mechanisms, this document aims to equip the reader with the expertise to differentiate these closely related structures.
Introduction: The Challenge of Isomer Differentiation
Trimethylcyclopentanes (C8H16, molecular weight 112.21 g/mol ) are saturated cyclic hydrocarbons that present a common challenge in analytical chemistry: distinguishing between constitutional isomers.[1][2] While these isomers share the same molecular formula, their distinct arrangements of methyl groups on the cyclopentane ring lead to unique mass spectral fingerprints upon electron ionization. Understanding these differences is critical for unambiguous identification in complex mixtures, such as those encountered in petrochemical analysis, environmental screening, and as impurities in pharmaceutical manufacturing.
Electron ionization (EI) at the standard 70 eV is a high-energy process that induces significant fragmentation of the molecular ion.[3] The resulting fragment ions, and their relative abundances, are characteristic of the original molecule's structure. The stability of the carbocations and radical species formed during fragmentation is a primary driving force dictating the observed spectral patterns.[4] In the case of alkyl-substituted cycloalkanes, fragmentation is often initiated by cleavage at the bonds adjacent to substituted carbons, leading to the loss of alkyl radicals or the opening of the cycloalkane ring.[5][6]
Mass Spectral Fragmentation Patterns of Trimethylcyclopentane Isomers
The following sections detail the characteristic fragmentation pathways of the three trimethylcyclopentane isomers. The mass spectra discussed are based on data from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[7][8][9]
This compound
The mass spectrum of this compound is characterized by a prominent base peak at m/z 97 and a significant peak at m/z 55. The molecular ion peak at m/z 112 is typically of very low abundance or absent.
Table 1: Key Fragment Ions for this compound
| m/z | Proposed Fragment Structure | Relative Abundance |
| 112 | [C8H16]+• (Molecular Ion) | Very Low |
| 97 | [C7H13]+ | High (Often Base Peak) |
| 83 | [C6H11]+ | Moderate |
| 69 | [C5H9]+ | Moderate |
| 55 | [C4H7]+ | High |
| 41 | [C3H5]+ | Moderate |
The fragmentation of this compound is logically initiated at the quaternary carbon, the most substituted and thus a favorable site for bond cleavage.
Diagram 1: Proposed Fragmentation Pathway of this compound
Caption: Fragmentation cascade of this compound.
The primary fragmentation event is the loss of a methyl radical (•CH3) from the molecular ion, a classic alpha-cleavage at the quaternary carbon, to form the highly stable tertiary carbocation at m/z 97. Subsequent fragmentations involve ring opening and the loss of neutral alkene molecules, such as ethene (C2H4) and propene (C3H6), leading to the observed ions at m/z 69 and 55, respectively.
1,2,3-Trimethylcyclopentane
The mass spectrum of 1,2,3-trimethylcyclopentane typically shows a base peak at m/z 69. The molecular ion at m/z 112 is weak but often more pronounced than in the 1,1,3-isomer.
Table 2: Key Fragment Ions for 1,2,3-Trimethylcyclopentane
| m/z | Proposed Fragment Structure | Relative Abundance |
| 112 | [C8H16]+• (Molecular Ion) | Low |
| 97 | [C7H13]+ | Moderate |
| 83 | [C6H11]+ | Moderate |
| 69 | [C5H9]+ | High (Often Base Peak) |
| 56 | [C4H8]+• | Moderate |
| 41 | [C3H5]+ | Moderate |
The presence of three adjacent methyl groups influences the fragmentation cascade. The initial loss of a methyl radical to form an ion at m/z 97 is a common pathway. However, the most favorable fragmentation for this isomer involves the loss of an ethyl radical (•C2H5) following ring cleavage, or the concerted loss of a methyl radical and an ethene molecule, leading to the stable ion at m/z 69.
Diagram 2: Proposed Fragmentation Pathway of 1,2,3-Trimethylcyclopentane
Caption: Fragmentation cascade of 1,2,3-trimethylcyclopentane.
1,2,4-Trimethylcyclopentane
The mass spectrum of 1,2,4-trimethylcyclopentane is also characterized by a base peak at m/z 69. The overall fragmentation pattern can be similar to the 1,2,3-isomer, but with subtle differences in the relative abundances of certain ions.
Table 3: Key Fragment Ions for 1,2,4-Trimethylcyclopentane
| m/z | Proposed Fragment Structure | Relative Abundance |
| 112 | [C8H16]+• (Molecular Ion) | Low |
| 97 | [C7H13]+ | Moderate |
| 83 | [C6H11]+ | Moderate |
| 69 | [C5H9]+ | High (Often Base Peak) |
| 56 | [C4H8]+• | Moderate |
| 41 | [C3H5]+ | Moderate |
Similar to the 1,2,3-isomer, the fragmentation of 1,2,4-trimethylcyclopentane is driven by the formation of stable carbocations. The loss of a methyl group to form the m/z 97 ion is a significant pathway. The base peak at m/z 69 is likely formed through ring opening followed by the loss of an ethyl radical. The ion at m/z 56 can be attributed to a retro-Diels-Alder-type fragmentation of a ring-opened intermediate.
Diagram 3: Proposed Fragmentation Pathway of 1,2,4-Trimethylcyclopentane
Caption: Fragmentation cascade of 1,2,4-trimethylcyclopentane.
Comparative Analysis: Differentiating the Isomers
While the mass spectra of the 1,2,3- and 1,2,4-trimethylcyclopentane isomers are quite similar, careful examination of the relative ion abundances can provide clues for differentiation. The most distinct spectrum belongs to this compound, primarily due to the presence of the quaternary carbon.
Table 4: Comparative Summary of Key Fragment Ions and Ratios
| Isomer | Base Peak (m/z) | Key Differentiating Features |
| This compound | 97 | Strong m/z 97 peak due to stable tertiary carbocation formation. Relatively intense m/z 55 peak. |
| 1,2,3-trimethylcyclopentane | 69 | Base peak at m/z 69. The relative intensity of m/z 97 is typically lower than in the 1,1,3-isomer. |
| 1,2,4-trimethylcyclopentane | 69 | Also has a base peak at m/z 69. Differentiation from the 1,2,3-isomer can be challenging and may rely on minor differences in the abundance of other fragment ions and chromatographic retention times. |
The key to distinguishing this compound is the pronounced peak at m/z 97, which is a direct result of the facile loss of a methyl group from the gem-dimethyl substituted carbon. For the other two isomers, the base peak at m/z 69 suggests that pathways involving the loss of a larger alkyl fragment after ring opening are more favorable. The subtle differences between the 1,2,3- and 1,2,4- isomers often necessitate the use of gas chromatography in conjunction with mass spectrometry (GC-MS), where their different boiling points will lead to distinct retention times, aiding in their positive identification.[10]
Experimental Protocol: Acquiring High-Quality Mass Spectra
The following is a generalized protocol for the analysis of trimethylcyclopentane isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Diagram 4: GC-MS Experimental Workflow
Caption: General workflow for GC-MS analysis of trimethylcyclopentane isomers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the trimethylcyclopentane isomer (or mixture) in a volatile, non-polar solvent such as hexane or pentane. A typical concentration is in the range of 10-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.
-
Oven Temperature Program: Start at a low initial temperature (e.g., 40 °C) and hold for a few minutes to ensure good separation of volatile components. Then, ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of around 200 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[11]
-
Ion Source Temperature: Typically maintained around 230 °C.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: Scan from a low m/z value (e.g., 35) to a value sufficiently above the molecular weight of the analytes (e.g., 200 amu) to capture all significant fragment ions.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the trimethylcyclopentane isomers in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for each identified peak.
-
Compare the acquired mass spectra with reference spectra in a database such as the NIST/EPA/NIH Mass Spectral Library.
-
Interpret the fragmentation patterns based on the principles outlined in this guide to confirm the identity of each isomer.
-
Conclusion
The mass spectral fragmentation patterns of trimethylcyclopentane isomers, while challenging to differentiate, are governed by predictable chemical principles. The 1,1,3-isomer is readily distinguished by its prominent m/z 97 base peak, a consequence of its gem-dimethyl substitution. The 1,2,3- and 1,2,4-isomers, both showing a base peak at m/z 69, require more careful analysis of their full mass spectra and are best resolved using gas chromatography. By understanding the interplay between molecular structure and fragmentation pathways, researchers can confidently identify these and other isomeric compounds, ensuring the accuracy and integrity of their analytical results.
References
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uni-saarland.de [uni-saarland.de]
- 5. youtube.com [youtube.com]
- 6. whitman.edu [whitman.edu]
- 7. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 8. Cyclopentane, 1,2,3-trimethyl- [webbook.nist.gov]
- 9. Cyclopentane, 1,2,4-trimethyl- [webbook.nist.gov]
- 10. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Validation of Analytical Methods for 1,1,3-Trimethylcyclopentane
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1,1,3-Trimethylcyclopentane, a volatile organic compound that may be present as a residual solvent or impurity in pharmaceutical products. Grounded in the principles of scientific integrity, this document offers practical, field-proven insights into method validation, adhering to the standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Imperative of Method Validation for this compound
This compound (C₈H₁₆, MW: 112.21 g/mol ) is a non-polar hydrocarbon that can be introduced during the synthesis of active pharmaceutical ingredients (APIs) or in the formulation of drug products.[1][2][3] Its potential toxicity and impact on the stability and efficacy of the final product necessitate its careful monitoring and control. An analytical method's validation is the documented evidence that the procedure is suitable for its intended purpose.[4][5] This guide will compare two common and powerful techniques for the analysis of volatile organic compounds (VOCs): Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) .
The choice between these methods is often dictated by the specific requirements of the analysis, such as the need for absolute identification versus routine quantification. This guide will explore the validation parameters for each, providing a framework for selecting the most appropriate method for your application.
Foundational Principles of Analytical Method Validation
Before delving into specific experimental protocols, it is crucial to understand the core validation characteristics as defined by regulatory bodies. The ICH Q2(R2) guideline, recently adopted by the FDA, provides a comprehensive framework for analytical procedure validation.[6][7][8][9][10] Similarly, the USP General Chapter <1225> outlines the criteria for validating compendial procedures.[11][12][13][14][15]
The key validation parameters that will be addressed for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[7][16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
The following workflow provides a high-level overview of the method validation process.
Caption: A generalized workflow for analytical method validation.
Method Comparison: HS-GC-FID vs. GC-MS
The selection of an analytical technique is a critical first step. For a volatile compound like this compound, both HS-GC-FID and GC-MS are suitable, but they offer different advantages.[17][18][19]
| Feature | Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Analyzes the vapor phase in equilibrium with the sample, separating volatile components which are then detected by a flame ionization detector.[17] | Separates volatile components which are then ionized and fragmented, with the resulting mass spectrum providing structural information. |
| Specificity | Good, based on chromatographic retention time. May be susceptible to co-eluting compounds with similar retention times. | Excellent, provides positive identification based on both retention time and mass spectrum.[3] |
| Sensitivity | Generally sufficient for residual solvent analysis. | Typically offers higher sensitivity, especially in selected ion monitoring (SIM) mode. |
| Application | Ideal for routine quantitative analysis and quality control where the identity of the analyte is known. | The gold standard for identification of unknown impurities and for methods requiring a high degree of specificity. |
| Cost & Complexity | Lower cost, less complex to operate and maintain. | Higher initial investment and operational complexity. |
Validation Protocol for HS-GC-FID
This section provides a detailed protocol for the validation of an HS-GC-FID method for the quantification of this compound.
Specificity
The specificity of the method is demonstrated by showing that there is no interference from the sample matrix (e.g., excipients, API) at the retention time of this compound.
Experimental Protocol:
-
Prepare a blank sample (matrix without the analyte).
-
Prepare a spiked sample by adding a known amount of this compound to the matrix.
-
Analyze both samples using the developed HS-GC-FID method.
-
Acceptance Criterion: The chromatogram of the blank sample should show no peak at the retention time of this compound.
Linearity and Range
Linearity is established by analyzing a series of solutions with known concentrations of this compound.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analyze each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
Example Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 12,540 |
| 10 | 25,150 |
| 20 | 50,230 |
| 30 | 75,400 |
| 40 | 100,500 |
Accuracy
Accuracy is determined by a recovery study, where a known amount of this compound is added to the sample matrix.[16]
Experimental Protocol:
-
Prepare samples of the matrix spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 80% to 120% for each concentration level.
Example Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 16 | 15.6 | 97.5 |
| 100% | 20 | 20.2 | 101.0 |
| 120% | 24 | 23.5 | 97.9 |
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the matrix spiked at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 15%.
Example Data:
| Precision Level | Mean Concentration (µg/mL) | Standard Deviation | RSD (%) |
| Repeatability | 20.1 | 0.5 | 2.5 |
| Intermediate Precision | 19.8 | 0.7 | 3.5 |
LOD & LOQ
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol:
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study (σ).
-
Calculate the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Acceptance Criterion: The LOQ should be verifiable with acceptable precision and accuracy.
Validation Protocol for GC-MS
The validation of a GC-MS method follows similar principles to HS-GC-FID, but with an emphasis on the specificity provided by mass spectrometric detection.
Specificity
Specificity is inherently higher with GC-MS.
Experimental Protocol:
-
Analyze a blank sample, a spiked sample, and a reference standard of this compound.
-
Acceptance Criteria:
-
The blank should show no signal at the retention time and characteristic mass-to-charge ratios (m/z) of this compound.
-
The mass spectrum of the peak in the spiked sample should match the mass spectrum of the reference standard.
-
The following diagram illustrates the decision-making process for specificity.
Caption: Specificity confirmation workflow for GC-MS.
Linearity, Range, Accuracy, and Precision
The experimental protocols for linearity, range, accuracy, and precision for GC-MS are analogous to those for HS-GC-FID. The primary difference is that quantification can be performed using the total ion chromatogram (TIC) or, for higher sensitivity and specificity, by selected ion monitoring (SIM). The acceptance criteria remain the same.
LOD & LOQ
The determination of LOD and LOQ for GC-MS also follows the same principles as for HS-GC-FID. Due to the lower noise levels often achievable with GC-MS, particularly in SIM mode, the LOD and LOQ are typically lower than those for HS-GC-FID.
Conclusion
Both HS-GC-FID and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them should be guided by the specific needs of the laboratory and the stage of drug development.
-
HS-GC-FID is a robust, cost-effective, and reliable method for routine quantitative analysis in a quality control environment where the identity of the analyte is well-established.
-
GC-MS offers unparalleled specificity and is the method of choice for confirmatory analysis, identification of unknown impurities, and when extremely low detection limits are required.
Regardless of the method chosen, a thorough and well-documented validation process is essential to ensure the generation of high-quality, reliable, and defensible analytical data. This guide provides a comprehensive framework, grounded in regulatory expectations, to assist scientists in this critical endeavor.
References
- 1. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 2. 1,1,3-trimethyl cyclopentane [flavscents.com]
- 3. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. uspbpep.com [uspbpep.com]
- 13. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 14. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 15. drugfuture.com [drugfuture.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ijpsonline.com [ijpsonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analytical methods for the analysis of volatile natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 1,1,3-Trimethylcyclopentane analysis
An Inter-Laboratory Comparison of 1,1,3-Trimethylcyclopentane Analysis: A Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Precision in Hydrocarbon Analysis
This compound (CAS 4516-69-2), a saturated cyclic hydrocarbon, is a component found in various petroleum products and serves as a potential building block in chemical synthesis.[1][2] Accurate quantification of this and similar branched alkanes is critical for refinery quality control, product specification, and in monitoring chemical processes.[3] Given the economic and safety implications, it is paramount that analytical laboratories produce comparable and reliable data. Inter-laboratory comparisons, or proficiency tests, are a cornerstone of a robust quality assurance system, enabling laboratories to evaluate their performance against their peers and ensure the validity of their analytical methods.[4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of common analytical methodologies for this compound and outlines a framework for conducting a rigorous inter-laboratory study. The focus is on the practical application of these methods and the statistical evaluation of the resulting data to ensure scientific integrity.
Methodological Approaches to this compound Quantification
The analysis of volatile organic compounds (VOCs) like this compound is predominantly accomplished using gas chromatography (GC).[6][7] The choice of detector is a critical determinant of the method's sensitivity and selectivity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely used, robust technique for quantifying hydrocarbons. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As components elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present.
-
Expertise & Experience: The choice of a non-polar stationary phase is crucial for the separation of non-polar analytes like this compound.[8] The column dimensions, particularly length and internal diameter, will influence the resolution and analysis time.[9] While GC-FID is highly reproducible, it identifies compounds based on their retention time, which can be ambiguous in complex mixtures where co-elution is possible.[3][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for positive identification.
-
Trustworthiness: GC-MS is a powerful tool for both qualitative and quantitative analysis of hydrocarbons.[11][12] The mass spectrum of this compound can be found in databases like the NIST WebBook, providing a reference for confident identification.[13] For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for the target analyte.[12]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by GC, detection by flame ionization. | Separation by GC, detection by mass analysis.[8] |
| Selectivity | Based on retention time; potential for co-elution.[10] | High; based on both retention time and mass spectrum.[14] |
| Sensitivity | High for hydrocarbons. | High, especially in Selected Ion Monitoring (SIM) mode.[12] |
| Identification | Tentative, based on retention time comparison with standards. | Confident, based on fragmentation pattern matching.[13] |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Application | Routine quality control, high-throughput analysis. | Complex mixture analysis, unknown identification, confirmatory analysis.[15] |
Designing an Inter-Laboratory Comparison Study
This section outlines a comprehensive protocol for an inter-laboratory comparison focused on the analysis of this compound. This protocol is designed to be a self-validating system, incorporating principles of method validation and proficiency testing.[16][17]
Study Objective
To assess the proficiency of participating laboratories in the quantitative analysis of this compound in a prepared organic solvent matrix and to compare the performance of GC-FID and GC-MS methodologies.
Experimental Workflow
Caption: Workflow for the inter-laboratory comparison of this compound analysis.
Detailed Experimental Protocol
1. Preparation of Test Material:
-
A stock solution of this compound (purity ≥95%) is prepared in a high-purity solvent such as hexane.
-
The stock solution is then diluted to a final concentration within a typical analytical range (e.g., 100 µg/mL).
-
The bulk material is homogenized and aliquoted into amber glass vials with PTFE-lined caps to prevent degradation and contamination.
2. Homogeneity and Stability Testing:
-
Before distribution, a statistically relevant number of randomly selected samples are analyzed to ensure homogeneity, following guidelines similar to those for proficiency testing samples.
-
Stability testing is conducted under the proposed storage and transport conditions to ensure the integrity of the analyte concentration over the duration of the study.
3. Analytical Procedure for Participating Laboratories:
-
Calibration: Laboratories are instructed to prepare a multi-point calibration curve from a certified reference material of this compound. The calibration range should bracket the expected concentration of the test material.
-
Sample Preparation: The received test material should be brought to room temperature and vortexed before analysis. No further dilution is required unless the concentration is outside the laboratory's linear dynamic range.
-
GC Conditions (Example):
-
Column: 100 m x 0.25 mm ID, 0.5 µm film thickness (e.g., non-polar phase). Following a standard method like ASTM D6729 for detailed hydrocarbon analysis is recommended.[18][19]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature ramp suitable for the elution of C8 hydrocarbons.
-
Injector: Split/splitless, 250 °C.
-
-
Detection:
-
FID: Detector temperature at 250 °C.
-
MS: Scan range of m/z 40-200. For quantitation, use of characteristic ions is recommended.
-
-
Analysis: Each laboratory should perform a minimum of three replicate injections of the test material.
4. Data Reporting:
-
Laboratories are required to report the mean of their replicate measurements, the standard deviation, the analytical method used (GC-FID or GC-MS), and their calibration curve data.
Statistical Analysis of Inter-Laboratory Data
The collected data should be analyzed according to the principles outlined in ISO 13528:2022 "Statistical methods for use in proficiency testing by interlaboratory comparisons".[20]
Caption: Statistical data analysis workflow based on ISO 13528.
-
Assigned Value (x_pt): The consensus value for the concentration of this compound in the test material. This is typically determined as the robust mean of the participants' results to minimize the influence of outliers.[21][22]
-
Standard Deviation for Proficiency Assessment (σ_pt): This represents the expected variability of the measurements and can be determined from the results of the current study, from previous rounds of proficiency testing, or from a general model of precision for the analytical method.
-
z-score: This is a performance score that indicates how far a laboratory's result is from the assigned value. The formula is:
-
z = (x_i - x_pt) / σ_pt
-
Where x_i is the result reported by the individual laboratory.
-
Interpreting Performance
The z-scores are interpreted as follows:
-
|z| ≤ 2.0: The result is considered satisfactory .
-
2.0 < |z| < 3.0: The result is considered questionable , and the laboratory should investigate potential causes of deviation.
-
|z| ≥ 3.0: The result is considered unsatisfactory , indicating a significant deviation that requires corrective action.
Hypothetical Inter-Laboratory Comparison Results
The following table presents hypothetical results from an inter-laboratory study on this compound analysis. The assigned value (robust mean) was determined to be 102.5 µg/mL with a standard deviation for proficiency assessment of 4.5 µg/mL.
| Laboratory ID | Method | Reported Value (µg/mL) | z-score | Performance |
| Lab 01 | GC-FID | 101.2 | -0.29 | Satisfactory |
| Lab 02 | GC-MS | 103.8 | 0.29 | Satisfactory |
| Lab 03 | GC-FID | 108.5 | 1.33 | Satisfactory |
| Lab 04 | GC-MS | 99.9 | -0.58 | Satisfactory |
| Lab 05 | GC-FID | 115.0 | 2.78 | Questionable |
| Lab 06 | GC-MS | 104.1 | 0.36 | Satisfactory |
| Lab 07 | GC-FID | 92.3 | -2.27 | Questionable |
| Lab 08 | GC-MS | 88.0 | -3.22 | Unsatisfactory |
Conclusion
This guide provides a comprehensive framework for an inter-laboratory comparison of this compound analysis. By adhering to a well-defined protocol and employing robust statistical analysis, laboratories can gain valuable insights into their analytical performance. The principles of method validation, as outlined by organizations like IUPAC, are integral to this process.[16][23] Participation in such studies is a critical component of a laboratory's quality management system, ensuring the delivery of reliable and accurate data to stakeholders in research, development, and quality control.
References
- 1. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. ASTM International Proficiency Testing Programs on Petroleum Products and Lubricants | ASTM [astm.org]
- 6. Volatile Organic Compound (VOC) Testing and Analysis [intertek.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 13. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 14. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.iupac.org [publications.iupac.org]
- 17. Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) | CoLab [colab.ws]
- 18. ciinformatics.co.uk [ciinformatics.co.uk]
- 19. ASTM D6729, Determination of Individual components in spark ignition engine fuels by 100 metre capillary high resolution gas chromatography | SCION Instruments [scioninstruments.com]
- 20. ISO 13528 [astormayer.com.tr]
- 21. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Unseen Workhorse: A Guide to 1,1,3-Trimethylcyclopentane as a Superior Internal Standard for Hydrocarbon Analysis
For researchers, scientists, and drug development professionals engaged in the complex world of hydrocarbon analysis, the pursuit of precision and accuracy is paramount. In gas chromatography (GC), the internal standard (IS) is the silent partner to the analyte, a crucial component that corrects for inevitable variations in sample injection and instrument response. This guide provides an in-depth, objective comparison of 1,1,3-trimethylcyclopentane as a robust internal standard, contrasting its performance with commonly used alternatives and providing the foundational data for its confident adoption in your laboratory.
The Quest for the Ideal Internal Standard: Beyond the Usual Suspects
An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other components.[1] The fundamental principle is that the ratio of the analyte's response to the internal standard's response remains constant across a range of concentrations, thus compensating for variations in injection volume and detector response.[2] An ideal internal standard should possess several key characteristics: it must be chemically similar to the analytes of interest, absent from the original sample, and chromatographically resolved from all other sample components.[1]
While deuterated aromatic compounds, such as toluene-d8 and benzene-d6, are often hailed as the "gold standard," particularly for GC-MS applications, their cost and availability can be prohibitive.[3] This has led to the widespread use of non-deuterated alternatives, each with its own set of compromises. This guide posits that this compound, a C8 cycloalkane, represents a highly effective and often superior choice for the analysis of complex hydrocarbon mixtures like gasoline, diesel, and other petroleum products, particularly for GC with Flame Ionization Detection (GC-FID).
Why this compound? A Profile of an Exemplary Internal Standard
The suitability of this compound as an internal standard is rooted in its fundamental chemical and physical properties.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H16 | [4] |
| Molecular Weight | 112.21 g/mol | [4] |
| Boiling Point | 113.5 °C | [4] |
| Kovats Retention Index (Standard Non-polar) | ~723 | [4] |
Absence in Typical Samples: A primary requisite for an internal standard is its absence in the samples being analyzed.[1] While gasoline is a complex mixture of hydrocarbons, the concentration of any single C8 cycloalkane isomer is typically low.[5] Gasoline is predominantly composed of isoalkanes (25-40%), aromatics (20-50%), and smaller percentages of alkanes, alkenes, and cycloalkanes (3-7%).[5] The presence of this compound at a concentration high enough to interfere with its use as an internal standard is highly unlikely in most refined petroleum products.
Chemical Inertness and Stability: As a saturated cycloalkane, this compound is chemically inert and thermally stable under typical GC conditions, ensuring it does not react with other sample components or degrade in the injector or column.
Optimal Chromatographic Behavior: With a boiling point of 113.5 °C and a Kovats retention index of approximately 723 on a non-polar stationary phase, this compound elutes within the typical gasoline range, making it an ideal IS for detailed hydrocarbon analysis (DHA).[4][6] Its retention time allows it to be well-resolved from the lighter, more volatile hydrocarbons and the heavier components, ensuring accurate integration without peak overlap.
A Comparative Analysis: this compound vs. Common Alternatives
The selection of an internal standard is a critical decision that directly impacts the quality of analytical data. Here, we compare this compound with other commonly employed internal standards in hydrocarbon analysis.
| Internal Standard | Chemical Class | Key Advantages | Key Disadvantages |
| This compound | Cycloalkane | Chemically similar to a broad range of aliphatic hydrocarbons, absent in most samples, excellent chromatographic resolution. | Not suitable for GC-MS when co-elution with an analyte of the same nominal mass occurs. |
| Toluene-d8 | Deuterated Aromatic | Near-identical chemical behavior to toluene, ideal for GC-MS. | High cost, potential for isotopic exchange, less representative of aliphatic components. |
| Cyclohexane | Cycloalkane | Low cost, readily available. | Can be a significant component in some hydrocarbon streams, lower boiling point may lead to co-elution with early eluting peaks.[3] |
| n-Alkanes (e.g., n-Decane) | n-Alkane | Representative of the paraffinic fraction of hydrocarbons. | Often present in the sample, may not be a good surrogate for branched or cyclic compounds. |
| Methyl Isobutyl Ketone (MIBK) | Ketone | Good solvent for many hydrocarbons. | Chemically dissimilar to hydrocarbons, which can lead to different responses to matrix effects and variations in extraction efficiency. |
The primary advantage of this compound over aromatic internal standards like toluene-d8 is its closer chemical similarity to the large fraction of aliphatic and alicyclic hydrocarbons present in petroleum products. This ensures that any variations during sample preparation and injection affect the internal standard and the aliphatic analytes in a more proportional manner.
Experimental Protocol: Quantitative Analysis of a Hydrocarbon Mixture using GC-FID with this compound as an Internal Standard
This protocol provides a robust methodology for the quantitative analysis of a gasoline-range hydrocarbon sample.
1. Materials and Reagents:
-
Solvent: Carbon Disulfide (CS2) or Dichloromethane (DCM), GC grade.
-
Internal Standard: this compound (≥99% purity).
-
Calibration Standards: A certified reference material (CRM) of a complex hydrocarbon mixture (e.g., a gasoline standard) or individual high-purity hydrocarbon standards.
2. Preparation of Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 1 g of this compound into a 100 mL volumetric flask and dilute to the mark with the chosen solvent. This creates a ~10 mg/mL stock solution.
-
Calibration Standards: Prepare a series of at least five calibration standards by accurately diluting the hydrocarbon CRM or a mixture of individual standards with the solvent. To each calibration standard, add a constant, known amount of the IS Stock solution. The final concentration of the internal standard should be similar to the expected concentration of the major analytes of interest.
-
Sample Preparation: Accurately weigh a known amount of the hydrocarbon sample (e.g., gasoline) into a volumetric flask. Add the same constant, known amount of the IS Stock solution as used in the calibration standards and dilute to the mark with the solvent.
3. Gas Chromatography (GC-FID) Conditions:
-
Instrument: Agilent 6890N GC with FID or equivalent.
-
Column: 100 m x 0.25 mm ID, 0.5 µm film thickness fused silica capillary column (e.g., DB-1, HP-PONA).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min for Helium).
-
Injector: Split/splitless injector at 250 °C with a split ratio of 100:1.
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 15 minutes.
-
Ramp 1: 2 °C/min to 100 °C.
-
Ramp 2: 5 °C/min to 250 °C, hold for 10 minutes.
-
-
Detector: FID at 275 °C with hydrogen and air flows optimized for the instrument.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Integrate the peak areas of the internal standard and the target analytes in all chromatograms.
-
For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS) for each analyte in the calibration standards.
-
For the unknown sample, calculate the area ratio of each analyte to the internal standard.
-
Determine the concentration of each analyte in the sample using the calibration curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the logical process of selecting an internal standard and the general experimental workflow.
Caption: Logical workflow for selecting an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopentane, 1,2,3-trimethyl-, (1α,2β,3α)- [webbook.nist.gov]
- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Gasoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. thinghiemxangdau.vn [thinghiemxangdau.vn]
A Comparative Guide to the Synthesis of Trimethylcyclopentanes for Researchers and Drug Development Professionals
Trimethylcyclopentanes (TMCs), a class of saturated cyclic hydrocarbons with the molecular formula C₈H₁₆, are significant components in fuel chemistry and serve as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. Their isomeric diversity, arising from the positions of the three methyl groups on the cyclopentane ring (1,1,3-, 1,2,3-, and 1,2,4-isomers) and their stereochemistry, presents both a challenge and an opportunity for synthetic chemists. This guide provides a comparative analysis of the primary synthetic routes to trimethylcyclopentanes, offering insights into the underlying mechanisms, experimental protocols, and the relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Trimethylcyclopentane Isomers
The structural diversity of trimethylcyclopentanes is noteworthy. The constitutional isomers—1,1,3-TMC, 1,2,3-TMC, and 1,2,4-TMC—each possess unique physical and chemical properties. Furthermore, the 1,2,3- and 1,2,4-isomers exhibit stereoisomerism, leading to a variety of cis and trans configurations, some of which are chiral.[1][2] Understanding the stereochemical possibilities is crucial for targeted synthesis, as the biological activity and physical properties of the final products can be highly dependent on the specific stereoisomer.[3]
Key Synthetic Strategies
The synthesis of trimethylcyclopentanes can be broadly categorized into three main approaches:
-
Direct Alkylation of Cyclopentane: Introducing methyl groups onto a pre-existing cyclopentane ring.
-
Intramolecular Cyclization: Constructing the cyclopentane ring from an acyclic precursor.
-
Isomerization and Reforming of Hydrocarbons: Rearranging the carbon skeleton of other C8 hydrocarbons.
This guide will delve into each of these strategies, presenting a critical evaluation of their performance based on available experimental data.
Friedel-Crafts Alkylation of Cyclopentane
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by reacting an alkyl halide with an aromatic or aliphatic hydrocarbon in the presence of a Lewis acid catalyst.[4] In the context of trimethylcyclopentane synthesis, this approach involves the direct methylation of cyclopentane.
Mechanism and Experimental Considerations
The reaction proceeds via the formation of a carbocation from the alkylating agent (e.g., methyl chloride or methyl bromide) upon interaction with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophile then attacks the C-H bond of the cyclopentane ring.
Figure 1: Simplified mechanism of Friedel-Crafts methylation of cyclopentane.
A significant challenge in this approach is controlling the degree of alkylation. The initial product, methylcyclopentane, is more reactive than cyclopentane itself, leading to the formation of di- and trimethylated products. Furthermore, the reaction is prone to carbocation rearrangements, which can result in the formation of isomeric products and even ring expansion to form methylcyclohexanes.[3] This lack of selectivity often leads to a complex mixture of products that are difficult to separate.
Performance and Limitations
| Parameter | Friedel-Crafts Alkylation |
| Starting Materials | Cyclopentane, Methyl Halide |
| Catalyst | Lewis Acids (e.g., AlCl₃) |
| Typical Yield | Variable, often low for a specific isomer |
| Selectivity | Poor; leads to a mixture of polyalkylated and rearranged products[3] |
| Advantages | Simple starting materials |
| Disadvantages | Lack of control, product separation challenges, potential for rearrangements |
Due to these limitations, direct Friedel-Crafts alkylation is generally not the preferred method for the synthesis of a specific trimethylcyclopentane isomer in a laboratory setting where high purity is required.
Intramolecular Cyclization Strategies
Constructing the cyclopentane ring from a suitable acyclic precursor offers a more controlled approach to the synthesis of substituted cyclopentanes. Various intramolecular cyclization reactions can be employed for this purpose.
Intramolecular Diels-Alder Reaction
While the Diels-Alder reaction typically forms a six-membered ring, intramolecular variants can be designed to construct fused ring systems that include a cyclopentane ring.[5] This is achieved by having the diene and dienophile moieties connected by a chain of appropriate length.
Figure 2: General scheme for intramolecular Diels-Alder reaction leading to a bicyclic system.
While a powerful tool for complex molecule synthesis, the design and synthesis of the required acyclic precursors for simple trimethylcyclopentanes can be lengthy and may not be the most efficient route for these relatively simple targets.
Zirconocene-Catalyzed Cyclization of Propylene
A more direct and elegant approach to 1,2,3-trimethylcyclopentane is the regioselective trimeric cyclization of propylene, catalyzed by certain zirconocene complexes.[6] This method offers a high degree of stereocontrol, allowing for the synthesis of specific stereoisomers.
Mechanism and Stereoselectivity
The mechanism involves the coordination of propylene molecules to the zirconium center, followed by a series of migratory insertions to form a metallacyclic intermediate, which then undergoes reductive elimination to yield the trimethylcyclopentane product. The stereoselectivity of the reaction is dictated by the structure of the zirconocene catalyst. For instance, ansa-zirconocene precursors can lead to highly isotactic polypropylene backbones with isolated methylene-(1-methyl)-1,3-cyclopentane units when copolymerized with 2-methyl-1,5-hexadiene.[6]
Experimental Protocol: Stereoselective Cyclocopolymerization of 2-Methyl-1,5-hexadiene with Propylene
The following is a general procedure based on studies of zirconocene-catalyzed cyclopolymerization:
-
Catalyst Preparation: A solution of the ansa-zirconocene precursor (e.g., rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂) is prepared in a suitable solvent like toluene.
-
Activation: The zirconocene precursor is activated with a cocatalyst, typically methylaluminoxane (MAO), to generate the active cationic species.
-
Polymerization: The monomer mixture (propylene and 2-methyl-1,5-hexadiene) is introduced into the reactor containing the activated catalyst solution under controlled temperature and pressure.
-
Termination and Workup: The reaction is quenched, and the resulting polymer is isolated and analyzed to determine the incorporation and stereochemistry of the cyclized units.
| Parameter | Zirconocene-Catalyzed Cyclization |
| Starting Materials | Propylene, 2-Methyl-1,5-hexadiene |
| Catalyst | ansa-Zirconocene complexes with MAO |
| Typical Yield | High catalytic activity (e.g., 20–600 kg polymer per g of catalyst per hour)[6] |
| Selectivity | High stereoselectivity (e.g., fully trans-diastereoselective cyclopolymerization with specific catalysts)[6] |
| Advantages | High stereocontrol, atom-economical |
| Disadvantages | Requires specialized catalysts, primarily for producing polymers with TMC units rather than free TMCs |
Industrial Routes: Catalytic Reforming, Cracking, and Isomerization
In the petroleum industry, trimethylcyclopentanes are components of high-octane gasoline and are produced on a large scale through various catalytic processes that restructure hydrocarbon molecules.[7][8][9]
Catalytic Cracking
Catalytic cracking breaks down large hydrocarbon molecules into smaller, more valuable ones, including branched alkanes and cycloalkanes. When C8 alkanes like n-octane are subjected to catalytic cracking over zeolites, a complex mixture of products is formed, which can include trimethylcyclopentane isomers. However, the primary products are typically lighter alkanes and alkenes, and the yield of any specific C8 cycloalkane is generally low.[3]
Dehydrocyclization and Isomerization
Dehydrocyclization is a key reaction in catalytic reforming where alkanes are converted into cycloalkanes and subsequently to aromatic compounds.[10][11] For instance, n-octane can undergo dehydrocyclization to form various C8 cyclic compounds, including ethylcyclohexane and dimethylcyclohexanes, which can then isomerize to trimethylcyclopentanes.
Isomerization reactions, often carried out over bifunctional catalysts (containing both metal and acid sites), can convert other C8 cycloalkanes, such as ethylcyclohexane or dimethylcyclohexanes, into a thermodynamic equilibrium mixture of trimethylcyclopentane isomers.
Figure 3: Simplified pathway for the formation of trimethylcyclopentanes from n-octane via dehydrocyclization and isomerization.
Process Parameters and Product Distribution
These industrial processes are typically carried out at high temperatures (400-520°C) and pressures (10-30 kg/cm ²) over catalysts such as platinum on alumina or zeolites.[10] The product distribution is a complex function of the feedstock composition, catalyst type, and operating conditions. While these methods are highly efficient for large-scale production of gasoline blendstocks, they are not suitable for the laboratory synthesis of a specific, pure trimethylcyclopentane isomer due to the formation of a wide array of products.
| Parameter | Industrial Processes (Reforming/Isomerization) |
| Starting Materials | Naphtha fractions (e.g., n-octane, other C8 hydrocarbons) |
| Catalyst | Bifunctional catalysts (e.g., Pt/Al₂O₃, zeolites) |
| Typical Yield | High overall conversion, but low yield of specific TMC isomers |
| Selectivity | Low; produces a complex mixture of isomers and other hydrocarbons |
| Advantages | Suitable for large-scale industrial production of fuel components |
| Disadvantages | Lack of selectivity for a single product, harsh reaction conditions |
Comparative Summary and Conclusion
The choice of a synthetic route for trimethylcyclopentanes is highly dependent on the desired scale, purity, and specific isomer.
| Synthesis Route | Key Features | Best Suited For |
| Friedel-Crafts Alkylation | Simple reagents, but poor control over selectivity, leading to mixtures.[3] | Exploratory synthesis where a mixture of isomers is acceptable. |
| Intramolecular Cyclization | Offers high stereocontrol but often requires multi-step synthesis of precursors. | Targeted synthesis of complex molecules containing a specific trimethylcyclopentane stereoisomer. |
| Zirconocene-Catalyzed Cyclization | Excellent stereoselectivity for 1,2,3-TMC units within a polymer chain.[6] | Materials science applications requiring polymers with specific cyclic structures. |
| Industrial Processes | High-throughput production of hydrocarbon mixtures for fuels.[7] | Large-scale industrial production where a mixture of high-octane components is the goal. |
For the research scientist or drug development professional requiring a specific, pure trimethylcyclopentane isomer, a targeted multi-step synthesis involving an intramolecular cyclization strategy is likely the most viable, albeit labor-intensive, approach. For applications where a mixture of isomers is acceptable or for fundamental studies on their properties, products from industrial reforming processes or carefully controlled Friedel-Crafts reactions could be fractionated to isolate the desired compounds. The development of more selective and efficient catalytic methods for the direct synthesis of specific trimethylcyclopentane isomers remains an active area of research.
References
- 1. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 2. brainly.com [brainly.com]
- 3. 1,2,3-Trimethylcyclopentane|C8H16|CAS 2613-69-6 [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Zirconocene-catalyzed stereoselective cyclocopolymerization of 2-methyl-1,5-hexadiene with propylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic reforming boosts octane for gasoline blending - U.S. Energy Information Administration (EIA) [eia.gov]
- 8. Catalytic Reforming [courses.ems.psu.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. journal.lemigas.esdm.go.id [journal.lemigas.esdm.go.id]
- 11. cia.gov [cia.gov]
A Comparative Guide to the Quantification of 1,1,3-Trimethylcyclopentane: Headspace vs. Liquid Injection GC-MS
In the landscape of analytical chemistry, particularly within the pharmaceutical and petrochemical industries, the precise quantification of volatile organic compounds (VOCs) is paramount for quality control, safety assessment, and process optimization. 1,1,3-Trimethylcyclopentane, a saturated cyclic hydrocarbon, often presents as a component in complex hydrocarbon mixtures. Its accurate measurement is crucial, yet the choice of analytical methodology can significantly impact the reliability and efficiency of its quantification.
This guide provides a comprehensive cross-validation of two prevalent gas chromatography-mass spectrometry (GC-MS) techniques for the quantification of this compound: Static Headspace (HS) sampling and Direct Liquid Injection (LI). As a Senior Application Scientist, my objective is to not only present the protocols but to delve into the causality behind the experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges. Our narrative is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system.
The Analytical Challenge: this compound and its Isomers
This compound (C8H16, molar mass: 112.21 g/mol ) is a volatile, non-polar compound.[1][2] A significant analytical hurdle in its quantification is the potential presence of its structural isomers, such as 1,2,3-trimethylcyclopentane, which have the same molecular formula and mass.[3] While mass spectrometry alone may struggle to differentiate isomers, the chromatographic separation preceding mass analysis is key to their distinction.[4][5][6][7][8] This guide will focus on methods that leverage the separation power of gas chromatography to ensure specificity.
Method 1: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds in liquid or solid samples.[9][10][11] The core principle involves heating the sample in a sealed vial to allow the volatile analytes to partition into the gaseous phase (headspace) above the sample.[10][11] An aliquot of this headspace is then injected into the GC-MS system. This approach is particularly advantageous as it avoids the introduction of non-volatile matrix components into the analytical system, thereby enhancing system robustness and reducing maintenance.[11]
Experimental Protocol: HS-GC-MS
1. Sample Preparation:
-
Accurately weigh 1.0 g of the sample matrix into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., Toluene-d8).
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL of the headspace gas
-
-
Gas Chromatograph (GC):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: A non-polar column, such as a DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating hydrocarbons.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 55, 56, 97) and the internal standard.[1]
-
Workflow for HS-GC-MS Quantification
Caption: Workflow for HS-GC-MS Quantification of this compound.
Method 2: Direct Liquid Injection Gas Chromatography-Mass Spectrometry (LI-GC-MS)
Direct liquid injection is a conventional technique where a small volume of a liquid sample is directly introduced into the heated inlet of the gas chromatograph. This method is straightforward and widely applicable, particularly for samples that are already in a liquid form and do not contain non-volatile residues that could contaminate the GC system.
Experimental Protocol: LI-GC-MS
1. Sample Preparation:
-
Dilute the sample in a suitable volatile solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.
-
Add a known concentration of an appropriate internal standard (e.g., Toluene-d8).
-
Transfer the final solution to a 2 mL autosampler vial.
2. LI-GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Inlet: Split/Splitless injector operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: A non-polar column, such as a DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 55, 56, 97) and the internal standard.[1]
-
Workflow for LI-GC-MS Quantification
Caption: Workflow for LI-GC-MS Quantification of this compound.
Head-to-Head Comparison: Performance Data
To provide an objective comparison, the following table summarizes key validation parameters for the quantification of this compound using both HS-GC-MS and LI-GC-MS. These values are representative of what can be achieved with properly optimized and validated methods, following the principles outlined in the ICH guidelines for analytical method validation.[12][13][14][15][16]
| Validation Parameter | HS-GC-MS | LI-GC-MS | Commentary |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | Both methods demonstrate excellent linearity. LI-GC-MS may show slightly better linearity due to the direct introduction of the analyte. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | LI-GC-MS generally offers a lower limit of detection as the entire injected sample reaches the column.[17][18][19][20] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Consistent with the LOD, the LOQ for LI-GC-MS is typically lower, allowing for the quantification of trace amounts.[17][18][19][20] |
| Accuracy (Recovery %) | 95.2% - 104.5% | 98.1% - 101.8% | LI-GC-MS often provides higher accuracy due to the reduced potential for analyte loss during sample preparation. |
| Precision (RSD %) | < 5% | < 2% | The direct injection method generally yields better precision due to fewer sample handling steps. |
| Sample Throughput | Higher | Lower | HS-GC-MS allows for the overlapping of sample equilibration, leading to higher throughput in a production environment. |
| Matrix Effect | Low | Potentially High | HS-GC-MS is less susceptible to matrix effects as non-volatile components remain in the vial. |
| System Robustness | High | Moderate | The introduction of non-volatile matrix components in LI-GC-MS can lead to more frequent maintenance of the inlet and column. |
Expert Insights and Recommendations
The choice between HS-GC-MS and LI-GC-MS for the quantification of this compound is not a matter of one method being definitively superior to the other, but rather a decision based on the specific analytical requirements.
Choose HS-GC-MS when:
-
High sample throughput is critical: The ability to overlap vial incubation with GC-MS run time makes it ideal for quality control laboratories with large sample loads.
-
The sample matrix is complex or non-volatile: HS-GC-MS protects the analytical system from contamination, leading to increased uptime and reduced maintenance.[11]
-
The primary goal is routine analysis of volatile compounds: For established methods where the analytes of interest are known to be volatile, HS-GC-MS provides a robust and reliable solution.
Choose LI-GC-MS when:
-
The highest sensitivity is required: For applications demanding the detection and quantification of trace levels of this compound, the lower LOD and LOQ of LI-GC-MS are advantageous.
-
The sample matrix is clean and volatile: When analyzing relatively pure samples or solutions where the solvent is volatile, LI-GC-MS offers excellent accuracy and precision.
-
Method development and flexibility are important: Direct injection is a more straightforward technique to set up and can be easily adapted for a wider range of analytes beyond just volatiles.
Conclusion
Both HS-GC-MS and LI-GC-MS are powerful and reliable techniques for the quantification of this compound. A thorough understanding of the principles behind each method, coupled with a clear definition of the analytical objectives, will guide the researcher to the most appropriate choice. By cross-validating these methods, we not only ensure the accuracy of our results but also enhance our understanding of the analytical tools at our disposal. This, in turn, fosters greater confidence in the data that underpins critical decisions in research, development, and quality assurance.
References
- 1. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H16) [pubchemlite.lcsb.uni.lu]
- 3. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How Can High-Resolution Mass Spectrometry Help Distinguish Isomers with Identical Mass? - Persee [pgeneral.com]
- 9. namsa.com [namsa.com]
- 10. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 11. agilent.com [agilent.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Ich guidelines for validation final | PPTX [slideshare.net]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. scribd.com [scribd.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. uaiasi.ro [uaiasi.ro]
- 19. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
Performance of 1,1,3-Trimethylcyclopentane as a jet fuel surrogate vs other compounds
Introduction: The Quest for Representative Jet Fuel Surrogates
The development of advanced combustion technologies and the need for cleaner, more efficient aviation fuels necessitate a deep understanding of the complex chemical kinetics of jet fuel combustion. Real jet fuels are a complex mixture of hundreds of hydrocarbon compounds, making detailed combustion modeling computationally prohibitive.[1] To overcome this challenge, researchers rely on jet fuel surrogates – simpler mixtures of a few well-characterized compounds that emulate the physical and chemical properties of the target real fuel.[2]
The selection of surrogate components is a critical step in formulating a representative mixture. Typically, surrogates are composed of n-alkanes, iso-alkanes, cycloalkanes, and aromatics to match the chemical class distribution of the target jet fuel.[3] While n-alkanes like n-dodecane and iso-alkanes like iso-octane are extensively studied and commonly used, the role and performance of cycloalkanes are less well-documented, despite their significant presence in conventional jet fuels (often around 20%).[3] This guide provides a detailed comparison of the performance of 1,1,3-trimethylcyclopentane, a representative C8 cycloalkane, as a potential jet fuel surrogate component against other commonly used compounds. Due to the limited availability of direct experimental data for this compound, its performance will be inferred from studies on similar cycloalkanes and general combustion principles, and compared with the established data for n-dodecane, iso-octane, and toluene.
Key Performance Metrics for Jet Fuel Surrogates
The efficacy of a jet fuel surrogate is evaluated based on its ability to reproduce key combustion phenomena of the real fuel. The primary metrics for this evaluation are ignition delay time, laminar flame speed, and sooting propensity.
Ignition Delay Time (IDT)
Ignition delay time is a critical parameter in engine design and performance, particularly for understanding autoignition and knocking phenomena. It is the time lag between the creation of a combustible mixture and the onset of ignition. IDT is highly sensitive to temperature, pressure, and fuel composition.
Experimental Determination of IDT:
Ignition delay times are typically measured using shock tubes and rapid compression machines (RCMs).
-
Shock Tubes: A shock wave rapidly heats and pressurizes a fuel/air mixture, and the time to ignition is measured by detecting a sharp increase in pressure or the emission from radical species like OH*.[4][5]
-
Rapid Compression Machines (RCMs): A piston rapidly compresses a fuel/air mixture to engine-relevant conditions, and the ignition delay is measured from the end of compression to the onset of ignition.[4]
Comparative Analysis of Ignition Delay Times:
| Compound | Chemical Formula | Class | Typical IDT Behavior |
| n-Dodecane | C12H26 | n-Alkane | Exhibits Negative Temperature Coefficient (NTC) behavior; generally shorter IDTs than branched alkanes. |
| Iso-Octane | C8H18 | Iso-Alkane | Also shows NTC behavior, but generally has longer IDTs than n-alkanes of similar carbon number. |
| Toluene | C7H8 | Aromatic | Significantly longer IDTs than alkanes; acts as an ignition inhibitor. |
| This compound | C8H16 | Cycloalkane | Data Not Available. Expected to have longer IDTs than n-alkanes and be more resistant to autoignition, similar to other cycloalkanes.[4] The ring structure hinders low-temperature oxidation pathways.[6] |
-
n-Dodecane: As a long-chain n-alkane, n-dodecane has relatively low ignition quality and exhibits pronounced NTC behavior, where the ignition delay time increases with temperature in a certain range. This is a crucial characteristic to capture for surrogates of conventional jet fuels.
-
Iso-Octane: This branched alkane is more resistant to autoignition than its straight-chain counterparts, leading to longer ignition delay times. It is a primary reference fuel for octane rating.
-
Toluene: Aromatics like toluene are very stable and act as radical scavengers, significantly inhibiting ignition and leading to much longer IDTs.
-
This compound: Direct experimental IDT data for this compound is scarce. However, studies on cyclopentane show that it is less reactive than its non-cyclic counterparts and exhibits minimal low-temperature chemistry.[7] The addition of alkyl groups to the cyclopentane ring is expected to further influence its ignition properties, but it is likely to remain a compound with relatively high resistance to autoignition compared to n-alkanes. The addition of cyclohexane to gasoline surrogates has been shown to decrease ignition delay times at low and high temperatures.[8]
Laminar Flame Speed (SL)
Laminar flame speed is a fundamental property of a combustible mixture that characterizes its reactivity, exothermicity, and diffusivity. It is the speed at which a laminar flame front propagates relative to the unburned gas. This parameter is crucial for validating chemical kinetic models and designing combustion chambers.
Experimental Determination of SL:
Laminar flame speed is often measured using the constant volume bomb method with a spherically expanding flame.
Experimental Protocol for Laminar Flame Speed Measurement:
-
A constant volume, spherical combustion chamber is filled with a premixed fuel-air mixture at a known temperature and pressure.
-
The mixture is ignited at the center of the chamber using a spark.
-
The propagation of the spherical flame front is recorded using high-speed Schlieren imaging.
-
The flame radius as a function of time is extracted from the images.
-
The stretched flame propagation speed is calculated from the rate of change of the flame radius.
-
The laminar burning velocity (laminar flame speed) is obtained by extrapolating the stretched flame propagation speed to zero stretch.[9]
Comparative Analysis of Laminar Flame Speeds:
| Compound | Chemical Formula | Class | Typical Peak SL (in air, 1 atm) |
| n-Dodecane | C12H26 | n-Alkane | ~40 cm/s |
| Iso-Octane | C8H18 | Iso-Alkane | ~41 cm/s[2] |
| Toluene | C7H8 | Aromatic | ~42 cm/s |
| This compound | C8H16 | Cycloalkane | Data Not Available. Expected to be similar to or slightly higher than iso-octane. |
-
n-Dodecane and Iso-Octane: Alkanes generally have similar peak laminar flame speeds, with minor variations due to molecular structure and diffusivity.
-
Toluene: Despite its high ignition resistance, toluene has a laminar flame speed comparable to alkanes, which is attributed to its high flame temperature.
-
This compound: While specific data is unavailable, studies on other cycloalkanes can provide insight. Cyclopentanone, a related five-membered ring compound, has a peak laminar flame speed of approximately 82 cm/s at an elevated initial temperature of 423 K.[9] The laminar flame speed of cyclohexane is generally higher than that of chain and aromatic hydrocarbons.[8] It is therefore reasonable to expect that this compound would have a laminar flame speed in a similar range to other C8 hydrocarbons like iso-octane.
Sooting Propensity
Soot formation is a critical consideration in jet fuel combustion due to its impact on engine durability, thermal radiation, and pollutant emissions. The sooting propensity of a fuel is highly dependent on its molecular structure, with aromatics and some cycloalkanes being major contributors.
Experimental Determination of Sooting Propensity:
The Threshold Sooting Index (TSI) is a common metric used to quantify the sooting tendency of a fuel. It is derived from the smoke point of a laminar diffusion flame.
Comparative Analysis of Sooting Propensity (TSI):
| Compound | Chemical Formula | Class | Threshold Sooting Index (TSI) |
| n-Dodecane | C12H26 | n-Alkane | ~17 |
| Iso-Octane | C8H18 | Iso-Alkane | ~10 |
| Toluene | C7H8 | Aromatic | ~109 |
| This compound | C8H16 | Cycloalkane | Data Not Available. Expected to be higher than iso-octane but significantly lower than toluene. |
-
n-Dodecane and Iso-Octane: Alkanes have a relatively low sooting propensity, with branched alkanes like iso-octane generally producing less soot than their straight-chain counterparts.
-
Toluene: Aromatics are major soot precursors, and toluene has a very high TSI value.
Conclusion: The Potential Role of this compound in Jet Fuel Surrogates
Based on the analysis of related compounds and general combustion principles, this compound is a viable candidate for inclusion in jet fuel surrogates. Its expected properties would fill an important role in representing the cycloalkane fraction of real jet fuels.
-
Ignition Characteristics: It is anticipated to have a higher resistance to autoignition than n-alkanes, contributing to the overall octane rating of the surrogate mixture.
-
Flame Propagation: Its laminar flame speed is likely to be comparable to that of other C8 hydrocarbons, ensuring that it does not unduly alter the overall reactivity of the surrogate.
-
Sooting Tendency: It is expected to have a moderate sooting propensity, higher than that of iso-alkanes but significantly lower than that of aromatics. This would allow for the fine-tuning of the surrogate's sooting behavior to match that of the target fuel.
The primary limitation in fully assessing the performance of this compound is the lack of direct, comparative experimental data. Future research should focus on conducting systematic studies of the ignition delay times, laminar flame speeds, and sooting propensities of this and other substituted cycloalkanes to provide the necessary data for the development of more accurate and representative jet fuel surrogates.
References
- 1. (46g) Structural Origin of Multiple Alkylated Cyclopentane As an Effective Lubricant | AIChE [proceedings.aiche.org]
- 2. Laminar Flame Characteristics of C1–C5 Primary Alcohol-Isooctane Blends at Elevated Temperature [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. gr.xjtu.edu.cn [gr.xjtu.edu.cn]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Experimental and Predicted Physicochemical Properties of 1,1,3-Trimethylcyclopentane
An In-depth Technical Guide for Researchers
In the realm of chemical research and drug development, a precise understanding of the physicochemical properties of organic compounds is paramount. 1,1,3-Trimethylcyclopentane (C₈H₁₆), a saturated alicyclic hydrocarbon, serves as a valuable case study for examining the concordance and divergence between experimentally determined data and computationally predicted values. This guide provides a comprehensive comparison of these properties, offering insights into the reliability of predictive models and detailing the experimental methodologies for their validation.
Introduction to this compound
This compound is a cycloalkane that, along with its isomers, is a component of various fuels and can be found in the exhaust from mobile sources.[1] Its molecular structure, consisting of a five-membered ring with three methyl group substituents, gives rise to specific physical and chemical characteristics that are crucial for its behavior in various applications. The accurate determination of properties such as boiling point, density, and refractive index is essential for process design, quality control, and theoretical modeling.
Predictive models, often based on quantitative structure-property relationships (QSPR), offer a rapid and cost-effective means of estimating these properties.[2] However, the accuracy of these predictions must be rigorously evaluated against experimental data to ensure their validity. This guide delves into this comparison, providing a critical analysis for scientists and researchers.
Comparison of Physicochemical Properties
The following table summarizes the available experimental and predicted data for key physicochemical properties of this compound.
| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| Boiling Point | 104.9 °C at 760 mmHg | 104.9±0.0 °C at 760 mmHg | The Good Scents Company[3] | ChemSrc[4] |
| Density | 0.8±0.1 g/cm³ | Critically evaluated data available as a function of temperature | ChemSrc[4] | NIST/TRC Web Thermo Tables[5] |
| Refractive Index | 1.418 | Data available from SpringerMaterials | ChemSrc[4] | PubChem[6][7] |
| Flash Point | - | 6.4±11.7 °C | - | ChemSrc[4] |
| Vapor Pressure | - | 35.2±0.1 mmHg at 25°C | - | ChemSrc[4] |
| LogP (Octanol/Water Partition Coefficient) | - | 4.35 / 3.6 | ChemSrc[4] / PubChem[6][8] | - |
Note: Predicted values can vary depending on the computational method used. The values presented here are from prominent databases and may be derived from different modeling approaches.
Experimental Protocols
The determination of the physicochemical properties of this compound relies on well-established laboratory techniques. The causality behind the choice of these methods lies in their precision, reliability, and the nature of the compound as a volatile liquid.
Boiling Point Determination
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9]
Methodology: Capillary Method (Siwoloboff Method)
This micro-method is advantageous when only a small amount of the substance is available.[10][11]
-
Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.
-
Heating: The fusion tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or an oil bath to ensure uniform heat distribution.[11]
-
Observation: As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary.
-
Cooling and Determination: The heat source is then removed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10][11] This signifies that the vapor pressure of the sample is equal to the external pressure.
Figure 1: Workflow for Boiling Point Determination using the Capillary Method.
Density Measurement
Density, the mass per unit volume, is a characteristic property of a substance.[12] For liquids like this compound, it is typically measured using a pycnometer or a graduated cylinder and a balance.[13]
Methodology: Pycnometer Method
The pycnometer method is a highly accurate technique for determining the density of liquids.[13]
-
Weighing the Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.
-
Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.
-
Weighing the Filled Pycnometer: The filled pycnometer is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Temperature Control: The temperature of the liquid must be recorded as density is temperature-dependent.[12]
Figure 2: Workflow for Density Measurement using the Pycnometer Method.
Refractive Index Measurement
The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a valuable property for identifying and assessing the purity of liquid samples.[14]
Methodology: Abbe Refractometer
The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[15]
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.
-
Measurement: The prism is closed, and light is passed through the sample. The telescope eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.
-
Temperature Correction: The temperature is recorded, and the refractive index is corrected to a standard temperature (usually 20°C) if necessary, as the refractive index is temperature-dependent.[14]
Figure 3: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Analysis of Experimental vs. Predicted Data
The comparison between experimental and predicted values for this compound reveals a high degree of concordance for certain properties, while others show notable discrepancies.
-
Boiling Point: The predicted boiling point of 104.9±0.0 °C aligns perfectly with the experimental value of 104.9 °C.[3][4] This suggests that the computational models used for predicting this property for non-polar hydrocarbons of this size are highly accurate. Methods like the Joback method, which are group contribution methods, are often very effective for such compounds.[16]
-
Density: The predicted density of 0.8±0.1 g/cm³ provides a range that is consistent with what would be expected for a hydrocarbon of this molecular weight.[4] The NIST database provides critically evaluated data as a function of temperature, which is more useful for practical applications than a single-point prediction.[5] The accuracy of density prediction can be influenced by the force fields used in molecular dynamics simulations.[17]
-
Refractive Index: The predicted refractive index of 1.418 is a single value, while experimental determination would likely yield a value with a specific uncertainty.[4] The reliability of this prediction would need to be confirmed by experimental measurement.
The availability of a wide range of other predicted properties, such as flash point, vapor pressure, and LogP, highlights the utility of computational chemistry in providing a comprehensive physicochemical profile of a compound before extensive experimental work is undertaken.[4][6][8] However, these values should always be treated as estimates until they can be experimentally verified.
The discrepancies that can arise between predicted and experimental values often stem from the limitations of the predictive models. These models may not fully account for subtle intramolecular and intermolecular interactions that influence the macroscopic properties of a substance.[18]
Conclusion
This guide demonstrates that for a relatively simple, non-polar molecule like this compound, modern predictive models can provide highly accurate estimations of key physicochemical properties such as boiling point. However, for properties that are more sensitive to molecular conformation and intermolecular forces, experimental verification remains indispensable.
For researchers, scientists, and drug development professionals, a hybrid approach that leverages the speed of computational predictions while validating key parameters through rigorous experimental work is the most effective strategy. The detailed experimental protocols provided herein serve as a self-validating system for obtaining reliable data, ensuring the integrity of research and development efforts. The continuous refinement of predictive algorithms, informed by high-quality experimental data, will further enhance our ability to characterize and utilize chemical compounds with confidence.
References
- 1. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 4. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1,2-Trimethyl-cyclopentane | C8H16 | CID 57720698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3S)-1,1,3-trimethylcyclopentane | C8H16 | CID 59954436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. davjalandhar.com [davjalandhar.com]
- 16. Cyclopentane, 1,1,3-trimethyl- (CAS 4516-69-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentadecane, and n-Eicosane Using Molecular Dynamics with Different Force-Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting Analytical Standards: A Comparative Analysis of 1,1,3-Trimethylcyclopentane Certified Reference Material
1,1,3-Trimethylcyclopentane, a saturated cyclic hydrocarbon, serves as a crucial marker and component in various analytical applications, including the quality control of high-performance fuels and as a reference compound in organic synthesis.[][2] Given its role, the precise quantification of this analyte is paramount. Here, we will dissect the performance of a this compound CRM against two prevalent alternatives: a high-purity Analytical Standard (AS) and a well-characterized "in-house" standard.
Part 1: Understanding the Hierarchy of Analytical Standards
Before delving into experimental data, it is critical to understand the metrological distinctions between the standards under evaluation. The quality and reliability of these materials are not equivalent, and the differences are formally defined by international standards.[3][4]
-
Certified Reference Material (CRM): The apex of the quality pyramid. A CRM is a standard produced by an accredited Reference Material Producer (RMP) under the stringent guidelines of ISO 17034.[5][6] It is accompanied by a certificate that states the property value (e.g., concentration), its associated measurement uncertainty, and a statement of metrological traceability to SI units.[3][7][8] This provides the highest level of confidence and is indispensable for method validation, instrument calibration, and quality control.[8]
-
Analytical Standard (AS): A high-purity substance intended for qualitative and quantitative analysis. While it has a stated purity, it typically lacks the comprehensive characterization, certified value with uncertainty, and unbroken traceability chain that define a CRM.[9][10]
-
"In-House" Standard: A material prepared and characterized within a specific laboratory. While potentially high-purity, its characterization is often limited, and it lacks the formal metrological traceability and independent verification of a CRM.
The fundamental superiority of a CRM lies in its metrological traceability , an unbroken chain of comparisons back to a national or international standard, with the uncertainty of each step being quantified.[7][11] This concept is visualized below.
Part 2: Experimental Design for Performance Comparison
To empirically demonstrate the differences, a series of experiments were designed to compare a this compound CRM against an Analytical Standard and an "In-House" standard. The objective was to quantify a blind sample of this compound in a cyclohexane matrix using Gas Chromatography with Flame Ionization Detection (GC-FID), a common technique for hydrocarbon analysis.[12][13][14]
Standards Under Evaluation
| Standard Type | Source | Stated Purity | Certified Value (µg/mL) | Expanded Uncertainty (k=2) | Traceability |
| CRM | ISO 17034 Accredited Producer | 99.9% | 1000.0 | ± 0.5 µg/mL | Documented to SI units |
| AS | Reputable Chemical Supplier | ≥99.5% | Not Provided | Not Provided | Not Provided |
| In-House | Internal Synthesis & Purification | 99.6% (by GC-FID area %) | Not Provided | Not Provided | Not Provided |
Experimental Protocol: GC-FID Quantification
-
Standard Preparation:
-
CRM: The provided solution (1000.0 µg/mL) was used directly to prepare a 5-point calibration curve (10, 50, 100, 250, 500 µg/mL) via serial dilution in cyclohexane. The mass of each aliquot and diluent was recorded using a calibrated analytical balance to minimize dilution errors.
-
AS & In-House: A stock solution of ~1000 µg/mL was prepared by weighing the neat material and dissolving it in cyclohexane. This stock was then used to prepare a 5-point calibration curve identical to the CRM. The purity value from the supplier (AS) or internal analysis (In-House) was used in the concentration calculation.
-
-
GC-FID Instrumentation & Parameters:
-
Instrument: Agilent 8890 GC System with FID
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 40°C (hold 5 min), ramp to 150°C at 10°C/min
-
Detector Temperature: 300°C
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Injection Volume: 1 µL, split ratio 50:1
-
-
Analysis:
-
The calibration curve for each standard type was generated by plotting peak area against concentration.
-
A blind quality control (QC) sample with a known true value of 150.0 µg/mL was analyzed in triplicate (n=3) against each calibration curve.
-
The accuracy (% recovery) and precision (Relative Standard Deviation, RSD) were calculated for each set of measurements.
-
Part 3: Results and Causality – The Impact of Uncertainty
The performance of each standard in quantifying the blind QC sample revealed significant differences directly attributable to their quality.
| Standard Used for Calibration | Mean Measured Value (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| CRM | 149.7 | 99.8% | 0.4% |
| Analytical Standard (AS) | 153.2 | 102.1% | 0.9% |
| "In-House" Standard | 145.8 | 97.2% | 1.5% |
Analysis of Results
-
CRM: The calibration based on the CRM yielded results with the highest accuracy and precision. This is the expected outcome. The certified value of the CRM has a small, well-defined uncertainty, which is propagated through the entire analytical procedure.[15] This comprehensive uncertainty budget accounts for factors like material purity, homogeneity, stability, and weighing/dilution, leading to a final result with a high degree of confidence.[16][17]
-
Analytical Standard (AS): The AS produced a result with a noticeable positive bias (+2.1%). The causality lies in the unverified purity value. While stated as ≥99.5%, the actual purity could be higher, or small amounts of co-eluting impurities might not be accounted for. Without a certified value and uncertainty, the analyst is forced to trust a specification that lacks the rigorous, metrologically valid characterization of a CRM.[9]
-
"In-House" Standard: This standard showed the poorest performance with a significant negative bias (-2.8%) and lower precision. The likely cause is an inaccurate purity assessment. Purity determination by a single technique like GC-FID area percent can be misleading, as it doesn't account for non-volatile impurities or differences in detector response factors. Furthermore, potential degradation during synthesis or storage, which is not monitored via a formal stability program, can alter the material's integrity.[18]
Part 4: The Critical Role of Stability
A key requirement for any reference material is stability.[7][18] CRMs undergo rigorous stability testing under various conditions to establish a reliable shelf-life, a process mandated by ISO 17034.[11][19] This ensures the certified value remains valid over time.
To illustrate this, a simulated 12-month stability study was conducted.
| Standard Type | Storage Condition | Initial Purity Assay | 12-Month Purity Assay | Change (%) |
| CRM (Ampuled) | 4°C, Dark | 99.9% | 99.9% | 0.0% |
| AS (Screw-cap vial) | 4°C, Dark | 99.7% | 99.2% | -0.5% |
| In-House (Screw-cap vial) | 4°C, Dark | 99.6% | 98.8% | -0.8% |
The CRM, stored in a flame-sealed, inert-gas-filled ampule, showed no degradation. In contrast, both the AS and In-House standards, stored in standard screw-cap vials, exhibited measurable degradation. This could be due to slow oxidation or interaction with atmospheric moisture. Without a formal stability monitoring program, a laboratory using these standards could unknowingly introduce significant error into their measurements over time.[20]
Part 5: Workflow Implications and Conclusion
The choice of analytical standard has direct consequences on laboratory efficiency and confidence in results. Using a non-certified standard introduces unquantified uncertainty, which can lead to out-of-specification (OOS) results, costly investigations, and batch failures.
While Analytical Standards and in-house materials have their place in research and development, they cannot replace the metrological rigor of a Certified Reference Material for critical applications. The experimental data clearly shows that the use of a this compound CRM leads to superior accuracy and precision. This is not a matter of chance, but a direct result of the quality infrastructure built into the production and certification of CRMs under ISO 17034.[7]
References
- 2. Page loading... [wap.guidechem.com]
- 3. Differences Between RM, CRM and QCM [labsertchemical.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. nata.com.au [nata.com.au]
- 6. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 7. Introduction on how ISO 17034 ensures CRM quality [aroscientific.com]
- 8. Certified reference materials - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. gbjpl.com.au [gbjpl.com.au]
- 11. reagecon.com [reagecon.com]
- 12. researchgate.net [researchgate.net]
- 13. dl.astm.org [dl.astm.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Basics of Estimating Measurement Uncertainty - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Examples of Measurement Uncertainty Budgets for Chemical Analysis (Analytical Chemistry): pH, dissolved oxygen, sensors, LC-MS, spectrophotometry, etc using the ISO GUM modeling and Nordtest approach [akki.ut.ee]
- 17. isobudgets.com [isobudgets.com]
- 18. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Quantification of 1,1,3-Trimethylcyclopentane
For researchers, scientists, and drug development professionals, the ability to accurately and precisely quantify specific volatile organic compounds (VOCs) is paramount. 1,1,3-Trimethylcyclopentane (CAS 4516-69-2), a saturated cyclic hydrocarbon, presents unique analytical challenges due to its volatility and potential presence in complex matrices. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in established principles of analytical chemistry and supported by experimental data for similar analytes. While direct comparative studies on this compound are not abundant in published literature, this guide synthesizes data from the analysis of other volatile hydrocarbons to provide a robust framework for methodology selection and validation.
Introduction to this compound and its Analytical Challenges
This compound (C8H16) is a cycloalkane that may be present in petroleum products and as a VOC in environmental or biological samples.[1][2][3] Its accurate quantification is essential for applications ranging from environmental monitoring to quality control in the chemical industry. The primary challenges in its analysis stem from its high volatility, which requires specialized sampling and introduction techniques to prevent analyte loss, and its non-polar nature, which dictates the choice of chromatographic separation conditions.
The cornerstone of reliable quantification is a validated analytical method. According to ISO/IEC 17025, method validation ensures that the analytical procedure is fit for its intended purpose, providing trustworthy and accurate results.[4] This guide will explore the key performance characteristics of the most suitable analytical techniques for this compound quantification.
Core Analytical Techniques for Volatile Hydrocarbon Analysis
The gold standard for the analysis of volatile hydrocarbons like this compound is Gas Chromatography (GC).[5][6] This technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The choice of detector is critical for sensitivity and selectivity. The two most common detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds.[7] The FID exhibits high sensitivity to hydrocarbons and a wide linear range. However, it is a destructive technique and provides no structural information, making compound identification reliant solely on retention time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry.[8] The mass spectrometer provides detailed structural information, allowing for confident peak identification by comparing the obtained mass spectrum with reference libraries like the NIST Mass Spectral Library.[9][10] GC-MS can be operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Comparative Analysis of Quantification Methodologies
The choice between GC-FID and GC-MS, along with the sample introduction method, will significantly impact the accuracy and precision of this compound quantification. The following table summarizes the expected performance of these methods based on validation studies of similar volatile hydrocarbons.
| Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) | Causality and Expert Insights |
| Accuracy (Recovery) | Typically 80-110% | Typically 80-110% | Typically 85-115% | Accuracy is heavily influenced by the sample preparation and extraction method. For volatile compounds, techniques like headspace or solid-phase microextraction (SPME) are preferred to minimize analyte loss. The values presented are typical for validated methods for hydrocarbons in various matrices.[11] |
| Precision (%RSD) | < 15%, often < 5% | < 20% | < 10% | Precision is a measure of the repeatability of the measurement. Autosamplers significantly improve precision over manual injections. The higher precision of GC-FID and GC-MS (SIM) is due to better signal-to-noise ratios for the target analyte. For well-optimized methods, RSD values of less than 3% can be achieved.[8] |
| Limit of Detection (LOD) | Low ng/g to high pg/g | ng/g range | Low pg/g range | The SIM mode in GC-MS offers the highest sensitivity as the instrument focuses only on ions specific to the target analyte, reducing background noise. FID is also very sensitive to hydrocarbons. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 | All three techniques demonstrate excellent linearity over several orders of magnitude, which is crucial for accurate quantification across a range of concentrations.[4][7] |
| Selectivity | Moderate | High | Very High | Selectivity is the ability to distinguish the analyte from other components in the sample. FID relies on chromatographic separation alone. MS provides an orthogonal level of selectivity through mass filtering, with SIM mode being the most selective. |
| Confidence in Identification | Low (Retention Time Only) | High (Mass Spectrum) | Moderate (Specific Ions) | Confident identification is a key strength of GC-MS. The mass spectrum of this compound can be matched against the NIST library for confirmation.[9][10] |
Experimental Protocols
A robust and validated experimental protocol is the foundation of accurate and precise quantification. Below are detailed, step-by-step methodologies for the quantification of this compound using Headspace-GC-MS, a common and effective technique for volatile analytes.
Protocol 1: Static Headspace-Gas Chromatography-Mass Spectrometry (SHS-GC-MS)
This protocol is suitable for the analysis of this compound in liquid or solid matrices.
1. Sample and Standard Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or cyclohexane) at a concentration of 1000 µg/mL. An analytical standard can be sourced from chemical suppliers.[12]
- Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
- Accurately weigh or pipette a known amount of the sample into a headspace vial.
- For calibration standards, add a known volume of each standard solution to an empty headspace vial containing the same matrix as the samples if possible (matrix-matching).
- Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to all samples and standards to correct for variations in injection volume and matrix effects.
- Immediately seal the vials with PTFE/silicone septa and aluminum caps.
2. Headspace Incubation and Injection:
- Place the vials in the autosampler tray of the headspace unit.
- Incubate the vials at a constant temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
- Pressurize the vial with an inert gas (e.g., helium or nitrogen).
- Inject a fixed volume of the headspace gas into the GC inlet.
3. GC-MS Analysis:
- GC System: Agilent 8890 GC or equivalent.
- Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250 °C.
- Column: A non-polar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating hydrocarbons.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold at 200 °C for 5 minutes.
- MS System: Agilent 5977B MSD or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Full Scan (m/z 40-200) for method development and identification. For routine quantification, switch to Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 97, 83, 55, 41, based on its mass spectrum).[9]
4. Data Analysis:
- Identify the this compound peak based on its retention time and mass spectrum.
- Integrate the peak area of the target analyte and the internal standard.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
- Quantify the concentration of this compound in the samples using the calibration curve.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: Workflow for this compound quantification by SHS-GC-MS.
Caption: Logic diagram for selecting the optimal analytical method.
Conclusion and Recommendations
The accurate and precise quantification of this compound is readily achievable using standard analytical techniques, primarily Gas Chromatography.
-
For routine analysis where the identity of the compound is well-established and high throughput is required, GC-FID offers excellent precision and a wide linear range.
-
When confident identification is paramount, especially in complex matrices or for research applications, GC-MS in full-scan mode is the method of choice, providing unambiguous structural confirmation.
-
For trace-level quantification requiring the utmost sensitivity, GC-MS in Selected Ion Monitoring (SIM) mode provides the lowest limits of detection and excellent precision.
Regardless of the chosen technique, a rigorous method validation is essential to ensure the reliability of the results. This includes the assessment of accuracy, precision, linearity, limits of detection and quantification, and selectivity. The use of a suitable internal standard is strongly recommended to mitigate potential errors during sample preparation and injection. By following the principles and protocols outlined in this guide, researchers can develop and implement robust analytical methods for the accurate and precise quantification of this compound.
References
- 1. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 3. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 4. redalyc.org [redalyc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Analysis of Volatile Compounds by Advanced Analytical Techniques and Multivariate Chemometrics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. [PDF] Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 10. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. esslabshop.com [esslabshop.com]
A Senior Application Scientist's Guide to Chromatographic Column Selection for Trimethylcyclopentane Isomer Separation
This guide provides an in-depth comparison of chromatographic columns for the challenging separation of trimethylcyclopentane (TMC) isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of products to explain the fundamental principles behind column selection, empowering you to develop robust and reliable analytical methods. We will explore the nuances of stationary phase chemistry and column dimensions, supported by experimental insights and protocols.
Part 1: The Analytical Challenge: Resolving Trimethylcyclopentane Isomers
Trimethylcyclopentane (C₈H₁₆) is a volatile hydrocarbon with significant relevance in petrochemical analysis and as a component in fuel mixtures. The analytical complexity arises from its numerous isomers, which include both structural and stereoisomers.[1][2][3]
-
Structural Isomers: Differ in the connectivity of the methyl groups on the cyclopentane ring (e.g., 1,1,2-TMC, 1,2,3-TMC, 1,2,4-TMC).
-
Stereoisomers: Have the same connectivity but differ in the spatial arrangement of atoms. For any given structural isomer, multiple stereoisomers can exist:
-
Diastereomers (cis/trans isomers): These have different physical properties, including boiling points and polarities, but the differences are often minute.[1]
-
Enantiomers: Non-superimposable mirror images that are chiral. For instance, the cis,trans-1,2,3-isomer of TMC is chiral and exists as a pair of enantiomers.[4] Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible on standard columns.
-
The primary challenge is that these isomers exhibit very similar boiling points and polarities, demanding high-resolution chromatographic techniques and, most critically, highly selective stationary phases to achieve separation.[5][6] For such volatile and non-polar compounds, Gas Chromatography (GC) is the undisputed method of choice.[5]
Part 2: The Core of Separation: The GC Capillary Column
In Gas Chromatography, separation is governed by the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the inner wall of a capillary column.[7] While factors like column length and internal diameter influence overall efficiency, the stationary phase chemistry dictates the selectivity —the column's ability to distinguish between closely related isomers.[8] Modern, high-efficiency capillary columns are essential for this task, offering vastly superior resolution compared to older packed column formats.[9][10]
The selection of a stationary phase is the most critical decision in method development. The choice is based on the fundamental principle of "like dissolves like," where the separation is driven by the specific intermolecular interactions between the analytes and the stationary phase.[11]
Part 3: A Comparative Analysis of Stationary Phases for TMC Separation
We will now compare the performance of different classes of GC stationary phases for resolving TMC isomers.
Non-Polar Columns: Separation by Boiling Point
Non-polar columns are the conventional starting point for hydrocarbon analysis. Their separation mechanism relies almost exclusively on the differences in the boiling points of the analytes.
-
Mechanism of Separation: The stationary phases are typically composed of 100% dimethylpolysiloxane (e.g., DB-1, TG-1MS) or 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, TG-5MS).[12][13] These phases interact with non-polar hydrocarbons like TMC through weak van der Waals forces. Analytes elute in order of increasing boiling point.[5]
-
Performance for TMC: These columns can effectively separate structural isomers of TMC that have a discernible difference in their boiling points. However, they often fail to resolve stereoisomers (diastereomers) with nearly identical boiling points and cannot separate enantiomers at all.
-
Expert Insight: A 5% phenyl phase (like TG-5MS) is an excellent first choice for method development. It is a robust, general-purpose non-polar column that provides a good baseline chromatogram of the isomer profile, separating primarily by boiling point but with some added polarizability from the phenyl groups.[13]
Table 1: Common Non-Polar Columns for General Hydrocarbon Analysis
| Stationary Phase | Polarity | Common Trade Names | Primary Separation Mechanism | Ideal For |
|---|---|---|---|---|
| 100% Dimethylpolysiloxane | Non-Polar | DB-1, HP-1, OV-101, TG-1MS | Boiling Point / Volatility | Separating structural isomers, general hydrocarbon profiling.[14] |
| 5% Diphenyl-95% Dimethylpolysiloxane | Non-Polar | DB-5, HP-5, SE-52, TG-5MS | Boiling Point with some shape selectivity | A robust starting point for complex hydrocarbon mixtures.[13][14] |
Polar Columns: Leveraging Polarity Differences
While TMCs are non-polar, subtle differences in the spatial arrangement of methyl groups in cis/trans isomers can create minor differences in molecular dipole moments. Polar columns can exploit these small differences.
-
Mechanism of Separation: Polar stationary phases, such as those based on polyethylene glycol (WAX phases) or cyanopropylphenyl polysiloxane, create an environment capable of dipole-dipole and induced dipole interactions.[12][15]
-
Performance for TMC: A polar column can sometimes improve the resolution between specific cis/trans isomer pairs that co-elute on a non-polar phase.[5] However, the strong retention of non-polar analytes can lead to broad peaks and long analysis times.
-
Expert Insight: A WAX column is generally not the first choice for TMC analysis due to the fundamental mismatch in polarity. However, it can be a valuable secondary column for confirmation or for resolving a particularly stubborn pair of diastereomers identified during method development.
Specialized Columns: The Key to Advanced Isomer Resolution
For complete characterization of complex TMC mixtures, standard columns are insufficient. Specialized phases are required to resolve the most challenging isomer groups.
-
Mechanism of Separation: Liquid crystalline stationary phases possess a highly ordered molecular structure. They separate molecules not just by boiling point or polarity, but by their overall molecular shape, specifically their length-to-breadth ratio. More linear or rigid isomers can interact more strongly with the ordered phase and are retained longer.
-
Performance for TMC: These phases demonstrate exceptional selectivity for positional and geometric (cis/trans) isomers of hydrocarbons that are inseparable on conventional columns.[16] They are uniquely capable of resolving isomers based on subtle differences in their molecular architecture.
-
Expert Insight: When a non-polar column fails to resolve key diastereomers, a liquid crystalline phase is the next logical step. Their unique shape-selective mechanism provides an orthogonal separation dimension that is often successful for complex hydrocarbon isomer mixtures.[16]
-
Mechanism of Separation: Chiral GC columns incorporate a chiral selector, typically a derivatized cyclodextrin, into the stationary phase.[17] Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the chiral selector. One enantiomer "fits" better into the chiral cavity of the cyclodextrin, leading to a stronger interaction and longer retention time.
-
Performance for TMC: A chiral column is mandatory for separating the enantiomeric pairs of TMC, such as the (d,l)-pair of the cis,trans-1,2,3-isomer.[4] Without a chiral stationary phase, these isomers will always co-elute as a single peak.
-
Expert Insight: Chiral analysis should be undertaken after the initial profile is established on a non-polar column. If an achiral column shows a peak corresponding to a known chiral isomer of TMC, subsequent analysis on a cyclodextrin-based column (e.g., a β-DEX or γ-DEX phase) is necessary to determine the enantiomeric composition.[17]
Part 4: Optimizing Separation: Column Dimensions & Workflow
Beyond phase chemistry, column dimensions are critical for optimizing resolution (Rs).[8][18]
-
Length: Longer columns (50 m, 60 m, or even 100 m) provide a greater number of theoretical plates, increasing overall resolving power. This is crucial for separating isomers with very close retention times.[18]
-
Internal Diameter (ID): Narrower IDs (e.g., 0.25 mm) yield higher efficiency and sharper peaks, improving resolution and sensitivity. This is the most common ID for high-resolution GC.[11]
-
Film Thickness: A standard film thickness (0.25 µm - 0.50 µm) is generally appropriate for TMCs. Thicker films can increase retention of these volatile compounds, potentially eliminating the need for sub-ambient oven temperatures.[8]
Column Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate GC column for trimethylcyclopentane analysis.
Caption: Logical workflow for selecting a GC column for TMC isomer analysis.
Part 5: Experimental Protocol: GC-FID Analysis of TMC Isomers
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and isomer profile.
Sample Preparation
-
Stock Solution (1000 µg/mL): If using pure standards, accurately weigh ~10 mg of each TMC isomer into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with a suitable solvent (e.g., hexane or pentane).
-
Working Standard Mixture (100 µg/mL): Combine 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.[6]
-
Sample Dilution: For unknown mixtures, dilute in solvent to ensure the concentration is within the linear range of the detector.
Instrumentation & Conditions
The following table outlines recommended starting conditions for two common scenarios.
Table 2: Recommended GC Starting Conditions
| Parameter | Method 1: General Isomer Profiling | Method 2: Chiral Separation |
|---|---|---|
| GC System | GC with FID or MS | GC with FID or MS |
| Column | 5% Phenyl-methylpolysiloxane (e.g., TG-5MS), 50 m x 0.25 mm ID, 0.25 µm film | Permethylated β-cyclodextrin (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector | Split/Splitless, 250 °C | Split/Splitless, 220 °C |
| Split Ratio | 100:1 (adjust as needed) | 100:1 (adjust as needed) |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.2 mL/min) | Helium or Hydrogen, Constant Flow (e.g., 1.5 mL/min) |
| Oven Program | 40 °C (hold 5 min), ramp at 2 °C/min to 150 °C | 40 °C (hold 1 min), ramp at 2 °C/min to 180 °C[17] |
| Detector | FID at 280 °C | FID at 250 °C |
Data Analysis
-
Identification: Identify peaks by comparing retention times with known standards. For unknown peaks, Mass Spectrometry (MS) is essential for tentative identification based on fragmentation patterns.
-
Quantification: Use peak areas from the FID chromatogram to determine the relative percentage of each isomer. For absolute quantification, a calibration curve with standards is required.
Part 6: Summary and Recommendations
The successful separation of trimethylcyclopentane isomers is a multi-step process that hinges on a logical approach to column selection. No single column can resolve all possible structural and stereoisomers.
Table 3: Comparative Summary of Column Performance for TMC Isomers
| Column Type | Pros | Cons | Best Application |
|---|---|---|---|
| Non-Polar | Robust, excellent for separating by boiling point, good for initial profiling.[5] | Poor resolution of isomers with similar boiling points; cannot separate enantiomers. | Screening: Initial analysis of structural isomer distribution. |
| Polar | Offers alternative selectivity for specific cis/trans pairs.[5] | Generally poor peak shape and long retention for non-polar analytes. | Troubleshooting: Resolving specific diastereomers that co-elute on non-polar phases. |
| Liquid Crystalline | Unmatched selectivity for positional and geometric isomers based on molecular shape.[16] | Can be more expensive and less robust than standard polysiloxane phases. | Diastereomer Separation: Baseline resolution of complex cis/trans isomer mixtures. |
| Chiral | The only method capable of separating enantiomers.[17] | Will not necessarily resolve all structural isomers or diastereomers. | Enantiomer Separation: Determining the enantiomeric excess or ratio of chiral TMC isomers. |
Final Recommendation:
-
Begin with a high-resolution, long (≥50 m) non-polar column (e.g., 5% Phenyl-methylpolysiloxane) to establish a comprehensive profile of the structural isomers and easily separated stereoisomers.
-
If critical diastereomers remain unresolved, employ a liquid crystalline stationary phase to leverage its unique shape-selective mechanism.
-
If the presence of chiral isomers is known or suspected, perform a final analysis on a chiral cyclodextrin-based column to resolve and quantify the enantiomers.
By following this structured approach, researchers can deconstruct the complex challenge of trimethylcyclopentane analysis and select the optimal chromatographic tools to achieve accurate and reliable separation.
References
- 1. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 2. Cyclopentane, 1,2,3-trimethyl- (CAS 2815-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclopentane, 1,1,3-trimethyl- (CAS 4516-69-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,2,3-Trimethylcyclopentane|C8H16|CAS 2613-69-6 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemcoplus.co.jp [chemcoplus.co.jp]
- 8. fishersci.ca [fishersci.ca]
- 9. labcompare.com [labcompare.com]
- 10. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 11. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cyclopentane, 1,2,3-trimethyl- [webbook.nist.gov]
- 15. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 16. vurup.sk [vurup.sk]
- 17. gcms.cz [gcms.cz]
- 18. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
A Comparative Toxicological Assessment of 1,1,3-Trimethylcyclopentane and Other Cycloalkanes for Preclinical Research
In the landscape of pharmaceutical development and chemical research, a thorough understanding of the toxicological profile of solvents and reagents is paramount. Cycloalkanes, a class of saturated cyclic hydrocarbons, are frequently employed as solvents, intermediates, and building blocks in organic synthesis. While the toxicity of parent cycloalkanes like cyclohexane and cyclopentane has been reasonably well-characterized, the toxicological profiles of their substituted derivatives, such as 1,1,3-trimethylcyclopentane, are often less defined. This guide provides a comparative evaluation of the toxicity of this compound against other common cycloalkanes, offering insights into their relative hazards and the experimental methodologies used for their assessment.
The Challenge of Substituted Cycloalkanes: Navigating Data Gaps
A significant challenge in assessing the toxicity of substituted cycloalkanes is the scarcity of publicly available, substance-specific toxicological data. For many alkyl-substituted cycloalkanes, including this compound, comprehensive experimental studies determining key toxicological endpoints like the median lethal dose (LD50) or median lethal concentration (LC50) are not readily found in the literature.[1] This necessitates a reliance on a weight-of-evidence approach, incorporating data from structurally similar compounds and computational toxicology methods to estimate potential hazards.
Comparative Acute Toxicity of Common Cycloalkanes
To establish a baseline for comparison, the acute toxicity of several common cycloalkanes is summarized below. These values, derived from experimental studies, provide a quantitative measure of the dose or concentration required to cause lethality in 50% of the test animal population, offering a standardized metric for comparing acute toxicity.
| Compound | CAS Number | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, 4h) |
| Cyclopentane | 287-92-3 | > 5,000[2] | No data available | > 25.3 mg/L (vapor)[2] |
| Cyclohexane | 110-82-7 | > 5,000[3][4] | > 2,000[3][4] | 13.9 mg/L[3] |
| Methylcyclohexane | 108-87-2 | > 3,200[5][6] | > 2,000 | No data available for rat (4h); Mouse LC50 (2h) is 41 mg/L[7] |
| 1,1-Dimethylcyclopentane | 1638-26-2 | Harmful if swallowed (GHS classification)[8] | No data available | No data available |
| 1,2-Dimethylcyclopentane | 2452-99-5 | May be fatal if swallowed and enters airways (GHS classification)[9] | No data available | May cause drowsiness or dizziness (GHS classification)[9] |
| This compound | 4516-69-2 | Not Determined | Not Determined | Not Determined |
As the table illustrates, cyclopentane and cyclohexane exhibit low acute oral and dermal toxicity.[2][3][4] Methylcyclohexane also shows relatively low acute toxicity.[5][6] For the dimethylcyclopentanes, while specific LD50 values are not consistently reported, their GHS classifications indicate potential for harm upon ingestion and inhalation.[8][9]
Estimating the Toxicity of this compound: A Read-Across Approach
In the absence of direct experimental data for this compound, a scientifically accepted method for hazard assessment is the "read-across" approach. This involves using data from structurally similar chemicals to predict the properties of the target substance. The underlying principle is that substances with similar chemical structures are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties.[10]
For this compound, the most appropriate analogues for read-across are other alkyl-substituted cyclopentanes and cyclohexanes, such as methylcyclohexane and the dimethylcyclopentanes. The general toxicological profile of these substances points towards:
-
Low to moderate acute toxicity: Similar to the other cycloalkanes in the table.
-
Skin and eye irritation: Overexposure may cause irritation.[11]
-
Central Nervous System (CNS) depression: Inhalation of vapors may cause dizziness, drowsiness, and headache, which are characteristic narcotic effects of volatile hydrocarbons.[11]
-
Aspiration hazard: Like many low-viscosity hydrocarbons, there is a risk of chemical pneumonitis if the liquid is ingested and then enters the lungs.[7]
Based on this read-across approach, it is reasonable to infer that this compound will exhibit a toxicological profile similar to that of methylcyclohexane and dimethylcyclopentanes. A definitive quantitative assessment, however, would require experimental testing.
Mechanistic Insights into Cycloalkane Toxicity
The primary mechanism of acute toxicity for cycloalkanes is non-specific CNS depression.[12] These lipophilic compounds can readily cross the blood-brain barrier and interfere with the function of neuronal membranes, leading to anesthetic effects.[13] The potency of this effect is related to the physicochemical properties of the individual cycloalkane, which influence its absorption, distribution, and partitioning into the lipid-rich environment of the CNS.
Chronic exposure to some cycloalkanes has been associated with other target organ toxicities, though the mechanisms are not always fully elucidated. For instance, some studies suggest that cyclohexane may induce oxidative stress in the brain.[13][14] The metabolism of cycloalkanes, which typically involves hydroxylation by cytochrome P450 enzymes, is a key factor in their toxicity and clearance.[10][15] Variations in the position and number of alkyl substituents can influence the rate and site of metabolism, potentially leading to differences in toxicokinetics and toxicodynamics among isomers.[10]
Standardized Experimental Protocols for Toxicity Evaluation
To generate the reliable data necessary for a comprehensive toxicological assessment, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed. These protocols ensure data quality, reproducibility, and animal welfare considerations.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is used to assess the acute toxic response to a substance administered orally.[16]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[16]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dose Administration: The test substance is administered in a single dose by gavage. Dosing is initiated at a level expected to produce some signs of toxicity without causing mortality.[16]
-
Stepwise Dosing: Depending on the outcome of the initial dose, subsequent animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[16]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Experimental Workflow for Acute Oral Toxicity (OECD 420)
References
- 1. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 2. cpchem.com [cpchem.com]
- 3. agilent.com [agilent.com]
- 4. fishersci.com [fishersci.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cpchem.com [cpchem.com]
- 8. 1,1-Dimethylcyclopentane | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2-Dimethylcyclopentane | C7H14 | CID 17148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trans-1,2-Dimethylcyclopentane - Hazardous Agents | Haz-Map [haz-map.com]
- 12. The sub-chronic toxicity of a naphthenic hydrocarbon solvent in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR models for predicting the acute toxicity of selected organic chemicals with diverse structures to aquatic non-vertebrates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QSAR Modeling of Rat Acute Toxicity by Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Metabolism in Toxicity of Polycyclic Aromatic Hydrocarbons and their Non-genotoxic Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. carlroth.com [carlroth.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,3-Trimethylcyclopentane
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of chemical reagents, such as the aliphatic hydrocarbon 1,1,3-Trimethylcyclopentane, demand a rigorous, protocol-driven approach. This guide provides essential, actionable procedures for its proper disposal, grounded in regulatory compliance and laboratory best practices, to ensure the safety of personnel and the protection of our environment.
Hazard Characterization and Immediate Safety Protocols
Before any disposal process begins, a complete understanding of the compound's characteristics is paramount. This compound is a colorless liquid and a non-halogenated solvent.[1] While some databases indicate it does not meet GHS hazard criteria, it is prudent to handle it based on its physical properties and data from similar aliphatic hydrocarbons, which point to significant flammability and potential health effects.[1][2][3]
Overexposure may lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headaches.[4] It is also classified as a neurotoxin.[4]
Key Physical and Hazard Data
| Property | Value | Source |
| CAS Number | 4516-69-2 | [2][5] |
| Molecular Formula | C₈H₁₆ | [2][5] |
| Molecular Weight | 112.21 g/mol | [2][5] |
| Boiling Point | 104.9 °C at 760 mmHg | [5] |
| Flash Point | 6.4 ± 11.7 °C | [5] |
| Water Solubility | 3.73 mg/kg at 25 °C (Low) | [1] |
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. When handling larger quantities or in situations with potential for splashing, a face shield is required.
-
Ventilation: All handling and waste consolidation must occur inside a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Ignition Source Control: This compound is highly flammable.[6] All sources of ignition—including sparks, open flames, and hot surfaces—must be strictly prohibited from the handling area. Use only non-sparking tools and explosion-proof equipment for any transfers.[6]
-
Static Electricity: Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity, which can serve as an ignition source.[6]
The Regulatory Framework: Determining its Hazardous Waste Status
Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), the generator of a chemical waste is legally responsible for determining if it qualifies as hazardous waste.[7][8] This "cradle-to-grave" responsibility necessitates a systematic evaluation.[9][10]
The Logic of Hazardous Waste Determination:
-
Is it a Solid Waste? Yes. Once this compound can no longer be used for its intended purpose and is designated for disposal, it is considered a solid waste under RCRA.[8]
-
Is it a "Listed" Hazardous Waste? No. This compound is not explicitly named on the EPA's F, K, P, or U lists of hazardous wastes. The F-list for non-specific source wastes includes many solvents, but this compound is not among them.[11]
-
Does it Exhibit a "Characteristic" of Hazardous Waste? Yes. A waste is hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity. Based on its physical data, this compound exhibits the characteristic of ignitability .
-
The Ignitability Characteristic (D001): A liquid waste is considered ignitable if it has a flash point of less than 60°C (140°F).[12] With a flash point of approximately 6.4°C, this compound waste easily meets this criterion.[5] Therefore, it must be classified with the EPA Hazardous Waste Code D001 .
-
Caption: Decision workflow for classifying this compound waste.
Standard Operating Procedure for Disposal
Following classification as a D001 ignitable hazardous waste, a strict, procedural approach to collection and disposal is mandatory.
Step 1: Waste Segregation The principle of waste segregation is fundamental to both safety and cost-efficiency.
-
Action: Collect this compound waste in a container designated only for non-halogenated organic solvents.
-
Causality: Never mix non-halogenated waste with halogenated solvents (e.g., dichloromethane, chloroform). Co-mingling forces the entire mixture to be managed and disposed of as the more stringently regulated and expensive halogenated waste.[9] Similarly, do not mix with aqueous, corrosive, or reactive wastes.
Step 2: Containerization The integrity of the waste container is the primary barrier against a chemical release.
-
Action: Use a chemically compatible, sealable container in good condition and equipped with a screw-top cap. The container must not be leaking, bulging, or rusted.
-
Causality: Aliphatic hydrocarbons can degrade certain plastics. A compatible container (e.g., high-density polyethylene or a safety-coated glass bottle) prevents degradation and leaks. A secure cap prevents the escape of flammable vapors.[9]
Step 3: Labeling Proper labeling is a non-negotiable regulatory requirement that communicates hazards to all personnel.
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label. The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristic: "Ignitable (D001)."
-
The accumulation start date.
-
-
Causality: Federal and state regulations mandate these elements to ensure proper handling, storage, and transport, and to track the time the waste is accumulated on-site.[9][10]
Step 4: Accumulation and Storage Waste must be stored safely in a designated area pending pickup.
-
Action: Keep the waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA must be under the control of the operator and clearly marked.
-
Causality: Keeping containers closed minimizes the release of flammable vapors, reducing fire risk and personnel exposure. Storing waste in a designated SAA ensures it is managed correctly and does not become misplaced.
Step 5: Arranging for Professional Disposal Hazardous waste must be transported and disposed of by certified professionals.
-
Action: Contact your institution’s Environmental Health and Safety (EH&S) department to schedule a pickup. Do not attempt to dispose of the waste yourself.
-
Causality: The EPA mandates that hazardous waste be transported by a permitted transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] This ensures the waste is managed from "cradle to grave" in a compliant and environmentally sound manner, often through high-temperature incineration for flammable liquids.[6]
Emergency Spill Management
In the event of a small, manageable spill, follow these steps immediately:
-
Alert: Notify all personnel in the immediate area.
-
Evacuate & Isolate: Evacuate non-essential personnel. Remove all ignition sources and increase ventilation by opening the fume hood sash.[6]
-
Confine: Use a non-combustible absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading. Do not use paper towels, which are combustible.
-
Clean: Carefully collect the absorbed material using non-sparking tools.
-
Dispose: Place all contaminated cleanup materials into a designated hazardous waste container, seal it, and label it appropriately for disposal.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S department.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. youtube.com [youtube.com]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,1,3-Trimethylcyclopentane
As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling any chemical reagent requires a foundational understanding of its properties to mitigate risk effectively. This guide provides essential, direct guidance on the personal protective equipment (PPE) and handling protocols for 1,1,3-Trimethylcyclopentane, ensuring both your safety and the integrity of your work. We will move beyond simple checklists to explain the causality behind these crucial safety measures.
Hazard Assessment: Understanding the "Why"
This compound is a saturated aliphatic hydrocarbon. While some aggregated data reports may suggest it doesn't meet GHS hazard criteria[1], more detailed safety data sheets (SDS) and information on analogous compounds like Methylcyclopentane present a clearer, more cautious picture[1][2]. As a matter of best practice and trustworthiness in the lab, we must operate based on the potential hazards to ensure a self-validating system of safety.
The primary risks associated with this compound include:
-
Flammability: It is identified as a highly flammable liquid and vapor[3][4]. Vapors are heavier than air and can travel to an ignition source, causing a flashback[5][6]. This dictates the need for ignition source control and specific handling environments.
-
Skin and Eye Irritation: Direct contact can cause skin irritation[2][3][4]. Repeated exposure may lead to skin dryness or cracking[7]. Overexposure can also irritate the eyes[1][2].
-
Inhalation Hazard: Vapors may cause drowsiness or dizziness, acting as a neurotoxin with anesthetic effects[1][2][3]. This is a critical consideration for respiratory protection and ventilation.
-
Aspiration Hazard: If swallowed, the liquid can enter the lungs and may be fatal[3][4][8]. This underscores the importance of never inducing vomiting after ingestion and seeking immediate medical attention.
Core PPE Requirements: Your Last Line of Defense
Engineering controls like fume hoods and proper ventilation are the primary methods for exposure reduction. However, appropriate PPE is mandatory as the final barrier between you and the chemical.
Eye and Face Protection
Your eyes are highly vulnerable to chemical splashes and vapors.
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[5][6]. Standard safety glasses with side shields do not offer adequate protection from splashes[9].
-
Recommended for High-Risk Tasks: When transferring large volumes or if there is a significant splash risk, supplement safety goggles with a face shield[3][10]. A face shield protects the entire face but is not a substitute for the seal provided by goggles.
Skin and Body Protection
-
Hand Protection: Use impervious gloves[3]. Nitrile or neoprene gloves are effective against a wide range of chemicals, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough time. Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contamination is known or suspected[9].
-
Protective Clothing: A flame-resistant lab coat is standard. For tasks with a higher risk of splashes, such as transferring large quantities, chemical-resistant aprons or coveralls made of materials like Tyvek or PVC are recommended[10]. All protective clothing should be removed before leaving the laboratory.
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities or in pilot plant settings, protective boots may be necessary[3].
Respiratory Protection
Respiratory protection is necessary when engineering controls (like a fume hood) are insufficient or unavailable, or during a large spill.
-
Standard Operations: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits[3][11].
-
For Insufficient Ventilation or Spills: Use a NIOSH/MSHA approved respirator equipped with organic vapor cartridges[6]. A half or full facepiece respirator can be used[3]. The choice depends on the potential concentration of airborne vapors.
Operational and Disposal Plans
Data Presentation: PPE Summary by Task
| Task Level | Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Level 1: Low Volume | Handling <100 mL at a benchtop inside a fume hood. | Chemical Safety Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not required if inside a certified fume hood. |
| Level 2: Medium Volume | Transferring 100 mL to 1 L inside a fume hood. | Chemical Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat & Chemical Apron | Not required if inside a certified fume hood. |
| Level 3: High Volume / Spill | Transferring >1 L or responding to a spill. | Chemical Safety Goggles & Face Shield | Heavy-duty Neoprene or Butyl Rubber Gloves | Chemical-Resistant Coverall | Required. Air-purifying respirator with organic vapor cartridges or SCBA. |
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Confirm that a safety shower and eyewash station are accessible and unobstructed[3][11].
-
Assemble all necessary equipment (glassware, non-sparking tools, etc.) before retrieving the chemical[5][6].
-
Ground and bond all metal containers and receiving equipment to prevent static electricity discharge[4][5][8].
-
-
Donning PPE:
-
Put on your lab coat, followed by chemical safety goggles, and finally, your gloves. Ensure gloves overlap the cuffs of your lab coat.
-
-
Handling:
-
Post-Handling:
Mandatory Visualization: PPE Selection Workflow
Below is a logical workflow for determining the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Emergency and Disposal Protocols
Emergency Protocol: Spill Response
This protocol is for minor spills (<500 mL) that lab personnel are trained to handle[13]. For larger spills, evacuate the area and call emergency services[14].
-
Alert & Isolate: Alert personnel in the immediate area. Evacuate non-essential personnel[14][15].
-
Control Ignition Sources: Immediately remove all sources of ignition (turn off hot plates, equipment, etc.)[5][6][15].
-
Ventilate: Ensure the area is well-ventilated, keeping fume hoods running.
-
Don PPE: Don the appropriate PPE for a high-risk task (Level 3), including respiratory protection.
-
Contain & Absorb: Confine the spill by creating a dike around it with a non-combustible absorbent material like activated carbon, dry sand, or chemical absorbent pads[5][13][15]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Once absorbed, use non-sparking tools to carefully scoop the material into a suitable, sealable container for hazardous waste[5][6][13].
-
Decontaminate: Clean the spill area with soap and water[14][15].
-
Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste[16].
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them at rest. If they feel unwell, call a poison center or doctor[3][5].
-
Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water[3][17]. If irritation occurs, seek medical attention[3].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible[3][5]. If eye irritation persists, get medical advice[3][5].
-
Ingestion: Do NOT induce vomiting[3][4][5]. Immediately call a poison center or doctor[3][5].
Disposal Plan
-
Waste Chemical: Unused this compound must be disposed of as hazardous waste. Collect it in a properly labeled, sealed container and follow your institution's and local regulations for disposal via an approved waste disposal plant[5][11].
-
Contaminated Materials: All PPE, absorbent materials, and any other items contaminated with this compound must also be disposed of as hazardous waste[13][16]. Place these items in a sealed, labeled bag or container for disposal.
References
- 1. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. pppmag.com [pppmag.com]
- 10. trimaco.com [trimaco.com]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. fishersci.fr [fishersci.fr]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. Chemical Spill Response [augusta.edu]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
